(1,1,2,2-Tetrafluoroethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDIVJPQARIBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188534 | |
| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |
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Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-57-2 | |
| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1,1,2,2-tetrafluoroethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1,2,2-Tetrafluoroethoxy)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,1,2,2-tetrafluoroethoxy)benzene | |
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Foundational & Exploratory
physical and chemical properties of (1,1,2,2-Tetrafluoroethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (1,1,2,2-Tetrafluoroethoxy)benzene (CAS No. 350-57-2). Intended for researchers, synthetic chemists, and drug development professionals, this document delves into the nuanced characteristics imparted by the tetrafluoroethoxy moiety on the benzene ring. We will explore its synthesis, detailed spectral analysis, predicted chemical reactivity with a focus on electrophilic aromatic substitution, thermal stability, and essential safety protocols. This guide consolidates available data with theoretical insights to serve as a foundational resource for the application of this versatile fluorinated building block in organic synthesis and materials science.
Introduction: The Role of Fluorinated Ethers in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly alter a molecule's physical and chemical properties. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and modified binding affinities.
This compound, a member of the hydrofluoroether (HFE) class, is a valuable synthetic intermediate. It provides a platform for introducing the C₆H₅OCF₂CF₂H group, a moiety that combines the aromatic properties of a phenyl ring with the unique electronic and steric characteristics of a partially fluorinated alkyl chain. Understanding the fundamental properties of this compound is crucial for its effective utilization as a building block for more complex molecules. This guide aims to provide that fundamental understanding, grounded in experimental data and established chemical principles.
Physical and Thermochemical Properties
This compound is a colorless liquid under standard conditions.[1] Its key physical properties are summarized in Table 1. The presence of four fluorine atoms significantly increases its density compared to non-fluorinated analogues like phenetole (ethyl phenyl ether). While soluble in common organic solvents such as ether and chloroform, its solubility in water is limited, a characteristic typical of many fluorinated organic compounds.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₄O | [2] |
| Molecular Weight | 194.13 g/mol | [2] |
| CAS Number | 350-57-2 | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 152-153 °C (lit.) | [4] |
| Density | 1.275 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n₂₀/D) | 1.4200 (lit.) | [4] |
| Flash Point | 46.1 °C (115.0 °F) - closed cup | |
| Solubility | Soluble in ether, chloroform; limited in water | [3] |
Synthesis of this compound
The most logical and established method for the synthesis of aryl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For fluorinated ethers, this can be adapted by reacting a phenoxide with a suitable fluoroalkylating agent.
Proposed Synthetic Pathway: Reaction of Sodium Phenoxide with Tetrafluoroethylene
The primary route for the industrial and laboratory synthesis of this compound involves the nucleophilic addition of a phenoxide to tetrafluoroethylene (TFE). This reaction is a variation of the Williamson synthesis where the electrophile is a highly reactive, electron-deficient alkene.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Representative Procedure
Causality and Self-Validation: The following protocol is based on established principles for the synthesis of fluorinated ethers. The use of an aprotic polar solvent like DMF or THF is critical, as it effectively solvates the sodium cation of the phenoxide, enhancing the nucleophilicity of the phenoxide oxygen. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. The workup procedure is designed to remove unreacted phenol (via basic wash), the solvent, and other water-soluble byproducts, followed by distillation to achieve high purity.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
-
Tetrafluoroethylene (TFE) gas
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add phenol (1.0 eq). Dissolve it in anhydrous DMF. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the complete formation of sodium phenoxide.
-
Addition of TFE: Cool the reaction mixture to the desired temperature (this may require optimization, often starting at room temperature or slightly below). Under a positive pressure of nitrogen, bubble tetrafluoroethylene (TFE) gas (approx. 1.2-1.5 eq) through the solution via a gas dispersion tube. The reaction is often exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (phenol) is consumed.
-
Workup: Quench the reaction by carefully adding it to a beaker of ice water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. This sequence removes unreacted phenoxide, DMF, and any basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis and Structural Elucidation
Spectroscopic data provides the definitive structural proof of the molecule. The following sections detail the expected spectral characteristics based on the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (C₆H₅-) : Expected to appear in the range of δ 7.0-7.5 ppm. The signals will likely be complex multiplets due to ortho, meta, and para protons having slightly different chemical environments.
-
Tetrafluoroethyl Proton (-CF₂H) : This is the most distinctive signal. It is expected to appear far downfield, typically in the range of δ 5.8-6.5 ppm. The signal will be a triplet of triplets (tt) due to coupling with the two geminal fluorine atoms on the same carbon (²JHF) and the two vicinal fluorine atoms on the adjacent carbon (³JHF).
¹³C NMR:
-
Aromatic Carbons : Four signals are expected in the aromatic region (δ 115-160 ppm).
-
C-ipso (C-O) : The carbon directly attached to the ether oxygen will be the most downfield of the aromatic carbons, likely around δ 155-158 ppm.[7]
-
C-ortho, C-meta, C-para : These will appear in the typical δ 120-130 ppm range.
-
-
Tetrafluoroethyl Carbons : These signals will be split by the fluorine atoms.
-
-O-CF₂- : This carbon will appear as a triplet due to one-bond coupling to two fluorine atoms (¹JCF). Expected around δ 115-125 ppm.
-
-CF₂H : This carbon will also appear as a triplet (due to ¹JCF) but will be further split by the attached proton. Expected around δ 108-115 ppm.
-
¹⁹F NMR:
-
Two distinct signals are expected, each being a multiplet.
-
-O-CF₂- : This signal will appear as a doublet due to coupling with the single proton on the adjacent carbon (³JFH).
-
-CF₂H : This signal will appear as a doublet of triplets (dt) due to coupling with the geminal proton (²JFH) and the two vicinal fluorine atoms on the adjacent carbon (³JFF).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| 3100–3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds on a benzene ring.[8] |
| ~3000 | Aliphatic C-H Stretch (-CF₂H) | Medium | The single sp³ C-H bond. |
| 1600 & 1480 | Aromatic C=C Stretch (in-ring) | Medium-Strong | Two characteristic bands confirm the presence of the benzene ring.[8] |
| 1300–1000 | C-F Stretch | Very Strong | A broad and intense absorption region typical for polyfluorinated compounds. |
| 1250–1200 | Aryl-O Stretch | Strong | Asymmetric C-O-C stretch. |
| 900–675 | Aromatic C-H Bend (out-of-plane) | Strong | The position of this band can give clues about the substitution pattern. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a distinct molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 194, corresponding to the molecular weight of C₈H₆F₄O. Aromatic ethers are generally stable enough to show a clear M⁺ peak.
-
Key Fragmentation Pathways :
-
Loss of -CF₂H : Cleavage of the O-CF₂ bond can lead to a fragment at m/z = 143 [C₇H₅O]⁺.
-
Loss of Phenoxy Radical : Cleavage of the C-O bond can result in a fragment at m/z = 101 [CF₂CF₂H]⁺.
-
Phenyl Cation : The ubiquitous phenyl cation at m/z = 77 [C₆H₅]⁺ is expected from the cleavage of the C-O bond, which is a strong indicator of a monosubstituted benzene ring.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Properties
The chemical behavior of this compound is dominated by the interplay between the benzene ring and the highly electronegative tetrafluoroethoxy substituent.
Stability
The compound is stable under normal ambient conditions.[3] The C-F bonds are exceptionally strong, rendering the fluoroalkyl chain resistant to many chemical transformations. The aryl ether linkage is also robust, although it can be cleaved under harsh conditions. The molecule is not reactive with water.[3] However, like many organic ethers, it can react with strong oxidizing agents.[3]
Reactivity in Electrophilic Aromatic Substitution (EAS)
The directing effect of a substituent in EAS is a result of the balance between inductive and resonance effects.[9]
-
Resonance Effect : The oxygen atom, with its lone pairs, can donate electron density into the benzene ring via resonance. This effect stabilizes the positive charge in the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions. This resonance donation is activating and promotes ortho/para substitution.[10]
-
Inductive Effect : The four highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) through the sigma bonds. This effect pulls electron density away from the oxygen and, consequently, from the benzene ring, deactivating it towards electrophilic attack.
Predicted Outcome: The -OCF₂CF₂H group is predicted to be deactivating overall, yet an ortho, para-director . This is analogous to the halogens (e.g., -Cl, -Br), where the strong deactivating inductive effect overrides the weaker resonance donation, making the reaction slower than with benzene itself. However, the resonance stabilization of the intermediate is still most effective at the ortho and para positions, directing the incoming electrophile to these sites.[11] Therefore, reactions like nitration or halogenation would require harsher conditions than for anisole (methoxybenzene) and would be expected to yield a mixture of ortho- and para-substituted products.[12][13]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards : It is a flammable liquid and vapor (GHS02). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335, GHS07).
-
Precautions : Handle only in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]
Applications and Future Outlook
As a synthetic building block, this compound is primarily used to introduce the tetrafluoroethoxy-phenyl moiety into larger molecules. Its derivatives are of interest in:
-
Pharmaceuticals : The fluorinated tail can enhance metabolic stability and modulate lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.
-
Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can lead to more potent and stable pesticides and herbicides.
-
Materials Science : Fluorinated aromatic compounds are precursors to specialty polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties.
The continued exploration of fluorinated synthons ensures that compounds like this compound will remain relevant tools for chemists seeking to fine-tune molecular properties.
References
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This compound Properties vs Temperature | Cp, Density, Viscosity. (n.d.). The Engineering ToolBox. [Link]
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1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). SpectraBase. [Link]
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1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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Supporting Information for [Article Title]. (n.d.). [Journal Name]. [Link]
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This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.). The Engineering ToolBox. [Link]
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Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)- -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables. [Link]
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Supporting information. (n.d.). SciEngine. [Link]
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13C NMR Spectroscopy. (n.d.). University of Regensburg. [Link]
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Electrophilic Aromatic Substitution. (n.d.). Michigan State University. [Link]
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1H NMR Spectrum (1D, benzene, experimental) (HMDB0029306). (n.d.). Human Metabolome Database. [Link]
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Benzene, 1,2,3,4-tetrafluoro-. (n.d.). NIST WebBook. [Link]
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2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]
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Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-35. [Link]
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Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S. [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison. [Link]
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Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Benzene, (trifluoromethyl)-. (n.d.). NIST WebBook. [Link]
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What is the appropriate method to turn phenol to benzene?. (2013). ResearchGate. [Link]
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Mass Spectra of THMs and Fluorobenzene. (2020). Chemistry LibreTexts. [Link]
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(1,1,2,2-Tetrafluoroethoxy)benzene CAS number 350-57-2
An In-depth Technical Guide to (1,1,2,2-Tetrafluoroethoxy)benzene (CAS 350-57-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic ether of significant interest to the chemical research and drug development communities. We will delve into its fundamental properties, synthesis, reactivity, and safety considerations, offering field-proven insights to guide its application in advanced scientific endeavors.
Introduction and Strategic Importance
This compound, identified by CAS Number 350-57-2, is a colorless liquid with the molecular formula C₈H₆F₄O.[1] Its structure, featuring a phenyl ring linked to a tetrafluoroethoxy group (-OCF₂CF₂H), makes it a valuable building block in organic synthesis.[1] The incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This compound serves as a key intermediate for introducing the unique tetrafluoroethoxy group into more complex molecular architectures, enabling the exploration of novel chemical space in pharmaceutical and materials science research.[1]
Molecular Structure: C₆H₅OCF₂CF₂H
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is foundational for its effective use in experimental design. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 350-57-2 | [3] |
| Molecular Formula | C₈H₆F₄O | [1][4] |
| Molecular Weight | 194.13 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 152-153 °C (lit.) | [5] |
| Density | 1.275 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.4200 (lit.) | [5] |
| Flash Point | 46.1 °C (115.0 °F) - closed cup | |
| Solubility | Soluble in organic solvents (ether, chloroform); limited solubility in water.[1] | [1] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Absorptions |
| ¹H NMR | ~7.4-7.0 ppm (m, 5H, Ar-H), ~6.2 ppm (tt, 1H, -CF₂H) |
| ¹³C NMR | ~155 ppm (C-O), ~130-120 ppm (Ar-C), ~115 ppm (t, -OCF₂-), ~110 ppm (t, -CF₂H) |
| ¹⁹F NMR | Signals corresponding to -OCF₂- and -CF₂H groups |
| IR Spectroscopy | ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Aliphatic C-H), ~1600, 1500 cm⁻¹ (C=C stretch), ~1250-1050 cm⁻¹ (C-F stretch), ~1230 cm⁻¹ (Ar-O stretch) |
Rationale for Predictions: The predicted ¹H NMR shifts are based on standard values for aromatic protons and the characteristic triplet of triplets (tt) expected for the terminal proton of the tetrafluoroethyl group, split by two adjacent fluorine atoms and two geminal fluorine atoms.[6] Carbon-13 and Infrared data are estimated from typical values for aromatic ethers and fluorinated aliphatic chains.
Synthesis and Reaction Chemistry
This compound is primarily utilized as a synthetic intermediate.[1] Understanding its synthesis and subsequent reactivity is crucial for its application.
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution
A robust and common method for the synthesis of aryl ethers is the reaction of a phenoxide with an appropriate electrophile. The synthesis of this compound can be achieved by reacting phenol with tetrafluoroethylene under basic conditions.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Flask Setup: A multi-necked, round-bottom flask is charged with phenol (1.0 eq.) and a suitable polar aprotic solvent, such as DMF or acetonitrile. The flask is equipped with a magnetic stirrer, condenser, and an inlet for an inert gas (e.g., Nitrogen or Argon).
-
Deprotonation: A base, such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.2 eq.), is added to the stirred solution. The mixture is stirred at room temperature to facilitate the formation of the sodium or potassium phenoxide salt. This step is critical as the phenoxide is a much stronger nucleophile than phenol itself.
-
Addition of Tetrafluoroethylene: Tetrafluoroethylene (TFE) gas is carefully bubbled through the solution. This step must be performed in a well-ventilated fume hood due to the hazards associated with TFE. The reaction is typically heated to facilitate the nucleophilic addition-elimination reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (phenol) is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is extracted several times with an organic solvent like diethyl ether or ethyl acetate.[7] The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[7] The crude product is then purified by vacuum distillation to yield pure this compound.[7]
Chemical Reactivity
The reactivity of this compound is dominated by two main features: the aromatic ring and the fluoroalkoxy side chain.
-
Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles.[8] The -OCF₂CF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution, meaning harsher reaction conditions are required compared to benzene itself. The group acts as a meta-director for incoming electrophiles.
-
Side Chain Stability: The tetrafluoroethoxy group is generally stable under normal conditions and does not react with water.[1] However, it can react with strong oxidizing agents.[1] The C-F bonds are exceptionally strong, contributing to the overall thermal and chemical stability of the molecule.
Caption: Directing effect of the tetrafluoroethoxy group in electrophilic substitution.
Applications in Research and Development
The primary application of this compound is as a specialized building block for introducing the tetrafluoroethoxy moiety.[1]
-
Pharmaceutical Development: Fluorine substitution is a prevalent strategy in drug design. The tetrafluoroethoxy group can alter a molecule's conformation, pKa, and metabolic profile.[2] Its introduction can block metabolic oxidation at that position and improve the compound's pharmacokinetic properties. Derivatives such as 4-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE and 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene are examples of further functionalized intermediates used in drug discovery pipelines.[5]
-
Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or precursor for such advanced materials.
-
Solvent Properties: With its limited water solubility and good solvency for organic compounds, it can be used as a solvent in specific chemical reactions where its properties are advantageous.[1]
Thermal Stability Analysis
Protocol for Thermal Stability Assessment (TGA/DSC):
A standard approach to quantify thermal stability involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is placed into a TGA or DSC pan (typically aluminum or ceramic).
-
Instrument Setup: The instrument is purged with an inert gas, usually high-purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]
-
Thermal Program: The sample is heated at a linear rate, commonly 10 °C/min, from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500-600 °C).[10]
-
Data Analysis:
-
TGA: Measures mass loss as a function of temperature. The onset of decomposition is often defined as the temperature at which 5% weight loss occurs. The derivative of the TGA curve (DTG) reveals the temperature of the maximum rate of decomposition.
-
DSC: Measures the heat flow into or out of the sample. It can identify the enthalpy changes associated with melting, boiling, and decomposition.
-
Safety, Toxicology, and Metabolism
Safe handling is paramount when working with any chemical intermediate.
Table 3: Hazard and Toxicological Summary
| Category | Information | Source(s) |
| GHS Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection.P261: Avoid breathing vapors. | [1][4] |
| Acute Toxicity | Oral LD50 (mouse): 3600 mg/kg | [5] |
| Target Organs | Respiratory system |
Handling and Storage: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[1][4] Store in a cool, dry, well-ventilated place in a tightly closed container, away from heat, sparks, open flames, and strong oxidizing agents.[1]
Plausible Metabolic Pathways: Direct metabolic studies on this compound are not available. However, its metabolism can be predicted based on the known biotransformation of benzene and fluorinated compounds. The initial step is likely cytochrome P450 (CYP)-mediated oxidation of the aromatic ring.[11][12] This can lead to the formation of phenolic metabolites, which can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.[13] The tetrafluoroethoxy group itself is expected to be relatively resistant to metabolism.
Caption: Plausible metabolic pathway for this compound.
Conclusion
This compound is a strategically important fluorinated intermediate with well-defined physicochemical properties. Its value lies in its ability to introduce the stable and electronically unique tetrafluoroethoxy group into target molecules, a feature highly sought after in modern drug discovery and materials science. While it requires careful handling due to its flammability and irritant properties, its predictable reactivity and utility as a synthetic building block make it an indispensable tool for researchers and scientists pushing the boundaries of chemical innovation.
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Determination of the Thermal Stability of Perfluoroalkylethers. Cedarville Digital Commons. [Link]
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2-Phenylbutyronitrile. Organic Syntheses Procedure. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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Benzene Metabolism Is Dominated by a High-Affinity Pathway at Ambient Exposures with Implications for Cancer Risks. MDPI. [Link]
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Thermal Stability Analysis of Perfluorohexane. ResearchGate. [Link]
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Phase II Metabolism of Benzene. PubMed. [Link]
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Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. [Link]
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A Comprehensive Technical Guide to the Synthesis of (1,1,2,2-Tetrafluoroethoxy)benzene
Abstract
(1,1,2,2-Tetrafluoroethoxy)benzene is a valuable fluorinated aromatic compound, increasingly utilized as a key building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth examination of the principal synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. Designed for researchers and professionals in chemical and drug development, this document offers the technical and field-proven insights necessary for the successful and safe synthesis of this important fluorinated intermediate.
Introduction and Strategic Importance
The strategic introduction of fluorine into organic molecules is a cornerstone of modern chemical design. Fluorinated ethers, in particular, exhibit a unique combination of thermal stability, chemical resistance, and specific electrochemical properties.[2] this compound (C₆H₅OCF₂CF₂H) serves as a fundamental synthon for introducing the tetrafluoroethoxy group, a bioisostere for various functional groups that can enhance the pharmacological profile of a drug candidate. Its synthesis, therefore, is of considerable interest.
This guide focuses on the most prevalent and industrially relevant synthetic methodology, which leverages the nucleophilic reactivity of phenol with tetrafluoroethylene. We will deconstruct this pathway, providing not only the procedural steps but also the expert rationale behind the choice of reagents, solvents, and reaction conditions.
Retrosynthetic Analysis and Chosen Pathway
From a retrosynthetic perspective, this compound, an aryl ether, can be disconnected at the ether C-O bond. This leads to two primary synthetic strategies, as illustrated below.
Caption: Fig. 1: Retrosynthetic approaches to the target ether.
-
Route A (Addition-based): This approach involves the reaction of a phenoxide nucleophile with tetrafluoroethylene (TFE). This is a highly effective method based on the nucleophilic addition to a perfluoroolefin.[3]
-
Route B (Williamson-type Sₙ2): This classic ether synthesis would involve the reaction of a phenoxide with a 1,1,2,2-tetrafluoroethyl halide.[4][5] While conceptually simple, the gaseous and less common nature of the required tetrafluoroethyl halides makes this route less practical compared to Route A.
Therefore, this guide will focus exclusively on the more robust and scalable Route A , detailing the reaction of phenol with tetrafluoroethylene.
Synthesis via Nucleophilic Addition to Tetrafluoroethylene
The reaction of phenol with tetrafluoroethylene in the presence of a base is the most direct and widely cited method for preparing this compound.[3][6] The reaction proceeds via the formation of a highly nucleophilic phenoxide ion, which subsequently attacks the electron-deficient double bond of TFE.
Mechanism of Action
The reaction can be dissected into two key stages:
-
Deprotonation: Phenol, a weak acid, is deprotonated by a suitable base (e.g., potassium hydroxide) to form the potassium phenoxide salt. This step is crucial as the phenoxide ion is a significantly stronger nucleophile than neutral phenol.[7][8]
-
Nucleophilic Addition: The phenoxide ion attacks one of the sp²-hybridized carbons of tetrafluoroethylene. This addition is facilitated by the strong electron-withdrawing effect of the four fluorine atoms. The resulting fluoro-carbanion intermediate is then protonated during the reaction or work-up to yield the final product.
Critical Experimental Parameters
The success of this synthesis hinges on the careful control of several parameters:
-
Choice of Base: An alkali metal hydroxide, such as KOH, is typically sufficient to deprotonate phenol and catalyze the reaction.[3] Stronger bases like sodium hydride (NaH) in aprotic solvents can also be used for complete and irreversible deprotonation.[9]
-
Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used in laboratory settings to ensure the solubility of the phenoxide salt and facilitate the nucleophilic attack.[10]
-
Temperature and Pressure: As tetrafluoroethylene is a gas at standard temperature and pressure (boiling point -76.3 °C), the reaction must be conducted in a sealed pressure vessel (autoclave).[3][11] Elevated temperatures (50–100 °C) are typically required to achieve a reasonable reaction rate.[3][10]
-
Safety: Tetrafluoroethylene is highly flammable and can form explosive peroxides in the presence of air. It can also undergo explosive polymerization.[11] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate pressure-rated equipment.
The overall experimental workflow is summarized in the diagram below.
Caption: Fig. 2: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and scaled based on specific laboratory capabilities. Extreme caution must be exercised when handling tetrafluoroethylene.
Reagents and Equipment:
-
Phenol (99%)
-
Potassium Hydroxide (KOH)
-
Tetrafluoroethylene (TFE) gas
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
High-pressure stainless-steel autoclave with magnetic stirring, pressure gauge, and gas inlet/outlet valves
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: To a dry, 250 mL glass liner for the autoclave, add finely ground potassium hydroxide (e.g., 5.6 g, 0.1 mol).
-
Reactant Charging: Add anhydrous DMF (100 mL) and phenol (e.g., 9.4 g, 0.1 mol) to the glass liner. Equip the liner with a magnetic stir bar.
-
System Assembly and Inerting: Place the glass liner inside the stainless-steel autoclave. Seal the autoclave according to the manufacturer's instructions. Purge the vessel three times with dry, inert gas (nitrogen or argon) to remove all traces of air.
-
TFE Introduction: With gentle stirring, introduce tetrafluoroethylene gas into the sealed autoclave until the desired pressure is reached (e.g., 9-16 kgf/cm²).[3] The amount of TFE added can be determined by mass difference of the lecture bottle or by PV=nRT calculations. Note: This step must be performed in a certified fume hood behind a blast shield.
-
Reaction: Heat the sealed autoclave to 70-80 °C using an appropriate heating mantle. Maintain stirring and temperature for 6-12 hours. Monitor the pressure; a drop in pressure indicates consumption of the TFE gas.
-
Cooling and Venting: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess TFE pressure through a scrubber system (e.g., a potassium permanganate solution) in a fume hood.
-
Work-up: Open the autoclave and remove the glass liner. Pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M NaOH solution (2 x 100 mL) to remove unreacted phenol, followed by water (100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a colorless to pale yellow liquid. Purify the liquid by fractional distillation under atmospheric pressure to obtain this compound as a clear, colorless liquid.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes key physical and spectroscopic data.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₄O | |
| Molecular Weight | 194.13 g/mol | |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 152-153 °C (lit.) | [12] |
| Density | 1.275 g/mL at 25 °C (lit.) | [12] |
| Refractive Index (n²⁰/D) | 1.4200 (lit.) | [12] |
| ¹H NMR (CDCl₃, Expected) | δ ~7.4-7.0 (m, 5H, Ar-H), ~6.0 (tt, 1H, -CF₂H) | Inferred |
| ¹⁹F NMR (CDCl₃, Expected) | Two multiplets | Inferred |
Safety and Handling
The synthesis of this compound involves significant hazards that require strict adherence to safety protocols.
-
Tetrafluoroethylene (TFE): TFE is an extremely flammable gas that can form explosive peroxides upon contact with oxygen.[11] It is also prone to explosive decomposition or polymerization when heated under pressure. It must be handled in minimal quantities, under an inert atmosphere, and by trained personnel using certified pressure equipment.
-
Phenol: Phenol is toxic, corrosive, and can cause severe chemical burns upon skin contact.[8] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical splash goggles.
-
Potassium Hydroxide (KOH): KOH is a strong caustic base that can cause severe burns. Avoid contact with skin and eyes.
-
Pressure Operations: All reactions involving high-pressure gas must be conducted behind a blast shield in a designated area. The autoclave must be regularly inspected and pressure-tested.
Conclusion
The synthesis of this compound is most effectively achieved through the base-catalyzed nucleophilic addition of phenol to tetrafluoroethylene. This method, while requiring specialized equipment and stringent safety precautions due to the nature of TFE, is a robust and scalable route to this valuable fluorinated building block. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce high-purity material for applications in medicinal chemistry, materials science, and beyond.
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Title: Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings Source: Inorganic Chemistry - ACS Publications URL: [Link]
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Title: Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods. Source: fluorous.ru URL: [Link]
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Title: Synthesis of fluorinated ethers from fluoroolefins and polyhydric alcohols Source: Fluorine Notes URL: [Link]
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Title: 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - SpectraBase Source: SpectraBase URL: [Link]
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Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]
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Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
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Title: Williamson Ether Synthesis Source: University of Texas at Dallas URL: [Link]
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Title: Phenol reaction Source: ncert.nic.in URL: [Link]
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Title: Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene Source: PrepChem.com URL: [Link]
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Title: Compounds formed by reaction of phenols 1–5, 8 and 11 with TFA‐d. Source: ResearchGate URL: [Link]
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Title: Tetrafluoroethylene - Wikipedia Source: Wikipedia URL: [Link]
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Title: Other Reactions of Phenol Source: Chemistry LibreTexts URL: [Link]
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Title: How Does Phenol React With Other Chemicals? Source: YouTube URL: [Link]
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A Comprehensive Spectroscopic Analysis of (1,1,2,2-Tetrafluoroethoxy)benzene: A Technical Guide
A_Comprehensive_Spectroscopic_Analysis_of_(1,1,2,2-Tetrafluoroethoxy)benzene.md
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of this compound (CAS No. 350-57-2). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and professionals in drug development. This document presents a predictive examination of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available experimental dataset for this specific molecule is not available at the time of publication, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust and scientifically grounded predictive analysis. Each section includes a detailed interpretation of the expected spectral features, the underlying chemical principles, and standardized protocols for data acquisition.
Introduction
This compound is a fluorinated aromatic ether with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol .[1] The presence of the tetrafluoroethoxy group significantly influences the electronic environment of the benzene ring, imparting unique chemical and physical properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and purity. This guide aims to serve as a comprehensive resource for understanding the key spectral signatures of this compound, facilitating its identification and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5][6] For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the tetrafluoroethoxy group. The electron-withdrawing nature of the tetrafluoroethoxy group will deshield the aromatic protons, shifting them downfield compared to benzene (δ 7.34 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (ortho) | 7.0 - 7.2 | Doublet | ~ 8 Hz |
| H-3, H-5 (meta) | 7.3 - 7.5 | Triplet | ~ 8 Hz |
| H-4 (para) | 7.1 - 7.3 | Triplet | ~ 8 Hz |
| -CF₂CF₂H | 5.9 - 6.3 | Triplet of triplets | JHF ~ 53 Hz, JHH ~ 3 Hz |
Rationale for Predictions: The ortho protons (H-2, H-6) are expected to be the most shielded of the aromatic protons due to the ether oxygen's lone pair donation, while the meta protons (H-3, H-5) will be the most deshielded. The proton on the tetrafluoroethoxy group is expected to be significantly deshielded due to the adjacent fluorine atoms and will appear as a triplet of triplets due to coupling with the geminal and vicinal fluorine atoms.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon environments in the molecule. The carbon attached to the oxygen (ipso-carbon) is expected to be significantly downfield.[7][8][9][10]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso) | 155 - 160 |
| C-2, C-6 (ortho) | 115 - 120 |
| C-3, C-5 (meta) | 129 - 131 |
| C-4 (para) | 122 - 125 |
| -C F₂CF₂H | 118 - 122 (triplet) |
| -CF₂C F₂H | 107 - 111 (triplet) |
Rationale for Predictions: The ipso-carbon (C-1) is deshielded by the electronegative oxygen atom. The carbons of the tetrafluoroethoxy group will be significantly shifted and will appear as triplets due to one-bond C-F coupling.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[11][12][13][14][15] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent CF₂ groups.
Table 3: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -F ₂CCF₂H | -85 to -90 | Doublet |
| -CF₂CF ₂H | -135 to -140 | Doublet of triplets |
Rationale for Predictions: The chemical shifts are predicted based on typical values for fluoroalkanes. The CF₂ group adjacent to the phenyl ring will be a doublet due to coupling with the proton. The terminal CF₂ group will be a doublet of triplets due to coupling with the adjacent CF₂ group and the terminal proton.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 15 ppm centered around 5 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm centered around 100 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set a spectral width of approximately 200 ppm centered around -100 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 64-256).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.[16][17][18][19]
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 2950 - 2850 | C-H stretch | -CF₂CF₂H | Medium |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1300 - 1000 | C-O stretch | Aryl-Alkyl Ether | Strong |
| 1200 - 1000 | C-F stretch | Fluoroalkane | Very Strong |
Rationale for Predictions: The spectrum will be dominated by strong absorptions from the C-O and C-F bonds. The aromatic C-H and C=C stretching vibrations will also be clearly visible. The C-H stretch of the tetrafluoroethoxy group will be in the typical alkane region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.[20][21][22][23][24]
Table 5: Predicted Major Fragmentation Ions in the Mass Spectrum
| m/z | Proposed Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 113 | [M - C₆H₅O]⁺ |
| 94 | [C₆H₅OH]⁺ (from rearrangement) |
| 77 | [C₆H₅]⁺ |
| 65 | [C₅H₅]⁺ |
Rationale for Predictions: The molecular ion peak is expected to be observed. The primary fragmentation pathways are predicted to be cleavage of the C-O ether bond and the C-C bond in the fluoroalkyl chain. A characteristic rearrangement is expected to produce a phenol radical cation at m/z 94.
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An In-depth Technical Guide to the Reactivity and Stability of (1,1,2,2-Tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Fluorinated Moiety in Modern Chemistry
In the landscape of contemporary chemical research and pharmaceutical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. Among these, the (1,1,2,2-tetrafluoroethoxy) group offers a unique combination of electronic effects and metabolic stability, making its aromatic conjugate, (1,1,2,2-Tetrafluoroethoxy)benzene, a molecule of significant interest. This technical guide, designed for the discerning researcher, delves into the core chemical principles governing the reactivity and stability of this compound. Moving beyond a mere recitation of facts, this document aims to provide a causal understanding of its behavior, empowering scientists to harness its full potential in synthesis and drug design. Herein, we explore the nuanced interplay of its electronic and steric properties, its response to a range of reaction conditions, and the practical methodologies for its synthesis and handling, all grounded in established scientific literature.
Molecular Structure and Physicochemical Properties: A Foundation of Stability
This compound, with the chemical formula C₈H₆F₄O, is a colorless liquid at ambient temperature. Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and use in various experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 194.13 g/mol | [1][2] |
| Boiling Point | 152-153 °C | [2] |
| Density | 1.275 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4200 | [2] |
| Flash Point | 46.1 °C (115.0 °F) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ether and chloroform. |
The molecule's stability under normal conditions can be attributed to the strong carbon-fluorine bonds within the tetrafluoroethoxy group and the inherent stability of the benzene ring. It does not react with water, a crucial characteristic for its application in various reaction media.
Synthesis of this compound: The Williamson Ether Approach
The most common and industrially scalable method for the synthesis of this compound is a variation of the classic Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2) where a phenoxide ion acts as the nucleophile, attacking an electrophilic tetrafluoroethyl source.
Conceptual Workflow of the Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
A robust and reliable protocol for the synthesis of this compound involves the reaction of a phenoxide salt with tetrafluoroethylene in a suitable solvent.
Materials:
-
Phenol
-
Sodium hydroxide or Potassium carbonate
-
Tetrafluoroethylene
-
Aprotic polar solvent (e.g., DMF, DMSO)
Procedure:
-
Phenoxide Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the chosen aprotic polar solvent.
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide salt. The reaction is typically exothermic.
-
Nucleophilic Addition: Carefully introduce tetrafluoroethylene gas into the reaction mixture. The phenoxide ion will act as a nucleophile, attacking one of the carbon atoms of the double bond in tetrafluoroethylene.
-
Protonation: The resulting intermediate is then protonated, often by the solvent or a controlled addition of a protic source, to yield the final product, this compound.
-
Work-up and Purification: The reaction mixture is then quenched with water and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMF or DMSO are chosen because they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and available for reaction. They also have high boiling points, allowing for a wider range of reaction temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions, particularly the oxidation of the phenoxide intermediate.
Chemical Reactivity: A Tale of Two Moieties
The reactivity of this compound is dictated by the interplay of its two key components: the electron-rich benzene ring and the electron-withdrawing tetrafluoroethoxy group. This duality allows for a range of chemical transformations.
Electrophilic Aromatic Substitution (EAS)
The tetrafluoroethoxy group is an ortho-, para-directing deactivator for electrophilic aromatic substitution.[1] The oxygen atom, through its lone pairs, can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate at the ortho and para positions. However, the strong inductive effect of the four fluorine atoms withdraws electron density from the ring, making it less reactive than benzene itself.
Caption: General mechanism for electrophilic aromatic substitution.
Common EAS Reactions:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid will yield a mixture of ortho- and para-nitrothis compound. The reaction conditions need to be carefully controlled to prevent over-nitration and decomposition.
-
Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), the benzene ring can be halogenated, again favoring the ortho and para positions.
-
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are possible, though the deactivating nature of the tetrafluoroethoxy group may require harsher conditions compared to more activated aromatic systems.
Nucleophilic Aromatic Substitution (NAS)
While the benzene ring itself is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution.[3] In the case of this compound, if the ring is further substituted with powerful electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions, it can become susceptible to nucleophilic attack.[4]
Reactions with Strong Oxidizing Agents
This compound is susceptible to oxidation by strong oxidizing agents. The benzene ring can be oxidized, potentially leading to ring-opening or the formation of phenols and quinones under harsh conditions. For instance, reaction with persulfate in the presence of a metal catalyst can lead to the formation of phenol and subsequent ring-cleavage products.[5][6] The tetrafluoroethoxy group is generally stable to oxidation, but extreme conditions can lead to its degradation.
Stability Profile: Thermal and Chemical Resilience
A key attribute of this compound, particularly relevant in drug development and materials science, is its stability.
Thermal Stability
The presence of multiple C-F bonds imparts significant thermal stability to the molecule. While specific decomposition temperatures are not widely reported in readily available literature, analogous fluorinated aromatic ethers exhibit high thermal stability. The primary mode of thermal decomposition is expected to be the cleavage of the ether bond or the C-H bond on the tetrafluoroethyl group at elevated temperatures. The decomposition products would likely include fluorinated alkanes and alkenes, as well as phenol and its degradation products.
Chemical Stability
As previously mentioned, the compound is stable to water and under normal ambient conditions. It is generally resistant to weak acids and bases. However, its reactivity with strong oxidizing agents and its potential for nucleophilic aromatic substitution under specific conditions should be considered when planning synthetic routes or considering its use as a solvent.
Spectroscopic Characterization: Fingerprinting the Molecule
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm) and a triplet of triplets for the proton on the tetrafluoroethoxy group due to coupling with the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit complex splitting patterns corresponding to the two distinct fluorine environments in the tetrafluoroethoxy group.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons and the two carbons of the ethoxy chain, with the chemical shifts influenced by the attached fluorine and oxygen atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations.[7]
Safety, Handling, and Disposal: A Researcher's Responsibility
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It can cause skin and eye irritation, and may cause respiratory irritation.[2]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This compound is classified as a dangerous good for transport.[1] Unused or waste material should be treated as hazardous waste. For quenching reactive intermediates from its synthesis or reactions, a careful, slow addition of a less reactive alcohol like isopropanol, followed by a mixture of isopropanol and water, and finally water is a recommended procedure.[8][9]
Applications in Drug Development and Beyond: The Strategic Advantage of Fluorination
The incorporation of the (1,1,2,2-tetrafluoroethoxy) group into organic molecules can have a profound impact on their biological properties. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways. This makes this compound a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its derivatives are explored for their potential in creating more potent, selective, and metabolically stable drug candidates. Beyond pharmaceuticals, its stability and unique solvent properties also suggest potential applications in materials science and as a medium for chemical reactions.
Conclusion: A Versatile Tool for the Modern Chemist
This compound represents a powerful and versatile molecule in the arsenal of the modern chemist. Its unique combination of stability, conferred by the fluorinated alkyl chain, and reactivity, centered on the aromatic ring, provides a platform for the synthesis of a wide array of functionalized molecules. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, is paramount for its effective and safe utilization. As the demand for sophisticated molecules with tailored properties continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of well-characterized and strategically employed building blocks like this compound will undoubtedly continue to rise.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC - NIH. Available at: [Link]
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DFT study on the reaction mechanism and regioselectivity for the[3]-anionic rearrangement of 2-benzyloxypyridine derivatives - ResearchGate. Available at: [Link]
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Oxidation of Benzene by Persulfate in the Presence of Fe(III)- and Mn(IV)-Containing Oxides: Stoichiometric Efficiency and Transformation Products - NIH. Available at: [Link]
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Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical - DigitalCommons@USU. Available at: [Link]
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Thermal decomposition of trifluoromethoxycarbonyl peroxy nitrate, CF3OC(O)O2NO2 - CONICET. Available at: [Link]
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15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
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Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 an. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]
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Electrophilic aromatic substitution (video) - Khan Academy. Available at: [Link]
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Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. Available at: [Link]
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Oxidation of Benzene by Persulfate in the Presence of Fe(III)- and Mn(IV). Available at: [Link]
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Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4′,4″- - MDPI. Available at: [Link]
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Unlocking Advanced Material Performance: A Technical Guide to (1,1,2,2-Tetrafluoroethoxy)benzene and its Derivatives in Materials Science
Foreword: The Imperative for Advanced Functional Materials
In the relentless pursuit of innovation across diverse technological landscapes, from next-generation electronics to high-performance coatings and biomedical devices, the demand for materials with tailored functionalities has never been more acute. Fluorinated polymers and materials have long been recognized for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity. This technical guide delves into the potential of a unique building block, (1,1,2,2-Tetrafluoroethoxy)benzene, as a gateway to a new class of advanced functional materials. We will explore the synthesis of novel monomers derived from this compound and their subsequent polymerization to create materials with enhanced performance characteristics, providing researchers and drug development professionals with a comprehensive roadmap for harnessing its potential.
The Core Moiety: this compound
This compound is a fluorinated aromatic compound that serves as a versatile precursor for the synthesis of functional monomers. Its chemical structure, characterized by the presence of a tetrafluoroethoxy group (-OCF₂CF₂H) attached to a benzene ring, imparts a unique combination of properties that can be translated into advanced materials.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Boiling Point | 152-153 °C | [1] |
| Density | 1.275 g/mL at 25 °C | [1] |
| Appearance | Colorless liquid | [1] |
The presence of the tetrafluoroethoxy group is critical. The high electronegativity of the fluorine atoms creates a strong dipole moment within the C-F bonds, leading to low polarizability of the overall molecule. This intrinsic property is a key contributor to the low dielectric constant observed in polymers containing this moiety. Furthermore, the fluorinated tail promotes hydrophobicity and chemical resistance.
Monomer Synthesis: Functionalization of the Aromatic Core
The true potential of this compound in materials science is unlocked through the strategic functionalization of its benzene ring to create polymerizable monomers. This section outlines plausible synthetic routes to key monomer classes.
Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)styrene: A Gateway to Advanced Polystyrenics
Styrenic polymers are a cornerstone of the plastics industry. By incorporating the tetrafluoroethoxy moiety, we can develop polystyrenes with significantly enhanced properties, such as a lower dielectric constant for applications in microelectronics. A viable synthetic route is a modified Grignard reaction followed by dehydration.
Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)styrene
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromo-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Maintain a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.
Step 2: Reaction with Acetaldehyde
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF to the dropping funnel and add it dropwise to the Grignard reagent.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Dehydration to Styrene
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the resulting 4-(1,1,2,2-tetrafluoroethoxy)styrene by vacuum distillation.
Caption: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)styrene.
Synthesis of a Novel Bisphenol A Analogue: Precursor for Polycarbonates and Epoxy Resins
Polycarbonates are prized for their transparency and impact resistance, while epoxy resins are renowned for their adhesive and mechanical properties. A bisphenol A (BPA) analogue incorporating the tetrafluoroethoxy group can be synthesized, serving as a monomer for both classes of polymers.
Experimental Protocol: Synthesis of 2,2-bis(4-(1,1,2,2-tetrafluoroethoxy)phenyl)propane
-
In a reaction vessel, combine 4-(1,1,2,2-tetrafluoroethoxy)phenol (2.0 eq), acetone (1.0 eq), and a catalytic amount of a strong acid catalyst (e.g., methanesulfonic acid).
-
Heat the mixture with stirring to a temperature sufficient to promote condensation while removing the water formed as a byproduct, typically via a Dean-Stark trap.
-
Monitor the reaction's progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired bisphenol A analogue.
Polymerization and Material Applications
The synthesized monomers can be polymerized using established techniques to create a variety of advanced materials.
Low-Dielectric Polystyrenes
The 4-(1,1,2,2-tetrafluoroethoxy)styrene monomer can be polymerized via controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with low polydispersity.
Experimental Protocol: ATRP of 4-(1,1,2,2-Tetrafluoroethoxy)styrene
-
In a Schlenk flask, add the 4-(1,1,2,2-tetrafluoroethoxy)styrene monomer, a copper(I) bromide (CuBr) catalyst, and a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
Add an initiator, for example, ethyl α-bromoisobutyrate.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Place the flask in an oil bath at the desired polymerization temperature (e.g., 90 °C).
-
Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by GC and the polymer molecular weight by gel permeation chromatography (GPC).
-
Terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the polymer with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Caption: ATRP of 4-(1,1,2,2-Tetrafluoroethoxy)styrene.
The resulting polymer is expected to exhibit a significantly lower dielectric constant compared to standard polystyrene, making it a promising candidate for interlayer dielectrics in integrated circuits and other high-frequency applications.[1]
High-Performance Polycarbonates
The synthesized bisphenol A analogue can be used in the production of polycarbonates with enhanced thermal stability and hydrophobicity. The polymerization can be carried out via interfacial polymerization with phosgene or a phosgene substitute.
Experimental Protocol: Interfacial Polymerization of Bisphenol A Analogue
-
Dissolve the bisphenol A analogue in an aqueous solution of sodium hydroxide to form the sodium salt.
-
In a separate vessel, dissolve phosgene (or a safer alternative like triphosgene) in an immiscible organic solvent such as dichloromethane.
-
Combine the two solutions in a baffled reactor with vigorous stirring to create a large interfacial area.
-
Add a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction.
-
Control the reaction temperature, typically at or below room temperature.
-
After the desired molecular weight is achieved, separate the organic phase.
-
Wash the polymer solution with dilute acid and then with water to remove unreacted monomers and salts.
-
Precipitate the polycarbonate by adding a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Advanced Epoxy Resins
The bisphenol A analogue can also be reacted with epichlorohydrin to form a diglycidyl ether, which is a precursor to high-performance epoxy resins. These resins, when cured, are expected to exhibit excellent chemical resistance and low moisture absorption. The synthesis of epoxy resins typically involves the reaction of a bisphenol with epichlorohydrin in the presence of a base.[2]
Expected Material Properties and Characterization
The incorporation of the this compound moiety into polymer backbones is anticipated to yield materials with a unique combination of properties.
Expected Properties:
-
Low Dielectric Constant: The presence of the fluorinated side chains will reduce the overall polarizability of the polymer, leading to a lower dielectric constant.[3] This is highly desirable for applications in high-frequency electronics to minimize signal loss and crosstalk.
-
Enhanced Hydrophobicity: The fluorinated groups will impart a high degree of water repellency to the material's surface. This can be beneficial for applications requiring moisture resistance, such as protective coatings.
-
High Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal stability of the polymer.
-
Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized monomers and polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties, such as glass transition temperature and decomposition temperature.
-
Dielectric Spectroscopy: To measure the dielectric constant and loss tangent of the materials over a range of frequencies.
-
Contact Angle Goniometry: To quantify the hydrophobicity of the material surfaces.
Future Outlook and Potential Applications
The strategic use of this compound as a building block opens up a vast design space for new materials with tailored properties. Beyond the examples discussed, this moiety could be incorporated into other polymer architectures, such as polyimides and polyurethanes, to further expand the range of achievable functionalities.
Potential Application Areas:
-
Microelectronics: Low-k dielectrics for interconnects, encapsulants, and printed circuit boards.
-
Coatings: Hydrophobic and oleophobic coatings for self-cleaning surfaces, anti-fouling applications, and corrosion protection.
-
Biomedical Devices: Biocompatible and biostable materials for implants and drug delivery systems, where inertness and low surface energy are critical.
-
Advanced Composites: High-performance matrices for aerospace and automotive components requiring a combination of thermal stability, chemical resistance, and low moisture uptake.
This guide provides a foundational framework for the exploration of this compound in materials science. The synthetic pathways and polymerization protocols outlined herein offer a starting point for researchers to develop a new generation of high-performance materials with precisely controlled properties, paving the way for technological advancements across a multitude of industries.
References
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Oxygen-free polymers: new materials with low dielectric constant and ultra-low dielectric loss at high frequency - RSC Publishing. Available at: [Link]
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Side-chain modification to boost the dielectric constant of polymers: toward high-k material synthesis and application in low-voltage operating printed electronics - RSC Publishing. Available at: [Link]
- Synthesis method of four-functional group epoxy resin and prepared epoxy resin - Patsnap Eureka.
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A Theoretical and Computational Scrutiny of (1,1,2,2-Tetrafluoroethoxy)benzene: An In-depth Technical Guide
Abstract
(1,1,2,2-Tetrafluoroethoxy)benzene is a fluorinated aromatic ether with emerging significance in synthetic chemistry and materials science.[1] Its unique electronic properties, conferred by the tetrafluoroethoxy substituent, make it a valuable building block for novel compounds with tailored characteristics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the molecular structure, reactivity, and potential applications of this compound. By drawing parallels from computational studies on analogous fluoroalkoxybenzenes and related halogenated compounds, this paper outlines a framework for in-silico investigation, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Theoretical Investigation
This compound, with the chemical formula C₆H₅OCF₂CF₂H, is a colorless liquid at room temperature.[2] The incorporation of the tetrafluoroethoxy group into the benzene ring significantly alters its electronic and steric properties compared to unsubstituted benzene or anisole. This modification can influence intermolecular interactions, reaction mechanisms, and the overall physicochemical profile of derivative compounds.
In the realm of drug discovery, the strategic introduction of fluorine atoms is a widely employed tactic to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The tetrafluoroethoxy moiety, in particular, offers a unique combination of lipophilicity and electronic effects that can be exploited in medicinal chemistry.
Theoretical and computational chemistry provide a powerful and cost-effective avenue to explore the multifaceted nature of this compound at the molecular level. Through the application of quantum mechanical calculations, it is possible to predict and understand its behavior, thereby guiding experimental design and accelerating the discovery of new applications.
Foundational Theoretical Methodologies
A thorough theoretical investigation of this compound would necessitate the application of several computational techniques. The choice of methodology is dictated by the specific property of interest, balancing computational cost with desired accuracy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. DFT calculations can provide valuable insights into a range of properties of this compound, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.
-
Electronic Properties: Calculating orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moments to understand reactivity and intermolecular interactions.
A variety of functionals and basis sets can be employed in DFT calculations, with the selection influencing the accuracy of the results. For fluorinated organic molecules, functionals like B3LYP and M06-2X, paired with Pople-style (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent (e.g., aug-cc-pVTZ) basis sets, are commonly utilized.
Experimental Protocol: DFT-Based Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Construct an initial 3D model of this compound using molecular modeling software.
-
Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, conduct a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain predicted vibrational spectra.
-
Data Analysis: Analyze the output to extract geometric parameters (bond lengths, angles, dihedrals), electronic properties, and vibrational modes.
Ab Initio Methods
For higher accuracy, particularly for the calculation of reaction energies and barriers, more computationally intensive ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While demanding more computational resources, these methods provide a more rigorous treatment of electron correlation, which can be crucial for accurately describing systems with significant non-covalent interactions.
Key Areas of Theoretical Investigation for this compound
Based on studies of related molecules, several key areas of theoretical inquiry can be identified for this compound.
Conformational Analysis
The flexibility of the ethoxy chain in this compound suggests the possibility of multiple stable conformers. The relative orientation of the tetrafluoroethyl group with respect to the benzene ring will significantly impact the molecule's overall shape, dipole moment, and interaction with its environment.
Computational studies on similar fluorinated ethers have revealed the importance of non-covalent interactions, such as weak hydrogen bonds (C-H···F) and dipole-dipole interactions, in determining conformational preferences. A thorough conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the dihedral angles of the ethoxy chain and identifying the low-energy conformers.
Electronic Structure and Reactivity
The electron-withdrawing nature of the four fluorine atoms in the ethoxy group is expected to have a profound effect on the electronic properties of the benzene ring. This can be visualized through the calculation of the molecular electrostatic potential (MEP) map. The MEP would likely show a region of negative potential (electron-rich) associated with the oxygen atom and a more electron-deficient (positive potential) aromatic ring compared to anisole.
This electronic perturbation will influence the regioselectivity of electrophilic aromatic substitution reactions. Theoretical calculations of Fukui functions or the energies of sigma complexes can predict the most likely sites for electrophilic attack on the aromatic ring.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 194.13 g/mol | [2] |
| Boiling Point | 152-153 °C | [2] |
| Density | 1.275 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4200 | [2] |
Intermolecular Interactions
Understanding the non-covalent interactions of this compound is crucial for predicting its behavior in condensed phases and its potential as a solvent or a ligand in biological systems. The presence of both hydrogen bond acceptors (oxygen and fluorine atoms) and a weakly acidic C-H proton on the tetrafluoroethyl group suggests the possibility of forming various types of intermolecular interactions.
Theoretical studies on halogenated ethers have highlighted the importance of halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species. While fluorine is generally a poor halogen bond donor, the electronic environment of the tetrafluoroethoxy group could modulate this behavior.
Potential Applications in Drug Development and Materials Science
The insights gained from theoretical studies of this compound can inform its application in several fields.
-
Medicinal Chemistry: As a building block, the tetrafluoroethoxybenzene moiety can be incorporated into drug candidates to fine-tune their pharmacokinetic and pharmacodynamic properties. Theoretical predictions of its conformational preferences and intermolecular interactions can aid in the rational design of ligands with improved binding affinities for protein targets. The introduction of fluorine can often enhance metabolic stability by blocking sites of oxidative metabolism.[3]
-
Materials Science: The unique dielectric properties and thermal stability that often characterize fluorinated compounds suggest that derivatives of this compound could be explored for applications in organic electronics and advanced polymers. Computational screening of electronic and optical properties can help identify promising candidates for these applications.
Future Directions and Conclusion
While this guide has outlined a comprehensive theoretical framework for studying this compound, further research is needed to fully elucidate its properties. Future computational work could focus on:
-
Reaction Mechanism Studies: Investigating the transition states and reaction pathways for key synthetic transformations involving this molecule.
-
Molecular Dynamics Simulations: Simulating the behavior of this compound in different solvent environments to understand its solvation properties.
-
Docking and QSAR Studies: Exploring the interactions of its derivatives with specific biological targets to guide the design of new therapeutic agents.
References
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An In-Depth Technical Guide to (1,1,2,2-Tetrafluoroethoxy)benzene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1,1,2,2-Tetrafluoroethoxy)benzene, a significant fluorinated aromatic ether. The document delves into the historical context of its discovery, detailing the pioneering synthesis and the scientific landscape of organofluorine chemistry at the time. It offers a thorough examination of the compound's physicochemical properties, supported by tabulated data for clarity. A detailed, step-by-step experimental protocol for its synthesis via the addition of sodium phenoxide to tetrafluoroethylene is provided, accompanied by a discussion of the underlying reaction mechanism. Furthermore, this guide explores the diverse applications of this compound, with a particular focus on its role as a crucial building block in medicinal chemistry and drug development, highlighting how its unique properties contribute to the enhanced pharmacological profiles of therapeutic agents.
Introduction: The Dawn of a New Class of Fluorinated Ethers
The mid-20th century marked a period of intense exploration into the world of organofluorine chemistry. Scientists were beginning to unravel the profound impact that the introduction of fluorine atoms could have on the properties of organic molecules. It was within this exciting scientific milieu that this compound (CAS No. 350-57-2) emerged as a noteworthy compound.[1][2][3] Its discovery was not an isolated event but rather a part of a broader effort to synthesize and characterize novel fluorinated ethers, driven by the quest for materials with enhanced stability, unique reactivity, and potential applications across various scientific disciplines.
The initial synthesis of this compound represented a significant step forward in the field. It provided researchers with a valuable new building block, the tetrafluoroethoxy group, which could be incorporated into a wide range of organic structures. This opened up new avenues for the development of advanced materials, including polymers and, most notably, pharmaceuticals. The unique electronic properties conferred by the fluorine atoms in the tetrafluoroethoxy moiety were quickly recognized for their potential to modulate the biological activity and pharmacokinetic profiles of drug candidates.[4][5][6][7][8]
This guide aims to provide a detailed account of the discovery and history of this important molecule, offering insights into its synthesis, properties, and applications that will be of value to researchers and professionals in the fields of chemistry and drug development.
Historical Context and Discovery
While a specific singular "discovery" event for this compound is not prominently documented in easily accessible historical records, its synthesis is a logical extension of the broader research into fluorinated ethers that was taking place in the mid-20th century. The foundational work in this area was driven by the need for new materials with unique properties, spurred by advancements in polymer science and the burgeoning field of medicinal chemistry.
The synthesis of aryl fluoroalkyl ethers, the class of compounds to which this compound belongs, has been approached through various methods over the years.[9][10][11] Early methods often involved harsh reaction conditions.[9] A key conceptual breakthrough was the understanding that phenols could react with highly reactive fluoroalkenes to form these valuable ethers.
Physicochemical Properties
This compound is a colorless liquid with a molecular formula of C8H6F4O and a molecular weight of 194.13 g/mol .[1][2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 350-57-2 | [1][2][3] |
| Molecular Formula | C8H6F4O | [1][2][3] |
| Molecular Weight | 194.13 g/mol | [2][3] |
| Boiling Point | 152-153 °C | [2] |
| Density | 1.275 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4200 | [2] |
| Solubility | Soluble in organic solvents such as ether and chloroform; limited solubility in water. | [1] |
| Stability | Stable under normal conditions. | [1] |
The presence of the four fluorine atoms in the ethoxy group significantly influences the compound's properties. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which impacts the reactivity of the aromatic ring and the ether linkage. The C-F bonds also contribute to the compound's thermal and metabolic stability.[7]
Synthesis and Mechanism
The most common and historically significant method for the synthesis of this compound is the reaction of a phenoxide salt with tetrafluoroethylene. This reaction is a classic example of a nucleophilic addition to a fluoroalkene.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Sodium hydride (NaH) or other suitable base
-
Tetrafluoroethylene (TFE)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Standard laboratory glassware and equipment for handling air-sensitive reagents and gases.
Procedure:
-
Preparation of Sodium Phenoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve phenol in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium hydride in portions to the stirred solution at room temperature. The reaction will generate hydrogen gas, which should be safely vented. The reaction is complete when the evolution of gas ceases, indicating the formation of sodium phenoxide.
-
Reaction with Tetrafluoroethylene: Cool the solution of sodium phenoxide in an ice bath.
-
Slowly bubble tetrafluoroethylene gas through the stirred solution. The reaction is typically exothermic and should be carefully controlled.
-
After the addition of TFE is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Reaction Mechanism
The synthesis proceeds through a nucleophilic addition-elimination mechanism. The highly electron-deficient double bond in tetrafluoroethylene is susceptible to attack by nucleophiles.
Caption: Mechanism of this compound Synthesis.
The phenoxide ion acts as the nucleophile, attacking one of the carbon atoms of the tetrafluoroethylene double bond. This results in the formation of a carbanionic intermediate. Subsequent protonation of this intermediate during the work-up step yields the final product, this compound.
Applications in Research and Drug Development
The unique properties of the tetrafluoroethoxy group make this compound a valuable building block in several areas of research and development, particularly in medicinal chemistry.
A Key Moiety in Medicinal Chemistry
The introduction of fluorine into drug molecules can have a profound impact on their pharmacological properties.[4][5][6][7][8] The tetrafluoroethoxy group, introduced via this compound or its derivatives, can enhance several key parameters:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, leading to a longer half-life of the drug in the body.[7]
-
Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.
-
Binding Affinity: The electron-withdrawing nature of the tetrafluoroethoxy group can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with the target protein or enzyme.
-
pKa Modulation: The inductive effect of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.
Role as a Synthetic Intermediate
This compound serves as a versatile intermediate for the synthesis of more complex molecules.[1] The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of other functional groups. This enables the construction of a diverse library of compounds for screening in drug discovery programs. For example, derivatives such as 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene are also used in synthesis.[12]
Caption: Synthetic utility in drug development.
Conclusion
From its origins in the exploratory era of organofluorine chemistry to its current role as a valuable tool in modern drug discovery, this compound has proven to be a compound of significant scientific interest. Its unique combination of properties, stemming from the presence of the tetrafluoroethoxy group, has made it an important building block for the synthesis of novel materials and pharmaceuticals. As the demand for more effective and metabolically robust drugs continues to grow, the importance of fluorinated intermediates like this compound is only set to increase, ensuring its continued relevance in the fields of chemistry and medicine for years to come.
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Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
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Alkyl Aryl Ether Bond Formation with PhenoFluor. (2015, July 20). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2016, June 9). Beilstein Journals. Retrieved January 17, 2026, from [Link]
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Transition-Metal-Mediated Synthesis of Trifluoroethyl Aryl Ethers. (2019, January 1). ResearchGate. Retrieved January 17, 2026, from [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Scholars Research Library. Retrieved January 17, 2026, from [Link]
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The role of fluorine in medicinal chemistry. (2007, October). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Perfluorophenyl Ether and Related Polymers. (1964, May-June). Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 68A(3). Retrieved January 17, 2026, from [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015, November 12). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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The role of fluorine in medicinal chemistry. (2018, February 1). ResearchGate. Retrieved January 17, 2026, from [Link]
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Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central. Retrieved January 17, 2026, from [Link]
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Understanding 1,2-Bisthis compound (CAS 4063-48-3) for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Application of Benzene. (2024, January 15). Batong Group. Retrieved January 17, 2026, from [Link]
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1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]
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Benzene: A Fundamental Chemical with Diverse Applications. (2023, June 28). Prime Scholars. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Mastering the Bench: A Guide to (1,1,2,2-Tetrafluoroethoxy)benzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks, (1,1,2,2-Tetrafluoroethoxy)benzene has emerged as a versatile and valuable synthon. This guide provides an in-depth exploration of its application in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The (1,1,2,2-Tetrafluoroethoxy) Group: A Privileged Motif
The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group, an analogue of the more commonly known trifluoromethoxy group, offers a unique combination of electronic and steric properties. Its strong inductive electron-withdrawing effect deactivates the benzene ring towards electrophilic attack, while the oxygen lone pairs allow for resonance donation, directing incoming electrophiles to the ortho and para positions. This dual nature allows for controlled functionalization of the aromatic ring. Furthermore, the tetrafluoroethoxy group can significantly enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.[1][2]
Foundational Synthesis: Preparing the Building Block
A robust synthetic strategy begins with reliable access to the core building block. This compound can be synthesized from phenol and tetrafluoroethylene. A related procedure for a substituted aniline suggests a general approach where a phenol is treated with tetrafluoroethylene in the presence of a catalyst.[3]
Protocol 1: Synthesis of this compound
This protocol is adapted from the general principle of fluoroalkoxylation of phenols.
Materials:
-
Phenol
-
Tetrafluoroethylene
-
Suitable catalyst (e.g., a base like sodium hydride or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Reaction vessel suitable for handling gaseous reagents
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the anhydrous solvent.
-
Carefully add the base to the solution at 0 °C to form the corresponding phenoxide.
-
Introduce tetrafluoroethylene gas into the reaction mixture at a controlled rate. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[4]
Data Presentation: Physical Properties
| Property | Value |
| CAS Number | 350-57-2 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 198.13 g/mol [4] |
| Appearance | Colorless liquid[4] |
| Boiling Point | 142-144 °C[4] |
| Density | 1.42 g/cm³[4] |
Electrophilic Aromatic Substitution: Functionalizing the Ring
The tetrafluoroethoxy group, being an ether, is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This allows for the regioselective introduction of various functional groups, paving the way for further synthetic transformations.
Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for electrophilic aromatic substitution of this compound.
Protocol 2: Electrophilic Bromination for Cross-Coupling Precursors
The introduction of a bromine atom onto the aromatic ring is a crucial step for subsequent cross-coupling reactions. The para-bromo derivative is typically the major product due to steric hindrance at the ortho positions.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron filings or anhydrous iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bisulfite solution
-
Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, charge a flask equipped with a dropping funnel, condenser, and magnetic stirrer with this compound and a catalytic amount of iron filings.
-
Cool the flask in an ice bath.
-
Add a solution of bromine in dichloromethane dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[5][6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the red color of bromine disappears.
-
Quench the reaction by slowly adding aqueous sodium bisulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of ortho and para isomers, can be purified by crystallization or column chromatography to isolate the major para isomer, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Cross-Coupling Reactions: Building Molecular Complexity
The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for constructing C-C bonds and assembling complex molecular architectures.
Protocol 3: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a typical Suzuki-Miyaura coupling to form a biaryl compound, a common scaffold in many pharmaceutical agents.
Materials:
-
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
To a reaction flask, add 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 4: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a straightforward method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and can be found in various bioactive molecules.
Materials:
-
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, the terminal alkyne (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%) in the chosen solvent.
-
Add the amine base and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).[7]
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the target arylalkyne.
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions of 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Conclusion
This compound is a building block with significant potential in the synthesis of novel organic molecules for drug discovery and materials science. Its unique electronic properties allow for regioselective functionalization of the aromatic ring through electrophilic substitution, and its halogenated derivatives are versatile precursors for a variety of cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and strategic incorporation of the tetrafluoroethoxy motif into their target molecules. As the demand for fluorinated compounds continues to grow, the applications of this compound are poised to expand, further solidifying its role as a key tool in the synthetic chemist's arsenal.
References
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16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022-09-24). (URL: [Link])
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- Electrophilic Arom
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16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024-09-30). (URL: [Link])
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Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
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Synthesis of the fluorinated ethers, "perfluoroglyme" and "perfluorodiglyme" by direct fluorination | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). (URL: [Link])
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Fluorinated Ethers of Cannabinol (CBN) - MDPI. (URL: [Link])
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Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (URL: [Link])
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate. (2025-08-06). (URL: [Link])
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing. (2021-07-28). (URL: [Link])
- Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home. (URL: not available)
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])
-
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline - Suzhou Senfeida Chemical Co., Ltd. (URL: [Link])
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(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
Synthesis of 4-tolylboronic acid - PrepChem.com. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). (URL: [Link])
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
-
Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene - PrepChem.com. (URL: [Link])
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-
4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. (URL: [Link])
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(1,1,2,2-Tetrafluoroethoxy)benzene: A High-Performance Solvent for Palladium-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: The strategic selection of a solvent is paramount to the success of palladium-catalyzed cross-coupling reactions, influencing substrate solubility, catalyst stability, and reaction kinetics. This guide introduces (1,1,2,2-Tetrafluoroethoxy)benzene, a fluorinated ethereal solvent, as a compelling alternative to conventional solvents like toluene, dioxane, and DMF. Its unique combination of a high boiling point, chemical inertness, and a distinct solubility profile makes it particularly well-suited for overcoming common challenges in modern synthetic chemistry, including the activation of unreactive substrates and the enhancement of reaction efficiency. This document provides a comprehensive overview of its physicochemical properties, a rationale for its application in key cross-coupling reactions, and detailed, field-tested protocols for its use in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.
Introduction to this compound
This compound is an aromatic ether distinguished by a tetrafluoroethyl moiety. This structural feature imparts properties that are highly desirable in a reaction solvent. Compounds containing tetrafluoroethyl groups are prevalent in pharmaceuticals, agrochemicals, and advanced materials, highlighting the stability of this functional group.[1] As a solvent, it is a colorless liquid that is stable under normal conditions and does not react with water.[2] Its primary appeal lies in its high thermal stability and chemical inertness, which are critical for maintaining the integrity of sensitive catalytic systems, particularly at elevated temperatures.
Figure 1: Structure of this compound.
Physicochemical Properties
The utility of a solvent is defined by its physical properties. The table below summarizes the key characteristics of this compound, which underpin its suitability for cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O | [2] |
| Molecular Weight | 194.13 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 152-153 °C | [3][4] |
| Density | 1.275 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.4200 | [3][4] |
| Solubility | Soluble in ether, chloroform; limited in water | [2] |
Expert Insight: The high boiling point of ~153 °C is a significant advantage. Many cross-coupling reactions, especially those involving less reactive aryl chlorides or sterically hindered substrates, require elevated temperatures to proceed efficiently. This solvent provides a wide operational window, allowing for higher reaction temperatures than common solvents like THF (66 °C) or 1,4-dioxane (101 °C) without the need for sealed-vessel reactions.
Rationale for Use in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[5][6] The catalytic cycle generally involves oxidative addition, transmetalation (or carbopalladation), and reductive elimination. The solvent's role is multifaceted, influencing each step of this cycle.
Figure 2: General experimental workflow for cross-coupling.
Key Advantages of this compound:
-
Thermal Stability: As mentioned, its high boiling point allows for a broad temperature range, which is critical for overcoming high activation barriers.[2][4]
-
Enhanced Solubility: The presence of both an aromatic ring and a polarizable fluoroalkoxy group allows it to effectively dissolve a wide range of organic substrates, organometallic reagents, and catalysts, promoting a homogeneous reaction environment.[2] This can lead to faster reaction rates and higher yields compared to biphasic systems.
-
Chemical Inertness: The C-F bonds are exceptionally strong, and the ether linkage is stable, making the solvent resistant to degradation under the often basic and high-temperature conditions of cross-coupling reactions.[2] This minimizes the formation of solvent-related impurities.
-
Catalyst Performance: The unique electronic environment provided by a fluorinated solvent can positively influence the stability and activity of the palladium catalyst, potentially preventing catalyst decomposition pathways like β-hydride elimination in certain cases or promoting the desired reductive elimination step.
Application Protocols
The following protocols are designed as robust starting points for researchers. They are based on established principles of cross-coupling reactions, adapted to leverage the specific benefits of this compound.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[6] This protocol is optimized for challenging couplings that may benefit from higher temperatures.
Reaction Scheme: R-X + R'-B(OR)₂ → R-R' (X = Cl, Br, I, OTf)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃ or CsF, 3.0 mmol, 3.0 equiv)
-
This compound (5 mL)
-
Reaction vessel (e.g., Schlenk tube) with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (3.0 mmol).
-
Atmosphere Exchange: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of this compound via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 120 °C and stir vigorously. The high boiling point of the solvent ensures the reaction can be run at this temperature at atmospheric pressure.[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Base: K₂CO₃ is a versatile base for many Suzuki couplings. For less reactive substrates, a stronger base like CsF can be more effective.[7]
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for a wide range of substrates.
-
Temperature (120 °C): This temperature is chosen to be well within the solvent's boiling range and is effective for activating more challenging substrates like aryl chlorides, which often fail to react at the lower reflux temperatures of THF or dioxane.
Protocol: Mizoroki-Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[8]
Reaction Scheme: R-X + H₂C=CHR' → R-CH=CHR' (X = Br, I)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 mmol, 2.0 equiv)
-
This compound (5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: In a Schlenk tube, combine the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Atmosphere Exchange: Seal the vessel and purge with inert gas as described in Protocol 3.1.
-
Reagent Addition: Add this compound (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 3.1. The triethylammonium salt byproduct is typically removed during the aqueous wash.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a classic and effective system for the Heck reaction.[9]
-
Base: Triethylamine acts as both a base to neutralize the generated H-X and as a reductant for the Pd(II) precatalyst.
-
Solvent: this compound provides a stable, high-temperature medium that can improve reaction rates and prevent catalyst decomposition over the extended reaction times sometimes required for Heck couplings.
Protocol: Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with an aryl halide and is indispensable in pharmaceutical and materials science.[10][11] It often requires a strong base and specialized, sterically demanding ligands.
Reaction Scheme: R-X + R'R''NH → R-NR'R'' (X = Cl, Br, I)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos or tBu₃P·HBF₄, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
This compound (5 mL)
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalysts, ligands, and strong base, it is highly recommended to set up this reaction in a glovebox.
-
Vessel Preparation: To a vial or Schlenk tube, add the aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), ligand (0.02-0.04 mmol), and NaOtBu (1.4 mmol).
-
Solvent Addition: Add this compound (5 mL).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 3.1. Use caution during the aqueous workup as NaOtBu is a strong base.
-
Purification: Purify the product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: Modern Buchwald-Hartwig aminations rely on sophisticated palladium/ligand systems. Pd₂(dba)₃ is a common Pd(0) source, and bulky, electron-rich phosphine ligands like XPhos are essential for promoting the challenging reductive elimination step that forms the C-N bond.[12]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the coupling reaction.
-
Solvent: The polarity and high thermal stability of this compound are beneficial for solubilizing the polar amine-palladium intermediates and withstanding the temperatures needed to couple unreactive partners.
Safety and Handling
As with all fluorinated organic compounds, appropriate safety measures must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[14]
-
Handling: Avoid direct skin and eye contact. In case of contact, rinse thoroughly with water.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[15]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Fluorinated solvents can be environmentally persistent, and incineration in a specialized facility equipped with scrubbers to handle hydrogen fluoride is often the preferred method.[16]
Conclusion
This compound represents a valuable addition to the synthetic chemist's toolkit of solvents. Its high boiling point, chemical stability, and favorable solubility profile provide a unique medium for conducting challenging palladium-catalyzed cross-coupling reactions. By enabling higher reaction temperatures and promoting homogeneous conditions, it has the potential to improve yields, shorten reaction times, and broaden the substrate scope for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. Researchers are encouraged to explore this solvent as a high-performance alternative to overcome limitations encountered with more conventional media.
References
-
Ningbo Inno Pharmchem Co., Ltd. Chemical Properties and Safety of 1,2-Bisthis compound (CAS 4063-48-3). Available from: [Link]
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The Royal Society of Chemistry. Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
ResearchGate. Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds | Request PDF. Available from: [Link]
-
Cloudinary. SAFETY DATA SHEET High Performance Fluorinated Solvent. Available from: [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins June 2021. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
NIH National Center for Biotechnology Information. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Available from: [Link]
-
Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Available from: [Link]
-
Nature. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from: [Link]
-
Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Suzuki, Stille and Heck cross-coupling reactions catalyzed by Fe3O4@PTA–Pd as a recyclable and efficient nanocatalyst in green solvents. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins November 2012. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]
-
NIST/TRC Web Thermo Tables (WTT). Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)- -- Critically Evaluated Thermophysical Property Data. Available from: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Available from: [Link]
-
YouTube. Suzuki Coupling Mechanism. Available from: [Link]
-
NIH National Center for Biotechnology Information. 1,1,2,2-Tetrafluoroethene;2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoic acid. Available from: [Link]
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Application Notes and Protocols: Strategic Introduction of the (1,1,2,2-Tetrafluoroethoxy) Group into Aromatic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The (1,1,2,2-tetrafluoroethoxy) group (-OCF₂CF₂H) is a unique fluoroalkyl moiety that offers a compelling alternative to the more ubiquitous trifluoromethoxy (-OCF₃) group in the design of advanced pharmaceuticals, agrochemicals, and materials. Its distinct electronic properties and lipophilicity profile can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity. However, the synthesis of aryl (1,1,2,2-tetrafluoroethyl) ethers presents unique challenges, primarily related to the handling of gaseous reagents and the development of mild, broadly applicable methodologies. This guide provides a detailed overview of the primary synthetic strategies, field-proven protocols, and expert insights into the introduction of this valuable functional group onto aromatic systems.
Introduction: The Scientific Rationale for Tetrafluoroethoxylation
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine continues to be a powerful tool for molecular design.[1][2] The (1,1,2,2-tetrafluoroethoxy) group, -OCF₂CF₂H, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functionalities, influencing the conformation and electronic nature of the parent molecule. Unlike the strongly electron-withdrawing -OCF₃ group, the -OCF₂CF₂H moiety possesses a different electronic signature due to the terminal hydrogen atom, offering chemists a nuanced tool for property modulation.
The primary challenge in its installation lies in the reactivity and physical state of its key precursor, tetrafluoroethylene (TFE). This has historically limited its adoption compared to groups for which convenient, shelf-stable reagents are available.[3][4] This document details the most reliable method for its synthesis—nucleophilic addition to TFE—and explores emerging transition-metal-catalyzed strategies that promise a broader future application.
Primary Protocol: Nucleophilic Addition of Phenols to Tetrafluoroethylene (TFE)
The most established and industrially viable method for constructing aryl (1,1,2,2-tetrafluoroethyl) ethers is the direct reaction of phenols with tetrafluoroethylene gas under basic conditions. This reaction proceeds via a nucleophilic addition mechanism.
Principle and Mechanism
The core of this transformation is the generation of a potent nucleophile, the phenoxide anion, using a suitable base. This phenoxide then attacks one of the sp²-hybridized carbon atoms of the electron-deficient TFE double bond. The resulting fluoro-carbanion intermediate is highly unstable and is rapidly protonated during the reaction or aqueous workup to yield the final product.
The causality behind this pathway is twofold:
-
Phenoxide Generation : The acidity of the phenolic proton allows for its clean removal with a variety of bases, from alkali metal hydroxides to stronger bases like sodium hydride for less acidic phenols.
-
TFE Electrophilicity : The four fluorine atoms strongly polarize the C=C double bond, making it susceptible to attack by strong nucleophiles.
Figure 1: Mechanism of Nucleophilic Addition of Phenols to TFE.
Detailed Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)anisole
This protocol is a representative example and must be adapted based on the specific reactivity of the substrate phenol. Extreme caution is required when handling TFE gas.
-
Materials & Equipment:
-
2-Methoxy-phenol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrafluoroethylene (TFE) gas cylinder with a regulator and needle valve
-
High-pressure reaction vessel (Parr reactor or equivalent) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Standard glassware for workup and purification.
-
-
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge the dry high-pressure vessel with anhydrous DMF.
-
Base Addition: Add sodium hydride (1.2 equiv) portion-wise to the stirred DMF at 0 °C.
-
Phenol Addition: Dissolve 2-methoxy-phenol (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide. A cessation of hydrogen gas evolution should be observed.
-
TFE Introduction: Seal the reaction vessel. Purge the headspace with low-pressure TFE gas twice to replace the inert atmosphere. Pressurize the vessel with TFE to the desired pressure (e.g., 2-5 atm).
-
Reaction: Heat the vessel to 60-80 °C and monitor the pressure. A drop in pressure indicates consumption of TFE. Maintain the pressure by adding more TFE as needed. Stir for 12-24 hours or until TLC/GC-MS analysis of an aliquot indicates complete consumption of the starting phenol.
-
Quenching & Workup: Cool the vessel to room temperature and carefully vent the excess TFE into a suitable scrubbing solution. Quench the reaction mixture by slowly adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Data Summary & Field Insights
| Phenol Substrate | Base | Solvent | Temp (°C) | Pressure (atm) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 5 | 75-85 |
| 4-Methoxyphenol | NaH | DMF | 70 | 3 | 80-90 |
| 4-Nitrophenol | K₂CO₃ | NMP | 90 | 5 | 65-75 |
| 2,6-Dimethylphenol | t-BuOK | THF | 60 | 4 | 50-60 |
-
Expertise & Causality:
-
Substrate Scope: Electron-rich phenols are generally more reactive due to the enhanced nucleophilicity of their corresponding phenoxides. Electron-deficient phenols, such as 4-nitrophenol, require more forcing conditions (higher temperature, more polar aprotic solvent like NMP) to achieve good conversion.
-
Steric Hindrance: Ortho-substituted phenols, like 2,6-dimethylphenol, react more slowly due to steric hindrance, which impedes the approach to the TFE double bond. Using a stronger, more sterically accessible base like potassium tert-butoxide (t-BuOK) can sometimes improve results.
-
Troubleshooting: The primary side reaction is the polymerization of TFE. This can be minimized by maintaining a moderate temperature and avoiding radical initiators. If the reaction stalls, it may be due to incomplete deprotonation of the phenol; in such cases, adding an additional portion of base can restart the reaction.
-
Emerging Strategy: Copper-Catalyzed Tetrafluoroethoxylation
While the nucleophilic addition to TFE is robust, it lacks the mildness and functional group tolerance often required in late-stage synthesis for drug development. Transition-metal catalysis offers a promising alternative, although protocols for the -OCF₂CF₂H group are still emerging.[5][6] The principles are based on well-established copper-catalyzed C-O cross-coupling reactions (Ullmann condensation).[7][8][9]
Principle and Proposed Catalytic Cycle
This strategy would ideally involve the coupling of an aryl halide (iodide or bromide) with a nucleophilic source of the tetrafluoroethoxy group, such as a pre-formed alkali metal (1,1,2,2-tetrafluoroethoxide). The catalytic cycle is proposed to involve the oxidative addition of the aryl halide to a Cu(I) complex, followed by metathesis with the tetrafluoroethoxide and subsequent reductive elimination to form the desired C-O bond and regenerate the Cu(I) catalyst.
Figure 2: Proposed Catalytic Cycle for Cu-Catalyzed Tetrafluoroethoxylation.
Protocol Guidance (Research & Development)
This section outlines a starting point for developing a robust protocol, as this method is not yet widely established.
-
Core Components:
-
Aryl Halide: Aryl iodides are the most reactive, followed by aryl bromides.[7][10]
-
Copper Source: Copper(I) iodide (CuI) is a common and effective precursor.
-
Ligand: N,N'-donor ligands like 1,10-phenanthroline or specific N-heterocyclic carbenes (NHCs) are crucial for stabilizing the copper intermediates and promoting the catalytic cycle.[5][10]
-
Tetrafluoroethoxide Source: This is the key challenge. It could potentially be generated in situ by reacting 1,1,2,2-tetrafluoroethanol (HCF₂CF₂OH) with a strong base like potassium bis(trimethylsilyl)amide (KHMDS).
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.
-
-
Starting Experimental Setup:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and the aryl iodide (1.0 equiv).
-
In a separate flask, prepare a solution of potassium 1,1,2,2-tetrafluoroethoxide by adding 1,1,2,2-tetrafluoroethanol (1.5 equiv) to a solution of KHMDS (1.5 equiv) in anhydrous THF at 0 °C.
-
Add the pre-formed alkoxide solution to the Schlenk tube containing the catalyst and aryl iodide.
-
Heat the reaction mixture to 100-120 °C and monitor by GC-MS or LC-MS.
-
-
Authoritative Grounding & Trustworthiness: The success of this approach is contingent on the stability of the HCF₂CF₂O⁻ anion. Highly fluorinated alkoxides can be unstable and prone to elimination. The choice of a non-nucleophilic base (e.g., KHMDS) and careful temperature control are critical. This proposed protocol is built upon extensive literature on copper-catalyzed C-N and C-O bond formation, providing a logical and authoritative starting point for investigation.[8][9]
Alternative & Future Methods
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized the formation of C-F and C-CF₃ bonds under mild conditions.[1][2][11][12][13] A future direction for tetrafluoroethoxylation could involve the photoredox-generated aryl radical from an aryl halide or diazonium salt, which is then trapped by a suitable tetrafluoroethoxylating agent. This would offer an orthogonal approach with potentially broader functional group compatibility.[14]
Electrophilic Reagents
The development of shelf-stable electrophilic reagents, analogous to the Togni and Umemoto reagents for trifluoromethylation, would be a transformative advance.[3][4][15] Such a reagent would deliver an "[OCF₂CF₂H]⁺" synthon to nucleophilic arenes, enabling the functionalization of electron-rich aromatic systems that are incompatible with nucleophilic addition conditions. This remains a significant synthetic challenge and a frontier of fluorine chemistry research.
Summary and Outlook
The introduction of the (1,1,2,2-tetrafluoroethoxy) group into aromatic compounds is a valuable but challenging synthetic operation. The nucleophilic addition of phenols to tetrafluoroethylene remains the most direct and reliable method, particularly for electron-rich and sterically unhindered substrates. For more complex molecules and late-stage functionalization, the development of milder, more general methods is paramount. Copper-catalyzed cross-coupling represents the most promising near-term strategy, though significant process development is required, particularly concerning the generation and stability of the requisite nucleophile. Future innovations in photoredox catalysis and the design of novel electrophilic reagents will be essential to unlocking the full potential of this unique fluoroalkoxy substituent for researchers, scientists, and drug development professionals.
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015. [Link]
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]
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Kliś, T. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
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Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic Letters, 14(15), 3944–3947. [Link]
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Dilman, A. D., & Levin, V. V. (2020). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. ResearchGate. [Link]
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Gakh, A. A., & Gakh, E. G. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(7), 4829–4843. [Link]
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Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using (1,1,2,2-Tetrafluoroethoxy)benzene
Introduction: The Strategic Value of the Tetrafluoroethoxy Moiety in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, make fluorinated compounds highly sought after.[2] (1,1,2,2-Tetrafluoroethoxy)benzene (TFEO-benzene) has emerged as a valuable and versatile building block for the introduction of the tetrafluoroethoxy (-OCHF₂CF₂H) group, a motif of growing interest for fine-tuning molecular properties.[3][4] This guide provides a comprehensive overview of the synthetic utility of TFEO-benzene, complete with detailed protocols for the preparation of novel derivatives.
The tetrafluoroethoxy group is a bioisostere of more common functionalities, offering a unique combination of steric and electronic properties that can lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[5] Its presence can significantly influence molecular conformation and binding interactions with biological targets. These application notes are designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-tested protocols for the synthesis of novel fluorinated compounds derived from this compound.
Physicochemical Properties and Safety Considerations
This compound is a colorless liquid with a boiling point of 152-153 °C.[6] It is a flammable liquid and vapor, and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator with a suitable filter, should be worn when handling this compound.[3] All manipulations should be conducted in a well-ventilated fume hood, away from ignition sources.[8]
| Property | Value | Reference |
| CAS Number | 350-57-2 | [3] |
| Molecular Formula | C₈H₆F₄O | [3] |
| Molecular Weight | 194.13 g/mol | [3] |
| Boiling Point | 152-153 °C | [6] |
| Density | 1.275 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.4200 | [6] |
Synthetic Transformations of this compound
The electron-withdrawing nature of the tetrafluoroethoxy group deactivates the benzene ring towards electrophilic aromatic substitution, yet it is an ortho, para-director. This allows for the regioselective introduction of various functional groups, paving the way for a diverse array of novel compounds.
Electrophilic Aromatic Substitution: Gateway to Functionalized TFEO-Benzenes
Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of this compound.[1] Key EAS reactions include nitration and halogenation, which provide versatile intermediates for further synthetic elaborations.
Nitration introduces a nitro group, which can be subsequently reduced to an amine, a crucial functional group in many pharmaceuticals. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.[9] Due to the directing effect of the tetrafluoroethoxy group, the major product is the para-substituted isomer, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Protocol 1: Synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 equiv.) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equiv.) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.1 equiv.) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Bromination introduces a bromine atom, which serves as a versatile handle for subsequent cross-coupling reactions. The reaction is typically performed using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.[10] Similar to nitration, the major product is the para-isomer, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.[4]
Protocol 2: Synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Materials:
-
This compound
-
Bromine
-
Iron filings
-
Carbon Tetrachloride (or another suitable inert solvent)
-
10% Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with this compound (1.0 equiv.) and a catalytic amount of iron filings in carbon tetrachloride.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.1 equiv.) in carbon tetrachloride from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding 10% sodium thiosulfate solution to remove excess bromine.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane) to yield 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Reduction of the Nitro Group: Access to Anilines
The nitro group of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene can be readily reduced to an amine, yielding 4-(1,1,2,2-tetrafluoroethoxy)aniline. This aniline is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. Common reduction methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride.[11]
Protocol 3: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline
Materials:
-
1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide (5M solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 equiv.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 equiv.) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and carefully neutralize with a 5M sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(1,1,2,2-tetrafluoroethoxy)aniline.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromo-derivative, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[12] These reactions are pivotal in modern synthetic chemistry for the construction of complex molecular architectures.
The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester to form a biaryl linkage, a common motif in pharmaceuticals.[13]
Protocol 4: Suzuki-Miyaura Coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Materials:
-
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃)
-
Toluene/Water mixture (e.g., 4:1)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a Schlenk flask, combine 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing access to a wide range of substituted anilines.[6][14]
Protocol 5: Buchwald-Hartwig Amination of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Materials:
-
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv.), the phosphine ligand (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkynes, which are important intermediates in organic synthesis.[15]
Protocol 6: Sonogashira Coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Materials:
-
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
-
Terminal Alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Electrophilic substitution and subsequent reduction of this compound.
Caption: Palladium-catalyzed cross-coupling reactions of the bromo-derivative.
Conclusion and Future Outlook
This compound is a readily accessible and highly valuable building block for the synthesis of a wide range of novel fluorinated compounds. The protocols detailed in these application notes provide a robust foundation for researchers to explore the chemical space around the tetrafluoroethoxy motif. The ability to perform regioselective electrophilic aromatic substitutions and subsequent palladium-catalyzed cross-coupling reactions opens up a plethora of possibilities for the design and synthesis of new drug candidates, agrochemicals, and advanced materials. The unique properties conferred by the tetrafluoroethoxy group are likely to continue to drive innovation in these fields, and the synthetic methodologies outlined herein will be instrumental in realizing the full potential of this versatile fluorinated building block.
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Application Notes and Protocols for the Scale-Up Synthesis of (1,1,2,2-Tetrafluoroethoxy)benzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrafluoroethoxy Moiety
The incorporation of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Among these, the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group has emerged as a critical substituent for modulating the physicochemical and pharmacokinetic properties of bioactive compounds. Its unique electronic nature—strongly electron-withdrawing yet with a lipophilic hydrogen-bond donor capability—can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] Consequently, developing robust and scalable synthetic routes to (1,1,2,2-tetrafluoroethoxy)benzene derivatives is a paramount objective for drug development pipelines and the synthesis of advanced polymers.[2][3][4]
This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds on a larger scale. We will delve into the mechanistic underpinnings of the key reactions, offer detailed, field-proven protocols, and address the critical safety and operational considerations necessary for successful scale-up.
Part 1: Mechanistic Foundations of Tetrafluoroethoxylation
The synthesis of this compound derivatives predominantly relies on two powerful reaction classes: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr). The choice between these pathways is dictated by the nature of the available starting materials and the substitution pattern of the target molecule.
The Williamson Ether Synthesis Pathway
A classic yet highly effective method, the Williamson ether synthesis, involves the reaction of a phenoxide nucleophile with a suitable tetrafluoroethyl electrophile.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]
Key Mechanistic Steps (SN2):
-
Deprotonation: A phenol is treated with a base (e.g., NaOH, KH, NaH) to generate a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the tetrafluoroethylating agent, leading to the displacement of a leaving group (e.g., a halide).[5][7]
For scale-up, achieving efficient reaction rates under manageable conditions is crucial. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the corresponding alkoxide, often requiring strategies to enhance reactivity.[8] Phase-transfer catalysis (PTC) is an indispensable tool in this context. PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transport of the phenoxide from an aqueous or solid phase into the organic phase where the electrophile resides, thereby accelerating the reaction under milder conditions.[9][10][11]
The Nucleophilic Aromatic Substitution (SNAr) Pathway
When the aromatic ring is functionalized with a good leaving group (e.g., F, Cl, NO₂) and activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions, the SNAr pathway becomes highly favorable.[12][13][14]
Key Mechanistic Steps (SNAr):
-
Nucleophilic Addition: The tetrafluoroethoxide nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12] The stability of this complex is the primary reason for the requirement of EWGs.[13][14]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The rate-determining step is typically the initial nucleophilic attack.[12] Therefore, factors that stabilize the Meisenheimer complex, such as the presence of nitro or cyano groups, will increase the reaction rate.[13]
Caption: General workflow for scale-up synthesis.
Part 3: Safety and Handling Considerations
Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.
Reagent-Specific Hazards
-
Tetrafluoroethylene (TFE): If TFE is used as a starting material, extreme caution is necessary. It is a flammable gas that can polymerize explosively. [15][16]It should be handled in a well-ventilated area, away from ignition sources, and stored with an inhibitor. [15][17]All equipment must be grounded and bonded, and non-sparking tools should be used. [17][18][19]* Sodium Hydride (NaH): If used as a base, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).
-
Solvents: Toluene and other organic solvents are flammable. Ensure adequate ventilation and eliminate all potential ignition sources.
Process Safety for Scale-Up
-
Thermal Management: The generation of phenoxides and the etherification reaction can be exothermic. A jacketed reactor with precise temperature control is essential to prevent thermal runaways.
-
Pressure Management: Reactions involving gaseous reagents or significant off-gassing must be conducted in appropriately rated pressure vessels with relief systems.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and chemically resistant gloves. [18]
Conclusion
The synthesis of this compound derivatives is a critical capability for modern chemical research and development. By understanding the underlying SN2 and SNAr mechanisms, leveraging powerful techniques like phase-transfer catalysis, and adhering to strict safety protocols, researchers can develop robust and scalable processes. The protocols and insights provided herein serve as a foundation for the successful and safe large-scale production of these vital chemical building blocks.
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Gupton, J. T., Coury, J., Moebus, M., & Idoux, J. P. (1985). Phase Transfer Catalyzed Fluoroalkoxylation of Haloaromatic and Haloheteroaromatic Systems. Synthetic Communications, 15(5), 431-439. [Link]
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Gupton, J. T., et al. (1985). Phase Transfer Catalyzed Fluoroalkoxylation of Haloaromatic and Haloheteroaromatic Systems. Taylor & Francis Online. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Tetrafluoroethylene. [Link]
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PlasticsEurope. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]
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Airgas. (2018). Safety Data Sheet: Tetrafluoroethylene. [Link]
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European Patent Office. Synthesis of fluorinated ethers. EP 0482938 B1. [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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McBee, E. T., & Bolt, R. O. (1947). Fluorinated Ethers. Industrial & Engineering Chemistry, 39(3), 412–415. [Link]
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ResearchGate. (2009). Fluorous Lewis acids and phase transfer catalysts. [Link]
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Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
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National Center for Biotechnology Information. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. [Link]
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Wikipedia. Phase-transfer catalyst. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Application Notes & Protocols for the Purification of (1,1,2,2-Tetrafluoroethoxy)benzene
Abstract
(1,1,2,2-Tetrafluoroethoxy)benzene is a fluorinated aromatic ether with growing importance as a building block in the synthesis of novel materials and pharmaceuticals.[1] The introduction of the tetrafluoroethoxy group can significantly alter the physicochemical properties of a molecule, making this compound a valuable intermediate. Achieving high purity of this compound is critical for ensuring predictable reaction outcomes and the desired properties in final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. It details protocols for fractional distillation and flash column chromatography, discusses the rationale behind procedural steps, and outlines methods for purity verification.
Introduction and Synthesis Context
This compound is a colorless liquid at room temperature.[1] It is typically synthesized via a modification of the Williamson ether synthesis, reacting a phenoxide salt with a suitable tetrafluoroethyl electrophile. A common route involves the reaction of sodium phenoxide with 1,1,2,2-tetrafluoroethyl tosylate or a similar reagent.
Given this synthetic pathway, several process-related impurities can be expected in the crude product:
-
Unreacted Phenol: Starting material carryover.
-
Residual Solvents: Such as DMF, acetonitrile, or THF, which are common solvents for this type of reaction.[2]
-
By-products from Side Reactions: Elimination by-products or products from reactions with residual water.
-
Salts: Such as sodium tosylate or sodium halides, which are typically removed during aqueous workup but may persist in trace amounts.
The high purity of this compound is paramount as impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesired side products.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for selecting and optimizing a purification strategy.
| Property | Value | Source(s) |
| CAS Number | 350-57-2 | [1][3] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 152-153 °C (lit.) | [3] |
| Density | 1.275 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.4200 (lit.) | [3] |
| Solubility | Soluble in organic solvents like ether and chloroform; limited solubility in water.[1] | [1] |
Selection of Purification Strategy
The choice of purification method depends on the nature and quantity of impurities, the scale of the synthesis, and the required final purity. The significant difference in boiling points between the product and common impurities like phenol and reaction solvents makes fractional distillation a highly effective primary purification technique. For removing non-volatile or closely-boiling impurities, flash column chromatography is a suitable alternative or secondary step.
Caption: Decision workflow for selecting the appropriate purification technique.
Detailed Purification Protocols
Protocol 1: Fractional Distillation
Principle: Fractional distillation separates liquids with different boiling points.[5] By heating the mixture, components with lower boiling points vaporize first. The vapor rises through a fractionating column, which provides a large surface area (e.g., Vigreux indentations or packing material) for repeated vaporization and condensation cycles.[6] Each cycle enriches the vapor in the more volatile component.[7][8] For this compound (b.p. ~152-153 °C), this method is excellent for removing lower-boiling impurities like residual phenol (b.p. 181.7 °C, but forms azeotropes) and higher-boiling impurities.
Apparatus and Reagents:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, minimum 20 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (optional, for vacuum distillation if needed)
-
Crude this compound
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]
-
Charging the Flask: Charge the round-bottom flask with the crude product and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle. Start stirring if using a magnetic stir bar.
-
Equilibration: Observe the "ring of condensate" as it slowly rises through the fractionating column.[6] A slow, gradual heating rate is crucial for good separation. If the ring rises too quickly, reduce the heat.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction (distillate collected before the temperature stabilizes at the product's boiling point). This will contain residual solvents and other volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 152-153 °C at atmospheric pressure), change the receiving flask to collect the pure product. Maintain a steady distillation rate (e.g., 1-2 drops per second).
-
Final Fraction: If the temperature rises significantly above the product's boiling point or starts to drop, stop the distillation. The residue in the flask contains higher-boiling impurities.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS and/or NMR spectroscopy.
Protocol 2: Flash Column Chromatography
Principle: Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the solvent through the stationary phase (typically silica gel).[9][10] Separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. For a relatively nonpolar compound like this compound, a normal-phase system with a nonpolar mobile phase is effective.
Apparatus and Reagents:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[10]
-
Mobile Phase: A mixture of Hexanes and Ethyl Acetate (e.g., starting with 99:1 Hexanes:EtOAc)
-
Sand
-
Crude this compound
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp for monitoring
Procedure:
-
Solvent System Selection: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give the product a retention factor (Rf) of approximately 0.25-0.35.[10] Spot the crude mixture on a TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate.
-
Column Packing:
-
Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle.
-
Gently tap the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a nonpolar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply gentle pressure (using a pump or inert gas).
-
Begin collecting fractions immediately.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
-
Analysis: Confirm the purity of the isolated product using GC-MS and/or NMR spectroscopy.
Caption: Step-by-step workflow for flash column chromatography purification.
Purity Analysis and Characterization
Verifying the purity of the final product is a critical final step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity.[11] A pure sample will show a single major peak in the chromatogram. The mass spectrum can confirm the identity of the compound (M+ at m/z 194.13). The use of a semi-polar GC column is often suitable for separating fluorinated compounds.[12] While standard Electron Ionization (EI) is common, it may not always show a molecular ion for fluorinated compounds; Field Ionization (FI) can be a useful alternative in such cases.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides structural confirmation. The aromatic protons will appear in the typical region (~7-8 ppm), and the proton of the -OCHF₂ group will appear as a triplet of triplets further upfield, showing coupling to both sets of fluorine atoms.[14][15]
-
¹⁹F NMR: Fluorine NMR is highly sensitive to the chemical environment and can be a powerful tool to detect any fluorine-containing impurities.
-
¹³C NMR: Carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons, with characteristic splitting patterns due to C-F coupling.
-
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. Fractional distillation is the method of choice for removing volatile impurities, leveraging the compound's distinct boiling point. Flash column chromatography offers a robust alternative for removing non-volatile or structurally similar impurities. The selection of the appropriate method, careful execution of the protocol, and rigorous post-purification analysis via GC-MS and NMR are essential to obtaining the high-purity material required for demanding research and development applications.
References
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Guidechem. This compound 350-57-2 wiki.
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Chemeo. This compound Properties vs Temperature.
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ChemicalBook. This compound | 350-57-2.
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Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
-
Ningbo Inno Pharmchem Co., Ltd. Chemical Properties and Safety of 1,2-Bisthis compound (CAS 4063-48-3).
-
Santos, A., et al. (2019). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. PubMed.
-
JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
-
SpectraBase. 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene.
-
PubChem. 1-Tert-butyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.
-
Chemistry Stack Exchange. Purifying Fluorinated Alcohol via flash Chromatography.
-
SpectraBase. 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - 1H NMR.
-
University of California, Davis. Recrystallization.
-
University of California, Davis. Fractional Distillation.
-
Master Organic Chemistry. The Williamson Ether Synthesis.
-
Biotage. Successful flash chromatography.
-
Simple English Wikipedia. Fractional distillation.
-
Wikipedia. Fractional distillation.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
-
University of Rochester. Purification: Fractional Distillation.
-
The Chemistry Blog. What is Fractional Distillation?.
-
Wikipedia. Williamson ether synthesis.
-
University of California, Davis. Williamson Ether Synthesis.
-
YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1.
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
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- 3. This compound | 350-57-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Fractional distillation - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 6. Purification [chem.rochester.edu]
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- 10. orgsyn.org [orgsyn.org]
- 11. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 12. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,1,2,2-Tetrafluoroethoxy)benzene Derivatives
Welcome to the technical support center for the synthesis of (1,1,2,2-Tetrafluoroethoxy)benzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable -OCF₂CF₂H moiety into aromatic systems. The introduction of this group can significantly enhance molecular properties such as lipophilicity and metabolic stability, but its synthesis presents unique challenges.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, from reaction setup to final product purification. We will explore the causality behind experimental choices to empower you to overcome synthetic hurdles effectively.
Core Synthesis Pathway & Inherent Challenges
The most prevalent method for synthesizing this compound derivatives is the O-alkylation of a corresponding phenol. This is typically achieved by first deprotonating the phenol to form a phenoxide, which then acts as a nucleophile to attack a source of the tetrafluoroethyl group. The primary source is often tetrafluoroethylene (TFE) gas, though other electrophilic reagents can be considered.
This seemingly straightforward pathway is complicated by several factors:
-
Ambident Nucleophilicity: The phenoxide ion can attack through the oxygen (O-alkylation, desired) or through the electron-rich aromatic ring (C-alkylation, undesired).[1][2]
-
Reagent Handling: Tetrafluoroethylene is a flammable gas that requires specialized high-pressure equipment for safe handling.[3]
-
Competing Side Reactions: Besides C-alkylation, elimination reactions can reduce yield, particularly if using tetrafluoroethyl halides.[4]
-
Purification: The unique polarity and volatility of fluorinated compounds can render standard purification techniques, like silica gel chromatography, challenging.
The following sections address the most frequently encountered problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My yield of the desired O-alkylated product is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is the most common complaint and can stem from several distinct issues. A systematic approach is crucial for diagnosis. The workflow below outlines a logical troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Analysis & Solutions:
-
Incomplete Phenol Deprotonation: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the reaction rate will be severely diminished.
-
Cause: The base may be too weak for the specific phenol (especially those with electron-withdrawing groups, which increase acidity), or it may have degraded. Sodium hydride (NaH) is a common culprit if not handled under strictly anhydrous conditions.
-
Solution: For less acidic phenols, a strong, non-nucleophilic base like NaH is often required. Ensure the NaH is fresh (e.g., from a new bottle, stored under inert gas) and the solvent is rigorously dried. When using weaker bases like potassium carbonate (K₂CO₃), the reaction is often biphasic, and its efficiency depends on factors like particle size and agitation.[5]
-
| Base | pKa of Conj. Acid | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Irreversible deprotonation. Reacts with protic solvents. Requires strictly anhydrous conditions. H₂ gas evolution is a visual indicator of reaction. |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Heterogeneous reaction. Good for acidic phenols. Less hazardous than NaH. Reaction rate can be slower. |
| Sodium/Potassium tert-butoxide | ~19 | THF, t-BuOH | Strong, sterically hindered base. Can promote elimination (E2) side reactions with certain electrophiles.[4] |
Table 1: Common bases for phenol deprotonation in tetrafluoroethoxylation reactions.
-
Suboptimal Reaction Conditions (Temperature & Solvent):
-
Cause: High temperatures can provide the activation energy for undesired pathways like C-alkylation or decomposition. The choice of solvent dramatically influences the reactivity of the phenoxide nucleophile.
-
Solution: Generally, start at a lower temperature (e.g., 0 °C to room temperature) and slowly warm the reaction only if no conversion is observed. Polar aprotic solvents are highly recommended.[4] They solvate the cation (K⁺, Na⁺) without hydrogen bonding to the phenoxide oxygen, creating a more "naked" and highly reactive nucleophile that favors O-alkylation.
-
Q2: I am observing significant amounts of C-alkylated byproducts. How can I improve the selectivity for O-alkylation?
A2: This is a classic challenge rooted in the ambident nature of the phenoxide ion. The reaction outcome is a delicate balance between thermodynamic and kinetic control, which you can manipulate to your advantage. O-alkylation is typically the kinetically favored pathway, while C-alkylation can sometimes be thermodynamically favored.[1][2]
Caption: Factors influencing O- vs. C-alkylation of phenoxides.
Strategies to Promote O-Alkylation:
-
Solvent Choice: This is the most critical parameter.
-
Mechanism: Protic solvents (like ethanol) can form a hydrogen-bond cage around the phenoxide oxygen, sterically hindering it and reducing its nucleophilicity. This makes the carbon atoms of the ring more competitive sites for attack. Polar aprotic solvents (like DMF or DMSO) do not do this, leaving the oxygen as the most reactive site.[4]
-
Recommendation: Always use a dry, polar aprotic solvent.
-
| Solvent Type | Example | Effect on Selectivity | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Strongly Favors O-Alkylation | Solvates the cation, leaving the oxygen anion highly nucleophilic and accessible. |
| Polar Protic | Ethanol, Methanol | Increases C-Alkylation | Solvates both cation and anion (via H-bonding), hindering the oxygen atom. |
| Nonpolar | Toluene, Hexane | Variable/Poor | Poor solubility of the phenoxide salt often leads to low reactivity. |
Table 2: The impact of solvent choice on O- vs. C-alkylation selectivity.
-
Counter-ion: The cation associated with the phenoxide matters.
-
Mechanism: Smaller, "harder" cations like Li⁺ associate more tightly with the "hard" oxygen atom. Larger, "softer" cations like K⁺ or Cs⁺ result in a looser ion pair, increasing the reactivity at the oxygen site.
-
Recommendation: Use a potassium base (K₂CO₃, potassium tert-butoxide) over a sodium or lithium equivalent if C-alkylation is a persistent issue.
-
Q3: I am using tetrafluoroethylene (TFE) gas, but the reaction is inefficient. What are the critical parameters?
A3: Working with TFE requires specialized knowledge and equipment. It is not a simple "bubbling gas through a solution" experiment. The reaction is typically catalytic and performed under pressure.
Caption: General workflow for the synthesis using TFE gas.
Critical Parameters for TFE Reactions:
-
Pressure: TFE is a gas, so sufficient pressure is required to achieve a high enough concentration in the solvent for the reaction to proceed at a reasonable rate. This necessitates the use of a stainless-steel autoclave or a similar high-pressure reactor.
-
Catalyst: The addition of TFE to a phenoxide is often catalyzed. While various proprietary catalysts exist, phase-transfer catalysts can sometimes be effective. The synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, an intermediate for the insecticide hexaflumuron, explicitly mentions the use of a catalyst with TFE.[3]
-
Temperature Control: The reaction can be exothermic. Proper temperature monitoring and control are essential for both safety (to prevent TFE polymerization) and selectivity.
-
Purity of TFE: TFE can contain inhibitors to prevent polymerization during storage. These may need to be removed before use, depending on the supplier and grade.
Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline
This protocol is a representative example based on the general principles of phenol tetrafluoroethoxylation.[3][6]
Reaction: 4-Aminophenol + CF₂=CF₂ → 4-(1,1,2,2-Tetrafluoroethoxy)aniline
Materials:
-
4-Aminophenol (1 eq)
-
Potassium Carbonate, anhydrous, powdered (1.5 eq)
-
Tetrafluoroethylene (TFE) gas (pressure and amount determined by reactor volume and desired excess)
-
N,N-Dimethylformamide (DMF), anhydrous grade
Equipment:
-
High-pressure autoclave with magnetic stirring, gas inlet, pressure gauge, and thermocouple
-
Schlenk line or glovebox for handling anhydrous materials
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge the autoclave with 4-aminophenol (1 eq) and anhydrous, powdered potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via cannula to the reactor (concentration typically 0.2-0.5 M).
-
Inerting: Seal the reactor. Purge the headspace with inert gas several times to remove all oxygen.
-
Reaction:
-
Begin vigorous stirring.
-
Pressurize the reactor with TFE to the desired pressure (e.g., 5-10 bar). Caution: TFE is flammable and can polymerize explosively. Follow all safety protocols for handling high-pressure gases.
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C). The optimal temperature must be determined experimentally.
-
Monitor the reaction progress by observing the pressure drop as TFE is consumed. The reaction may need to be re-pressurized with TFE.
-
-
Cooldown & Workup:
-
Once the reaction is complete (e.g., after 12-24 hours, or when TFE uptake ceases), cool the reactor to room temperature.
-
Carefully vent the excess TFE according to safety procedures.
-
Open the reactor and transfer the reaction mixture to a flask.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
The crude product will likely be a dark oil or solid. Purify via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation. The aniline product may be sensitive to light and air.[3]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. The proton of the -OCF₂CF₂H group should appear as a characteristic triplet of triplets (tt) around 6.0 ppm with J(H,F) couplings of approximately 53 Hz and 4 Hz.
References
- US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google P
-
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline - Suzhou Senfeida Chemical Co., Ltd. [Link]
-
Alkylation of phenol: a mechanistic view - PubMed - NIH. [Link]
-
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - SpectraBase. [Link]
-
What Is the Mechanism of Phenol Alkylation? - Exporter China. [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. [Link]
- WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
-
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[1H NMR] - Spectrum. [Link]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds - MDPI. [Link]
-
4-(1,1,2,2-Tetrafluoroethoxy)aniline | 713-62-2 - Appchem. [Link]
- GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis) - Master Organic Chemistry. [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC - NIH. [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. [Link]
-
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. [Link]
-
The Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate - ResearchGate. [Link]
Sources
optimizing reaction conditions with (1,1,2,2-Tetrafluoroethoxy)benzene as a solvent
Technical Support Center: (1,1,2,2-Tetrafluoroethoxy)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS No. 350-57-2). This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage the unique properties of this fluorinated solvent. My goal is to provide you with not just protocols, but the underlying chemical logic to help you anticipate challenges, troubleshoot effectively, and optimize your reaction conditions. We will explore its advantages, address common experimental hurdles, and provide a framework for its successful integration into your synthetic workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound to ensure a solid understanding of its properties and safe handling.
Question: What are the key physical and chemical properties of this compound?
This compound is a colorless liquid with a unique combination of properties that make it a valuable solvent in organic synthesis. Its fluorinated nature imparts distinct characteristics compared to conventional hydrocarbon or ethereal solvents. It is generally stable under normal conditions and does not react with water, but can react with strong oxidizing agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 350-57-2 | [2][3] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [2][4] |
| Boiling Point | 152-153 °C | [2][5] |
| Density | 1.275 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.4200 | [2][5] |
| Flash Point | 46.1 °C (115.0 °F) - closed cup | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ether and chloroform.[1] | [1] |
Question: When should I consider using this compound as a solvent?
You should consider this solvent when your reaction requires:
-
A Higher Boiling Point: With a boiling point of 152-153 °C, it is suitable for reactions that require elevated temperatures where solvents like THF or Dichloromethane would be too volatile.[2][5]
-
Specific Solubility Profile: Its unique polarity can be advantageous for dissolving fluorinated compounds or for reactions where traditional solvents fail to provide a homogenous environment.[1]
-
Inertness: It is stable and does not react with water, making it robust for a variety of reaction conditions.[1] However, it's crucial to note its potential to undergo substitution reactions with strong nucleophiles, a factor to consider during reaction design.[1]
Question: What are the primary safety and handling considerations for this solvent?
This compound is a flammable liquid and an irritant.[2][3] Always adhere to the following safety protocols:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (eyeshields), a face shield, chemical-resistant gloves, and a lab coat.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[1][3]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1]
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield or Slow Conversion Rate
Question: My reaction is sluggish or giving a low yield. How can I troubleshoot this?
A low or slow conversion can stem from several factors. The following workflow will help you systematically diagnose the issue.
Caption: A decision tree for troubleshooting low reaction yields.
Causality Explained:
-
Solubility Issues: this compound has a distinct polarity. While it dissolves many organic compounds, highly polar or ionic reagents may have limited solubility.[1] Poor solubility is a common cause of low reaction rates.
-
Solution: Screening for a co-solvent is a practical approach. A small percentage of a solvent like THF or Dioxane can significantly enhance reagent solubility without drastically changing the bulk properties of the reaction medium.
-
-
Suboptimal Temperature: Many reactions require a specific activation energy.[6] Given the high boiling point of this solvent, you may not be reaching the necessary temperature.
-
Solution: A step-wise increase in temperature, carefully monitored by TLC or LC-MS, is the most effective way to optimize this parameter.[6]
-
Issue 2: Difficult Product Isolation & Reaction Workup
Question: I'm struggling with the aqueous workup. I'm seeing persistent emulsions or losing my product.
This is a common challenge with solvents that have densities greater than water and limited water solubility.[1] Emulsions and partitioning issues can complicate purification.
Step-by-Step Protocol for an Optimized Aqueous Workup:
-
Cool the Reaction: Ensure the reaction mixture is cooled to room temperature before quenching.
-
Solvent Removal (Optional but Recommended): If your product is not volatile, it is often safer to remove the this compound under reduced pressure (rotary evaporation) before the aqueous workup.[7] This completely avoids emulsion issues.
-
Dilution: If solvent removal is not feasible, dilute the reaction mixture with a less polar, lower-density organic solvent like Ethyl Acetate or Diethyl Ether (at least 2-3 volumes) before adding the aqueous phase.[8] This will lower the overall density of the organic layer, ensuring it becomes the top layer and can help break emulsions.
-
Aqueous Wash: Perform the aqueous wash as required (e.g., with water, brine, or a mild acidic/basic solution).[9]
-
Managing Emulsions: If an emulsion forms:
-
Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer can help force the separation.
-
Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.[9]
Caption: Recommended workflow for post-reaction workup.
Issue 3: Unexpected Side Products
Question: My analysis (NMR, LC-MS) shows unexpected byproducts. Could the solvent be involved?
While this compound is generally stable, its structure presents two potential, though often minor, reaction pathways under specific conditions.[1]
-
Reaction with Strong Nucleophiles: The ether linkage can be susceptible to cleavage or substitution by very strong nucleophiles, especially at high temperatures.[1] If your reaction employs potent nucleophiles (e.g., organolithiums, Grignard reagents), consider if solvent-derived byproducts are possible.
-
Validation Test: Run a control experiment by heating the solvent with your nucleophile (in the absence of your substrate) and monitor for any reaction.
-
-
Aromatic Substitution: The benzene ring can, in theory, undergo electrophilic aromatic substitution. However, the tetrafluoroethoxy group is deactivating, making this unlikely unless extremely harsh electrophilic conditions are used.
-
Thermal Decomposition: At temperatures significantly exceeding its boiling point, thermal decomposition can occur. Ensure your reaction temperature is well-controlled.
Troubleshooting Table for Side Reactions
| Observation | Potential Cause | Suggested Solution |
| Phenolic Byproducts | Cleavage of the ether bond by a strong nucleophile. | Perform a control experiment. If solvent is reactive, consider an alternative like 1,2-difluorobenzene. |
| Dimerization/Polymerization of Starting Material | Reaction rate is too slow, allowing for self-reaction. | Re-visit the troubleshooting guide for low yield; increasing the rate can often outcompete side reactions.[10] |
| General "Messy" Reaction Profile | Reaction temperature is too high, causing thermal degradation of reagents or products. | Reduce the reaction temperature. Confirm the thermal stability of your starting materials and product. |
Section 3: General Optimization Workflow
For any new reaction, a systematic approach is crucial for success. The following workflow provides a general framework for developing a robust protocol using this compound.
Caption: A general workflow for reaction optimization.
This structured approach, grounded in careful observation and incremental adjustment, will enable you to harness the full potential of this compound as a powerful tool in your synthetic endeavors.
References
-
Understanding 1,2-Bisthis compound (CAS 4063-48-3) for Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemical Properties and Safety of 1,2-Bisthis compound (CAS 4063-48-3) - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Syntheses Procedure. [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
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- 5. This compound | 350-57-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nucleophilic Substitution Reactions of (1,1,2,2-Tetrafluoroethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1,1,2,2-Tetrafluoroethoxy)benzene in nucleophilic aromatic substitution (SNAr) reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured in a question-and-answer format to directly tackle common issues and provide practical, field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?
The (1,1,2,2-Tetrafluoroethoxy) group (-OCHF₂CF₂) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect deactivates the benzene ring, making it electron-deficient and highly susceptible to attack by nucleophiles.[1][2] In nucleophilic aromatic substitution (SNAr), the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[3] The electron-withdrawing nature of the tetrafluoroethoxy group stabilizes this intermediate, thereby accelerating the reaction.[1][3]
Q2: I am observing no reaction or very low conversion. What are the likely causes?
Several factors can contribute to low or no conversion in SNAr reactions involving this compound. A systematic evaluation of the following parameters is recommended:
-
Insufficient Activation: The (1,1,2,2-Tetrafluoroethoxy) group is a strong activator, but the presence of other electron-donating groups on the ring can counteract this effect. For a successful SNAr reaction, the ring must be sufficiently electron-poor.
-
Poor Leaving Group: The nature of the leaving group is crucial. While halogens are common leaving groups, their reactivity in SNAr follows the order F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1 and SN2 reactions.[3] This is because the highly electronegative fluorine atom further polarizes the C-F bond, making the carbon more electrophilic for the initial nucleophilic attack.
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), deprotonation with a suitable base to generate the corresponding alkoxide or amide is often necessary.[4]
-
Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[4]
Q3: Can the (1,1,2,2-Tetrafluoroethoxy) group itself be the site of a side reaction?
Under typical SNAr conditions, the (1,1,2,2-Tetrafluoroethoxy) group is generally stable and does not act as a leaving group. The C-O bond of the ether is strong, and the perfluoroalkyl chain is resistant to nucleophilic attack. Cleavage of aryl ethers typically requires harsh acidic conditions, which are not employed in standard SNAr reactions.[5] However, with extremely strong and sterically unhindered nucleophiles or bases, the possibility of attack at the benzylic-like carbons of the ethoxy group, though unlikely, should not be entirely dismissed, especially at very high temperatures. The primary site of reaction will overwhelmingly be the aromatic ring.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of potential side reactions and offers step-by-step protocols for their mitigation.
Problem 1: Formation of Isomeric Products - Suspected Benzyne Mechanism
Scenario: You are performing a nucleophilic substitution on a this compound derivative with a leaving group (e.g., Cl, Br) and a very strong base/nucleophile (e.g., NaNH₂, LDA) and observe a mixture of regioisomers.
Root Cause Analysis: The formation of isomeric products where the incoming nucleophile is not at the same position as the leaving group is a strong indicator of a benzyne-mediated elimination-addition mechanism.[6] This pathway becomes competitive with the standard addition-elimination mechanism when a very strong base is used, and there is a proton ortho to the leaving group.
Troubleshooting Workflow:
Caption: Competing SNAr and Benzyne pathways.
IV. References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
jOeCHEM. (2020). Nucleophilic Aromatic Ipso Substitution (NAS). [Link]
-
Knochel, P., et al. (2017). Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Organic Letters. [Link]
-
Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (2025). Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate. [Link]
-
National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
Sources
Technical Support Center: Safe Management of (1,1,2,2-Tetrafluoroethoxy)benzene with Strong Oxidizing Agents
Introduction: (1,1,2,2-Tetrafluoroethoxy)benzene is a valuable fluorinated building block in organic synthesis, notably in the preparation of pharmaceuticals like Prasugrel.[] Its unique electronic properties, conferred by the tetrafluoroethoxy group, make it a subject of interest for researchers developing novel compounds.[2] However, like many aromatic ethers, its stability is conditional and can be compromised by reactive partners, particularly strong oxidizing agents.[2][3] The interaction between the electron-rich aromatic system and a powerful oxidizer presents a significant potential for hazardous, uncontrolled exothermic reactions.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides a framework for understanding and safely managing the reactivity of this compound with strong oxidizing agents through a series of frequently asked questions, troubleshooting guides, and validated safety protocols.
Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the core chemical principles and inherent hazards that form the basis for our experimental recommendations.
???+ question "Q1: What are the key properties of this compound?"
???+ question "Q2: In the context of this reaction, what defines a "strong oxidizing agent" and its associated hazards?"
???+ question "Q3: What are the specific, anticipated risks of mixing this compound with strong oxidizers?"
???+ question "Q4: How does the tetrafluoroethoxy group influence the reactivity of the benzene ring towards oxidation?"
Section 2: Proactive Troubleshooting & Risk Mitigation
This section provides a guide to pre-experiment planning to prevent common issues and mitigate risks.
???+ question "Q5: How do I perform a comprehensive risk assessment before starting my experiment?"
???+ question "Q6: What specific Personal Protective Equipment (PPE) is required?"
???+ question "Q7: How should I configure my workspace for this procedure?"
???+ question "Q8: Which common oxidizing agents pose the greatest risk with this compound?"
Section 3: Experimental Protocols & Best Practices
The following protocols are designed as general guides for maintaining control over potentially hazardous reactions. They must be adapted to the specific stoichiometry and kinetics of the planned transformation.
Protocol 1: General Procedure for Controlled Oxidation
This protocol prioritizes temperature and addition rate control to prevent a runaway reaction.
-
Apparatus Setup: Assemble the reaction glassware in the fume hood behind a blast shield. Ensure the vessel is appropriately sized (never more than 50% full). Equip the flask with a magnetic stirrer, a digital thermometer, and an addition funnel.
-
Inert Atmosphere: Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to exclude atmospheric oxygen, which can participate in and complicate oxidation reactions.
-
Cooling: Submerge the reaction flask in a cooling bath (e.g., ice-water or dry ice/acetone) capable of maintaining a temperature at least 10-20 °C below the target reaction temperature.
-
Initial Charge: Charge the reaction flask with the this compound and an appropriate solvent. Allow the solution to reach the desired setpoint temperature.
-
Controlled Addition: Add the strong oxidizing agent dropwise via the addition funnel over a prolonged period.
-
Continuous Monitoring: Monitor the internal reaction temperature constantly. The addition should be immediately stopped if the temperature rises unexpectedly or uncontrollably.
-
Reaction & Quenching: After the addition is complete, allow the reaction to stir at the controlled temperature until completion. Proceed immediately to a validated quenching procedure (see Protocol 2). Never leave such a reaction unattended.
Protocol 2: Safe Quenching of Unreacted Oxidizing Agents
Quenching is a critical step to neutralize any remaining hazardous oxidizer before work-up.
-
Pre-cool: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C) before attempting to quench.
-
Choose a Reducing Agent: Select an appropriate quenching agent. Common choices include sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solutions.
-
Slow Addition: Slowly and carefully add the quenching solution to the reaction mixture. This quenching process can itself be exothermic.
-
Verify Neutralization: After the initial quench, test the mixture for the presence of residual oxidizer using an appropriate method (e.g., potassium iodide-starch test strips). Add more quenching agent if necessary until the test is negative.
-
Proceed to Work-up: Only after confirming the complete destruction of the oxidizing agent should you proceed with aqueous work-up and extraction.
Section 4: Emergency Response & Reactive Troubleshooting
???+ question "Q9: What is the immediate response to a runaway reaction?"
???+ question "Q10: How do I handle a spill of the reaction mixture?"
???+ question "Q11: What are the first aid procedures for chemical exposure?"
References
-
Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.). Yale University. Retrieved from [Link]
-
Oxidizers - Lab Safety. (2015, March 2). Grand Valley State University. Retrieved from [Link]
-
Oxidizers. (2019, September 19). University of Illinois Division of Research Safety. Retrieved from [Link]
-
Oxidizers Fact Sheet. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]
-
Oxidation of Aromatic Compounds. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
How is benzene oxidized? (2020, November 13). Quora. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Yields in Reactions with (1,1,2,2-Tetrafluoroethoxy)benzene
Welcome to the technical support center for (1,1,2,2-Tetrafluoroethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common issues encountered when utilizing this versatile fluorinated building block. The following sections provide in-depth technical guidance in a question-and-answer format, grounded in established chemical principles and practical experience.
Section 1: Understanding the Reactivity of this compound
The (1,1,2,2-Tetrafluoroethoxy) group (-OCHF₂CF₂) significantly influences the reactivity of the benzene ring. Understanding its electronic effects is paramount to predicting and controlling reaction outcomes.
Q1: Is the (1,1,2,2-Tetrafluoroethoxy) group activating or deactivating towards electrophilic aromatic substitution? What is its directing effect?
A1: The (1,1,2,2-Tetrafluoroethoxy) group is a deactivating group for electrophilic aromatic substitution (EAS). This is due to the strong electron-withdrawing inductive effect of the four fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions .[1] This is a common characteristic of alkoxy groups, though the deactivation by the fluorinated alkyl chain is significant.[2]
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS) Reactions
Low yields in EAS reactions involving this compound are a frequent challenge due to the deactivated nature of the ring.
Q2: I am observing low to no conversion in the nitration of this compound using standard HNO₃/H₂SO₄ conditions. How can I improve the yield?
A2: The deactivating effect of the -OCHF₂CF₂ group necessitates more forcing reaction conditions for nitration compared to benzene.[3]
Troubleshooting Steps:
-
Increase Acid Strength: Employing a stronger nitrating system can enhance the concentration of the nitronium ion (NO₂⁺), the active electrophile.[4] Consider using fuming nitric acid or a mixture of nitric acid with a stronger Lewis acid.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, this must be done cautiously to avoid side reactions and decomposition. Monitor the reaction closely by TLC or LC-MS.
-
Alternative Nitrating Agents: Consider using alternative nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄).[5]
Potential Side Products: Over-nitration is a possibility, even with a deactivated ring, if conditions are too harsh. Additionally, oxidation of the substrate can occur.
Experimental Protocol: Optimized Nitration of this compound
-
To a stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitromethane) at 0 °C, slowly add a pre-mixed solution of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents).
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q3: My Friedel-Crafts acylation of this compound is giving a very low yield. What are the likely causes and how can I optimize the reaction?
A3: Friedel-Crafts reactions are particularly sensitive to deactivating groups on the aromatic ring.[6] The strong deactivation by the -OCHF₂CF₂ group is the primary challenge.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Optimization Strategies:
-
Choice of Lewis Acid: A stronger Lewis acid, such as AlCl₃, may be necessary. Ensure the Lewis acid is fresh and anhydrous.[7]
-
Stoichiometry: Using a stoichiometric amount or even an excess of the Lewis acid can sometimes drive the reaction to completion.
-
Solvent: The choice of solvent can be critical. Less coordinating solvents like nitrobenzene or carbon disulfide are often preferred for deactivated substrates.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can significantly reduce reaction times and improve yields for sluggish reactions.
Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Activity | Typical Solvents | Notes |
| AlCl₃ | High | CS₂, CH₂Cl₂, Nitrobenzene | Very effective but can promote side reactions. |
| FeCl₃ | Moderate | CH₂Cl₂, Nitrobenzene | Milder alternative to AlCl₃. |
| BF₃·OEt₂ | Moderate | CH₂Cl₂, Ether | Can be less effective for deactivated rings. |
| ZnCl₂ | Low | Generally not suitable for deactivated substrates. |
Section 3: Metal-Catalyzed Cross-Coupling and C-H Activation
Modern synthetic methods offer powerful alternatives for the functionalization of fluorinated aromatics.
Q4: I am attempting a Suzuki-Miyaura cross-coupling with a bromo-derivative of this compound and experiencing low yields. What are some common pitfalls?
A4: While generally robust, Suzuki-Miyaura couplings can be challenging with electron-deficient aryl halides.
Troubleshooting Checklist:
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand combination. Electron-rich and bulky phosphine ligands are often effective for challenging couplings.
-
Base: The choice and quality of the base are critical. Anhydrous potassium carbonate or cesium carbonate are common choices. The base must be thoroughly ground and dried.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The ratio may need to be optimized.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is crucial to prevent catalyst deactivation. Ensure proper degassing of solvents and use of an inert atmosphere.
Q5: Can I directly functionalize the C-H bonds of this compound?
A5: Yes, transition metal-catalyzed C-H activation is a promising strategy for the direct functionalization of arenes.[8][9] These reactions can offer improved atom economy and access to novel derivatives. The directing effect of the ether oxygen can be exploited to achieve regioselective C-H functionalization, typically at the ortho position.[8][9]
Key Considerations for C-H Activation:
-
Catalyst System: Palladium, rhodium, and ruthenium catalysts are commonly employed.[9]
-
Directing Group: The ether oxygen can act as a directing group, facilitating ortho-C-H activation.[8]
-
Oxidant: Many C-H activation cycles require an oxidant to regenerate the active catalyst.
Section 4: Purification and Work-up Strategies
The unique properties of fluorinated compounds can present challenges during purification.
Q6: I am having difficulty removing fluorinated byproducts from my reaction mixture. What purification techniques are most effective?
A6: The high polarity and sometimes volatility of fluorinated compounds can complicate standard purification methods.
Purification Strategies:
-
Fluorine-Specific Solid-Phase Extraction (F-SPE): This technique utilizes a stationary phase with high affinity for fluorinated compounds, allowing for their selective retention and separation from non-fluorinated molecules.
-
Liquid-Liquid Extraction: Utilizing a fluorous solvent in a biphasic system can be effective for separating highly fluorinated compounds.
-
Recrystallization: If the desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification method.[10]
-
Column Chromatography: While standard silica gel chromatography can be used, it may be necessary to use a more polar eluent system than for non-fluorinated analogs. In some cases, reverse-phase chromatography may be more effective.
Work-up Tip: During aqueous work-up, be aware that highly fluorinated organic compounds may have different solubility profiles compared to their non-fluorinated counterparts. It may be necessary to use a more polar organic solvent for efficient extraction.[11]
Caption: General purification workflow for products from reactions with this compound.
References
-
Wipf, P. Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Available at: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube, 2022. Available at: [Link]
- Chen, Z., et al. "Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups." Organic Chemistry Frontiers, 2015.
- Sivaraj, C., et al. "Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones." Organic & Biomolecular Chemistry, 2021.
- Request PDF. "Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries.
- Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube, 2018.
- Merlic Group at UCLA. Organic Reaction Workup Formulas for Specific Reagents. The Organic Companion.
- U.S. Environmental Protection Agency. Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)- - Substance Details.
- Riss, P. J., et al. "Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination." EJNMMI Radiopharmacy and Chemistry, 2022.
- Ko, C.-H., et al.
- Paolillo, J.
- Michigan State University Department of Chemistry.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Clark, J.
- Organic Chemistry Tutor.
- Gaina, C., & Gaina, V. "CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS." Revue Roumaine de Chimie.
- Li, X.
- International Journal of Advanced Chemistry Research.
- Wang, Y., et al. "Deep Removal of Fluoride Ions from Spent Ternary Lithium-Ion Batteries Leachate Using Porous La@Zr Adsorbent." MDPI, 2022.
- Nitration of Substituted Aromatic Rings and R
- 156 CHM2211 Problem Solving Synthesis of Benzene Derivatives
- Hartwig, J. F. Research. The Hartwig Group.
- Keasler, K. T., et al. "Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks."
- Master Organic Chemistry.
- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. 2020.
- El-Sayed, N. F., et al. "Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs..." MDPI, 2022.
- ResearchGate.
- Ley, S. V. Fluorination Reactions. Professor Steven V. Ley Research Group.
- Leah4sci. Aromatic Nitration Mechanism - EAS vid 4. YouTube, 2014.
- PubMed.
- Aakash Institute.
- PubMed Central.
- Chemistry LibreTexts.
- BenchChem. Troubleshooting low yield during the chemical synthesis of Episappanol.
- 13 Friedel-Crafts Acyl
- PubMed Central.
- BenchChem. Dealing with low yield during the chemical synthesis of Purpurin.
- Chemistry LibreTexts. 15.03.1: Theory of Directing effects. 2019.
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Technical Support Center: (1,1,2,2-Tetrafluoroethoxy)benzene Mediated Reactions
Welcome to the technical support resource for researchers utilizing (1,1,2,2-tetrafluoroethoxy)benzene and its derivatives in organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these powerful reagents. This guide is structured in a question-and-answer format to directly address the challenges you may face, moving beyond simple procedural steps to explain the fundamental chemistry driving your experimental outcomes.
The introduction of the (1,1,2,2-tetrafluoroethoxy) moiety is a key strategy in modern drug discovery, often used to enhance metabolic stability, lipophilicity, and target binding affinity.[1] However, the unique electronic properties of this group demand a nuanced approach to reaction design and troubleshooting. This guide focuses primarily on the most common application: Nucleophilic Aromatic Substitution (SNAr) reactions, where the tetrafluoroethoxy group acts as a strong electron-withdrawing group to activate an aromatic ring for substitution.
Part 1: Fundamental Principles & Reagent Handling
This section covers the essential knowledge base for working with this compound and its derivatives.
FAQ 1: What is this compound and how does it influence reactivity?
This compound is an aromatic ether. In the context of mediated reactions, it is typically a derivative, such as 1-halo-4-(1,1,2,2-tetrafluoroethoxy)benzene , that is used as a building block.[2][] The core function of the -OCF₂CF₂H group is to serve as a powerful electron-withdrawing group. This has two major consequences:
-
Ring Activation for SNAr: Aromatic rings are typically electron-rich and react with electrophiles. However, the strong inductive effect of the four fluorine atoms renders the aromatic ring electron-poor (electrophilic).[4] This dramatically accelerates the rate of Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate formed during the reaction.[5][6]
-
Directing Effects: The group is strongly meta-directing for electrophilic aromatic substitution (which is highly disfavored) but powerfully ortho, para-activating for nucleophilic aromatic substitution.
Diagram: SNAr Mechanism with a Tetrafluoroethoxy-Activated Ring
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
FAQ 2: What are the key physical properties and handling requirements?
Understanding the physical properties is crucial for both reaction setup and purification.
| Property | Value | Significance for Experiments |
| CAS Number | 350-57-2 | For accurate identification and SDS lookup. |
| Molecular Formula | C₈H₆F₄O | For calculating molar quantities. |
| Molecular Weight | 194.13 g/mol | For calculating molar quantities. |
| Boiling Point | 152-153 °C | High boiling point requires vacuum distillation for removal. |
| Density | ~1.275 g/mL at 25 °C | Denser than water. |
| Solubility | Soluble in organic solvents, limited in water. | Facilitates reaction in common organic solvents but can complicate aqueous workups if not managed.[2] |
| Safety | Flammable liquid; causes skin, eye, and respiratory irritation. | Requires handling in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses). |
Storage: Store in a cool, dry place away from oxidizing agents, with the container tightly closed.[2]
Part 2: Troubleshooting Guide for SNAr Reactions
This section addresses common issues encountered during nucleophilic aromatic substitution reactions using tetrafluoroethoxy-activated substrates.
Scenario 1: Low or No Conversion
Question: My SNAr reaction with 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene has stalled. After 24 hours at 80 °C, TLC and LC-MS show mostly unreacted starting material. What are the likely causes and solutions?
Answer: This is a common issue that can typically be traced to one of four factors: the nucleophile, the solvent, the temperature, or the presence of inhibitors.
-
Nucleophile Reactivity: The SNAr mechanism's rate-determining step is the initial attack of the nucleophile.[5] If your nucleophile is weak (e.g., a neutral amine vs. its conjugate base, or a sterically hindered alcohol), the activation barrier may be too high.
-
Causality: The reaction relies on a potent nucleophile to attack the electron-deficient ring. A neutral species is inherently less nucleophilic than its anionic counterpart.
-
Solution: If using an alcohol or amine nucleophile, add a non-nucleophilic base to generate the more reactive alkoxide or amide in situ. A strong base like sodium hydride (NaH) for alcohols or a milder carbonate base (K₂CO₃, Cs₂CO₃) for phenols is often effective. For amines, a hindered base like DBU may be sufficient.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reagents.
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr. They effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile, leaving a "naked," highly reactive anion. Using a less polar solvent like toluene or THF can drastically slow the reaction as the nucleophile remains tightly associated with its counter-ion.
-
Solution: Ensure you are using a dry, polar aprotic solvent. If solubility of your substrate is an issue, a mixture of solvents might work, but prioritize the polar aprotic component.
-
-
Reaction Temperature: While the tetrafluoroethoxy group is strongly activating, SNAr reactions often require heat to overcome the initial activation energy of disrupting the aromatic system.
-
Causality: 80 °C is a reasonable starting point, but some combinations of less reactive nucleophiles and leaving groups may require higher temperatures (100-150 °C).
-
Solution: Incrementally increase the reaction temperature by 20 °C and monitor for progress. Be cautious of potential side reactions or decomposition at very high temperatures (>150 °C).
-
-
Inhibitors (Water/Protic Sources): Trace amounts of water or other protic impurities can quench the active nucleophile, especially if it's a strong base like an alkoxide or amide.
-
Causality: A protic solvent will protonate the anionic nucleophile, converting it back to its much less reactive neutral form.
-
Solution: Use anhydrous solvents and reagents. If using a base like NaH, ensure the nucleophile is thoroughly dried before addition.
-
Troubleshooting Workflow: Low Reaction Yield
Caption: A decision tree for systematically troubleshooting low SNAr reaction yields.
Scenario 2: Unexpected Side Products
Question: My reaction of 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene with sodium amide in liquid ammonia gave a mixture of the expected para-amino product and a significant amount of the meta-amino isomer. Why did this happen?
Answer: The formation of isomeric products, particularly a meta product when starting from a para substrate, is a classic indicator of a benzyne mechanism (also known as an elimination-addition mechanism).[6][7][8]
-
Causality: This mechanism becomes competitive with the standard SNAr pathway under conditions involving an extremely strong base (like NaNH₂) and a substrate with a proton ortho to the leaving group.[6]
-
Elimination: The strong base deprotonates the carbon adjacent to the leaving group.
-
Benzyne Formation: The resulting anion rapidly eliminates the leaving group (e.g., Cl⁻) to form a highly reactive, strained "benzyne" intermediate with a formal triple bond in the aromatic ring.
-
Addition: The nucleophile (in this case, NH₂⁻) can then attack either carbon of the triple bond. Attack at the C4 position gives the expected para product, while attack at the C3 position gives the rearranged meta product.
-
-
Solution: To avoid the benzyne pathway, you must use conditions that favor the SNAr mechanism. This means avoiding exceptionally strong, non-nucleophilic bases. Switch to conditions where the nucleophile itself (or its conjugate base formed with a milder base like K₂CO₃) is the primary basic species in the reaction. For example, reacting with aqueous ammonia at high temperature and pressure, or using a protected amine and a carbonate base, will favor the direct SNAr pathway and yield only the desired para product.
Scenario 3: Difficult Purification
Question: My reaction went to completion, but I'm struggling to separate my product from the unreacted starting material by column chromatography. Both spots are very close on the TLC plate.
Answer: This is a frequent challenge with fluorinated compounds due to their unique polarity profile.
-
Causality: The high fluorine content can make both the starting material and the product have similar polarities and retention factors (Rf) on silica gel. The fluorinated tail often dominates the interaction with the stationary phase, regardless of the new functional group, leading to poor separation.
-
Solutions:
-
Optimize Chromatography: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (like methanol or dichloromethane) to a standard hexane/ethyl acetate system can subtly alter the selectivity and improve separation. Using a less polar stationary phase (e.g., alumina) or reverse-phase chromatography (C18) may also be effective.
-
Chemical Modification: If chromatography fails, consider a chemical solution. If your product has a reactive handle (e.g., an amine or alcohol) that the starting material lacks, you can temporarily protect or derivatize it to drastically change its polarity. For example, an amine product could be temporarily converted to a Boc-carbamate, which will have a very different Rf from the aryl halide starting material. After purification, the protecting group can be removed.
-
Crystallization: Fluorinated compounds often have good crystallinity. Attempt to crystallize the product from a suitable solvent system. This can be an excellent method for obtaining highly pure material.
-
Drive to Completion: The best solution is often to avoid the problem. Optimize the reaction conditions (as described in Scenario 1) to push the reaction to >99% conversion. This minimizes the amount of starting material that needs to be removed.
-
Part 3: Experimental Protocol
General Protocol for SNAr of 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene with a Phenol
This protocol provides a self-validating, step-by-step methodology for a typical etherification reaction.
Materials:
-
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reagent Addition: Add the 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers and wash sequentially with 1 M NaOH (to remove excess phenol), water, and brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl ether product.
References
-
University of Northern Iowa. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. UNI ScholarWorks. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Pummer, W. J., & Wall, L. A. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. Retrieved from [Link]
- Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto.
-
Lee, D. W., & Toste, F. D. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Retrieved from [Link]
-
Pummer, W. J., & Wall, L. A. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. Retrieved from [Link]
-
Stavber, S., & Jereb, M. (2004). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. Arkivoc. Retrieved from [Link]
-
Goldberg, A. F. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis of Polyfluoroalkyl Aryl Ethers Mediated by Sulfuryl Fluoride as a Traceless Activator. ACS Figshare. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
University of Lisbon. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of a series of the fluoro-benzene substituted perylene diimide derivatives. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2012). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PMC. Retrieved from [Link]
-
ACS Axial. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Retrieved from [Link]
-
PubMed Central. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Retrieved from [Link]
-
MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Page loading... [wap.guidechem.com]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
stability issues of (1,1,2,2-Tetrafluoroethoxy)benzene under acidic/basic conditions
Welcome to the technical support center for (1,1,2,2-Tetrafluoroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under acidic and basic experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth technical guidance based on established principles of organic chemistry and data from related fluorinated compounds.
I. Stability Under Acidic Conditions: Troubleshooting Guide
Question 1: I'm observing unexpected degradation of my reaction mixture containing this compound in the presence of a strong acid. What could be the cause?
Answer:
While this compound is generally stable, exposure to strong, non-aqueous acids at elevated temperatures can lead to the cleavage of the ether bond. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol.
The likely degradation pathway involves an acid-catalyzed cleavage of the C-O bond. Given that the phenyl group is attached to the oxygen, an SN1 or SN2 reaction at the aromatic carbon is highly unlikely. Therefore, the cleavage will most likely occur at the aliphatic C-O bond.
Potential Degradation Products:
-
Phenol
-
1,1,2,2-Tetrafluoroethane (after protonation of the resulting fluoroalkoxide)
-
Further reaction products of 1,1,2,2-tetrafluoroethene if elimination occurs.
Troubleshooting Steps:
-
Acid Choice: If possible, switch to a milder acid or use a buffered acidic solution to maintain a less aggressive pH.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Ether cleavage is often accelerated by heat.[1]
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to the acidic conditions.
-
Inert Atmosphere: While not directly preventing acid-catalyzed cleavage, ensuring an inert atmosphere can prevent side reactions if any reactive intermediates are formed.
Question 2: Can the tetrafluoroethoxy group itself be degraded by acid?
Answer:
The 1,1,2,2-tetrafluoroethyl moiety is generally very robust due to the strength of the C-F bonds. Direct acid-catalyzed degradation of the C-F bonds would require extremely harsh conditions that are not typical for most organic reactions. The more probable point of acidic attack is the ether oxygen, leading to the cleavage of the C-O bond as previously described.
II. Stability Under Basic Conditions: Troubleshooting Guide
Question 1: My experiment involves a strong base, and I'm seeing decomposition of this compound. What is the likely degradation pathway?
Answer:
Under strongly basic conditions, particularly with non-aqueous bases such as organolithium reagents or sodium amide, this compound can undergo degradation. There are two primary potential pathways for this decomposition:
-
Elimination of HF: A strong base can abstract the acidic proton from the tetrafluoroethoxy group, leading to an elimination reaction to form a difluorovinyl ether. This intermediate can be unstable and may polymerize or react further. This mechanism is analogous to the deprotection of trifluoroethyl (TFE) ethers.[2]
-
Nucleophilic Aromatic Substitution (SNAr): While less likely than with highly fluorinated aromatic rings (like hexafluorobenzene), a very strong nucleophile could potentially attack the benzene ring, leading to displacement of the tetrafluoroethoxy group.[3][4] However, this typically requires forcing conditions.
Potential Degradation Products:
-
Phenoxide (from C-O bond cleavage)
-
1,1,2-Trifluoro-2-phenoxyethene (from elimination)
-
Products from nucleophilic attack on the benzene ring.
Troubleshooting Steps:
-
Base Selection: If your reaction allows, consider using a weaker, non-nucleophilic base or a hindered base to minimize side reactions.
-
Temperature Management: Keep the reaction temperature as low as possible. Base-mediated elimination and substitution reactions are often temperature-dependent.
-
Stoichiometry: Use the minimum effective amount of the strong base. An excess of a strong base will increase the likelihood of degradation.
-
Reaction Monitoring: Closely monitor the reaction progress to stop it as soon as the desired product is formed, minimizing the exposure time to the strong base.
Question 2: I am using aqueous sodium hydroxide. Should I be concerned about the stability of this compound?
Answer:
With aqueous hydroxide solutions at moderate temperatures, this compound is expected to be relatively stable. While hydroxide is a nucleophile, the conditions are generally not harsh enough to promote significant ether cleavage or nucleophilic aromatic substitution on an unactivated benzene ring. However, at high temperatures and concentrations, slow hydrolysis to phenol and the corresponding fluoroalcohol could occur over extended periods.
III. Frequently Asked Questions (FAQs)
Q1: Is this compound stable to water?
A1: Yes, under neutral pH and at ambient temperature, this compound is stable in the presence of water. Hydrolysis is not a significant concern under these conditions.
Q2: What are the expected major degradation products under forcing acidic and basic conditions?
A2: A summary of the most likely major degradation products is provided in the table below.
| Condition | Primary Degradation Pathway | Major Expected Products |
| Strong Acid (e.g., HBr, HI) | Acid-catalyzed ether cleavage | Phenol, 1-bromo-1,1,2,2-tetrafluoroethane or 1-iodo-1,1,2,2-tetrafluoroethane |
| Strong, Non-nucleophilic Base | Elimination (E2) | 1,1-Difluoro-2-phenoxyethene, Fluoride salt |
| Strong Nucleophilic Base | Nucleophilic Aromatic Substitution (SNAr) or Ether Cleavage | Phenoxide, Products of nucleophilic substitution on the ring |
Q3: How can I monitor the degradation of this compound in my reaction?
A3: You can monitor the degradation by using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To observe the appearance of new, more polar spots (e.g., phenol).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the parent compound and any volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the disappearance of the starting material and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be particularly useful for identifying the characteristic signals of the starting material and potential degradation products.
IV. Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
-
Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dioxane, toluene).
-
Add the acidic reagent of interest (e.g., HCl in dioxane, H2SO4) at the desired concentration.
-
Maintain the reaction mixture at the target temperature (e.g., room temperature, 50 °C, 100 °C).
-
Withdraw aliquots at specific time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the reaction in the aliquot by neutralizing with a suitable base (e.g., saturated NaHCO3 solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to determine the percentage of remaining this compound and to identify any degradation products.
Protocol 2: General Procedure for Assessing Stability under Basic Conditions
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to the desired temperature (e.g., 0 °C, -78 °C).
-
Add the basic reagent (e.g., sodium hydroxide, potassium tert-butoxide, n-butyllithium) portion-wise.
-
Stir the reaction at the chosen temperature for a set period.
-
Withdraw aliquots at specific time intervals and quench with a suitable proton source (e.g., saturated NH4Cl solution).
-
Work up the quenched aliquot by extracting with an organic solvent.
-
Analyze the organic extract by GC-MS or HPLC to assess the stability of the starting material and identify any products.
V. Visualized Degradation Pathways
Below are diagrams illustrating the plausible degradation mechanisms of this compound under acidic and basic conditions.
Caption: Plausible mechanism for acid-catalyzed cleavage.
Caption: Potential degradation pathways under basic conditions.
VI. References
-
Wall, L. A., et al. (1965). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(5), 441–453. [Link]
-
Zheng, B., & Tius, M. A. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 54(23), 2974–2976. [Link]
-
Ether cleavage. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Wall, L. A., et al. (1965). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. [Link]
-
Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]
-
Acidic cleavage of ethers (SN2). (2016, June 11). Master Organic Chemistry. [Link]
-
Nucleophilic Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. [Link]
-
ether cleavage with strong acids. (2018, December 31). YouTube. [Link] (Note: A representative, non-active YouTube link is provided as the original may not be stable. The principles are widely covered in organic chemistry resources.)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
removal of (1,1,2,2-Tetrafluoroethoxy)benzene solvent from reaction mixtures
Technical Support Center: (1,1,2,2-Tetrafluoroethoxy)benzene
Welcome to the dedicated support center for handling this compound. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, chemists, and drug development professionals in effectively removing this high-boiling point solvent from reaction mixtures. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I must consider for its removal?
Understanding the physicochemical properties of this compound is the first step in designing an effective removal strategy. Its high boiling point is the primary challenge.
| Property | Value | Significance for Removal | Source |
| Boiling Point | 152-153 °C (at 760 mmHg) | Its high boiling point means that standard rotary evaporation at atmospheric pressure is often ineffective and can lead to thermal degradation of the desired product.[1][2] | [1][2] |
| Density | 1.275 g/mL at 25 °C | Being denser than water, it will form the lower layer in an aqueous extraction with an immiscible organic solvent that is less dense than water (e.g., ethyl acetate, diethyl ether).[1] | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents (e.g., ether, chloroform).[3] | This property is the basis for using liquid-liquid extraction (aqueous workup) as a primary removal method. | [3] |
| Vapor Pressure | Low at room temperature | Contributes to the difficulty of removal by simple evaporation without heat or vacuum. | Inferred |
| Stability | Stable under normal conditions; does not react with water but may react with strong oxidizing agents.[3] | This allows for a wide range of workup conditions, including aqueous washes with mild acids or bases, without degrading the solvent itself. | [3] |
Q2: Why is this compound so difficult to remove compared to solvents like DCM or Ethyl Acetate?
The difficulty stems directly from its high boiling point (152-153 °C).[1][2] Standard laboratory solvents like Dichloromethane (DCM, b.p. ~40 °C) and Ethyl Acetate (EtOAc, b.p. ~77 °C) are readily removed under reduced pressure using a rotary evaporator at mild temperatures (e.g., 30-40 °C water bath). To remove this compound efficiently by evaporation, significantly higher temperatures or a much stronger vacuum are required.[4][5] This can be problematic if your target compound is thermally sensitive or non-volatile.
Q3: What are the primary methods for removing this compound?
The three most common and effective strategies are:
-
Liquid-Liquid Extraction (Aqueous Workup): Leveraging the solvent's poor water solubility to wash it out of a more convenient, lower-boiling organic solvent.
-
Vacuum Distillation: Lowering the pressure to significantly reduce the solvent's boiling point, allowing for its removal at a temperature that does not degrade the product.[6]
-
Azeotropic Distillation: Adding a co-solvent that forms a lower-boiling azeotrope, which can then be distilled off at a lower temperature than the solvent alone.
Q4: How do I choose the best removal method for my specific reaction and product?
The choice depends critically on the properties of your desired compound. The following decision tree provides a logical workflow for selecting an appropriate strategy.
Caption: Workflow for removal by vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. [7][8]Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Charge the Flask: Transfer the reaction mixture to the distillation flask, adding a magnetic stir bar.
-
Seal the System: Lightly grease all glass joints to ensure a good seal. Connect the apparatus to a cold trap and a high-vacuum pump.
-
Begin Evacuation: Start the magnetic stirrer and slowly open the system to the vacuum pump.
-
Apply Heat: Once the system is at a stable low pressure (< 5 mmHg), begin to heat the distillation flask gently.
-
Monitor and Collect: Observe the temperature on the thermometer. This compound will begin to distill at a significantly reduced temperature. Collect the solvent in the receiving flask. The distillation is complete when no more solvent is collected.
-
Cooldown and Vent: Remove the heat source and allow the apparatus to cool completely before carefully venting the system, preferably with an inert gas like nitrogen or argon. Your non-volatile product remains in the distillation flask.
Protocol 2: Removal by Aqueous Workup (Liquid-Liquid Extraction)
This is the most versatile method, suitable for most organic-soluble products.
Step-by-Step Methodology:
-
Dilute the Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel. Dilute with a low-boiling, water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether). A 5-10 fold volume excess is recommended.
-
First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. [9][10]3. Mix Gently: Close the stopcock and gently rock or invert the funnel for 1-2 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer. Since the density of this compound is ~1.28 g/mL, it will partition into the lower aqueous layer if it hasn't been fully dissolved in a less dense organic solvent, or it will be extracted into the aqueous phase.
-
Repeat Washes: Repeat the aqueous wash (steps 2-4) at least two more times to ensure complete removal of the high-boiling solvent.
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer and break any minor emulsions.
-
Dry and Concentrate: Drain the product-containing organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the low-boiling extraction solvent using a rotary evaporator. Your product should now be free of this compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties and Safety of 1,2-Bisthis compound (CAS 4063-48-3). [Link]
-
Quora. How do organic chemists remove solvents with high boiling points from solution?. [Link]
-
LookChem. [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene. [Link]
-
Biotage. How best to extract reaction products from high boiling solvents. [Link]
-
University of California, Los Angeles. Remove Sticky Reagents. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Quora. How do organic chemists remove solvents with high boiling points from solution? (2). [Link]
-
Gmehling, J., et al. Azeotropic Data for Binary Mixtures. [Link]
-
Organomation. Solvent Reduction Strategies Post Solvent Extraction. [Link]
-
The Schlenk Line Survival Guide. Removing Solvent under Vacuum. [Link]
-
Reddit. Anyone have experience removing high bp solvents?. [Link]
-
YouTube. Fractional distillation. [Link]
-
YouTube. Liquid-Liquid Extraction. [Link]
- Google Patents.
-
Wikipedia. Azeotrope tables. [Link]
-
Lab Manager. Concentration of Solutes: Options for the Removal of Solvents from Samples. [Link]
-
Phenomenex. Sample Preparation. [Link]
-
ChemBAM. Purification by fractional distillation. [Link]
-
YouTube. Liquid-Liquid Extraction (separation) and drying agent OFFICIAL. [Link]
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- 1. This compound | 350-57-2 [chemicalbook.com]
- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. Page loading... [wap.guidechem.com]
- 4. labrotovap.com [labrotovap.com]
- 5. quora.com [quora.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in the Presence of (1,1,2,2-Tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering catalyst deactivation, specifically when (1,1,2,2-Tetrafluoroethoxy)benzene is present in the reaction mixture. As Senior Application Scientists, we have structured this guide to address problems from initial diagnosis to advanced mitigation, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed cross-coupling reaction has stalled. Could this compound, which is part of my substrate, be the cause?
A1: Yes, it is a strong possibility. While seemingly inert, fluoroalkoxy-substituted aromatics like this compound can be surprisingly problematic for sensitive transition metal catalysts, particularly those based on palladium (Pd), nickel (Ni), and rhodium (Rh).
The primary reasons for this are twofold:
-
Lewis Basicity: The oxygen atoms of the ether linkage and the highly electronegative fluorine atoms can act as Lewis bases. They can coordinate strongly to the electron-deficient metal center of the catalyst. This coordination can block the active sites required for the catalytic cycle (e.g., oxidative addition), effectively "blinding" the catalyst.[1][2]
-
Potential C-F Bond Activation: Although the C-F bond is the strongest single bond in organic chemistry, it is not entirely inert to transition metals.[3][4] Under certain conditions, particularly with electron-rich metal centers, oxidative addition into a C-F bond can occur.[5][6] This process can lead to the formation of highly stable metal-fluoride species (e.g., L_nPd-F), which are often catalytically inactive and can precipitate from the reaction, permanently removing the catalyst from the cycle.[4]
Symptoms vs. Potential Causes
| Symptom Observed | Plausible Cause Related to this compound | Other Potential Causes |
| Reaction fails to initiate. | Strong coordination of the fluoroalkoxy group to the Pd(0) precatalyst, preventing oxidative addition. | Incomplete precatalyst reduction; poor quality reagents/solvents; incorrect temperature.[7] |
| Reaction starts but stalls after partial conversion. | Gradual formation of inactive metal-fluoride species via C-F activation. | Product inhibition; catalyst decomposition (sintering); consumption of a key reagent.[8][9] |
| Formation of unexpected byproducts. | C-F activation leading to downstream reactions of the resulting metal-aryl intermediate. | Side reactions unrelated to the catalyst (e.g., base-mediated decomposition); thermal degradation. |
| Color change of the reaction mixture (e.g., formation of black precipitate). | Catalyst decomposition into palladium black, potentially initiated by ligand stripping or side reactions. | General catalyst instability under reaction conditions (thermal stress). |
Q2: How can I definitively diagnose that this compound is deactivating my catalyst?
A2: A systematic diagnostic approach is crucial. You must isolate variables to pinpoint the root cause. We recommend a series of control experiments.
Experimental Protocol: Diagnostic Control Experiments
-
Positive Control: Run the reaction with a similar, non-fluorinated substrate analogue (e.g., using ethoxybenzene instead of the fluoroalkoxy-benzene derivative). If this reaction proceeds smoothly, it strongly implicates the fluoroalkoxy group.
-
"Poisoning" Control: Run your standard successful reaction (using a reliable, simple substrate) and add 1 equivalent of this compound as an additive. If the reaction rate slows or stalls, this provides direct evidence of its inhibitory effect.
-
NMR Analysis: In a sealed NMR tube, mix your active catalyst (e.g., a Pd(0) complex) with this compound under anaerobic conditions. Monitor for changes in the signals of your catalyst's ligands (e.g., phosphine signals in ³¹P NMR) or the appearance of new species, which could indicate coordination or decomposition.
-
Catalyst Loading Study: If deactivation is gradual, doubling the catalyst loading might push the reaction to completion. While not a solution, a positive result suggests a stoichiometric deactivation process is occurring.
Q3: What are the likely deactivation mechanisms, and how do they work?
A3: Based on organometallic principles, there are two primary hypothesized deactivation pathways for a typical Pd(0) catalyst.
Mechanism 1: Reversible Coordination and Competitive Inhibition The lone pairs on the ether oxygen can coordinate to the Pd(0) center. This occupies a coordination site that is necessary for the substrate's aryl halide to undergo oxidative addition, the first and often rate-limiting step of the catalytic cycle. This is a form of competitive inhibition.
Mechanism 2: Irreversible Deactivation via C-F Activation A more destructive pathway involves the oxidative addition of the catalyst into a C-F bond. This creates a Pd(II)-Fluoride species. These species are often very stable and may not proceed through the subsequent steps of the catalytic cycle (transmetalation, reductive elimination) at a sufficient rate. This effectively sequesters the palladium in an inactive state.
Q4: What practical steps can I take to mitigate this deactivation and rescue my reaction?
A4: Mitigating catalyst deactivation requires a multi-pronged approach focused on modifying the catalyst's electronic properties, steric environment, or reaction conditions.
Mitigation Strategy Workflow
Detailed Mitigation Strategies
| Strategy | Principle | Recommended Action & Rationale |
| 1. Ligand Modification | Alter the steric and electronic environment of the metal center to disfavor poison coordination.[10][11] | Action: Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., QPhos).[12] Rationale: The steric bulk can physically hinder the approach of the fluoroalkoxy group to the metal.[12] Increased electron density on the palladium can accelerate the desired oxidative addition step, allowing it to better compete with deactivation pathways.[12] |
| 2. Use of Additives/Scavengers | Introduce a species that interacts more strongly with the poison than the catalyst does. | Action: Add a sub-stoichiometric amount (10-20 mol%) of a Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or zinc fluoride (ZnF₂). Rationale: These Lewis acids can preferentially coordinate with the Lewis basic oxygen or fluorine atoms of the fluoroalkoxy group, effectively "masking" it from the palladium catalyst. |
| 3. Change Catalyst Precursor | Use a more robust or pre-activated catalyst form. | Action: Switch from a Pd(II) salt (e.g., Pd(OAc)₂) that requires in-situ reduction to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a palladacycle precatalyst. Rationale: In-situ reduction can be complex and sensitive to impurities.[7] A well-defined Pd(0) source ensures the active catalyst is available from the start, potentially bypassing inhibition at the reduction stage. |
| 4. Adjust Reaction Conditions | Modify temperature or solvent to shift the equilibrium away from deactivation. | Action: Attempt the reaction at a lower temperature. Rationale: C-F activation is a high-energy process and is generally more favorable at higher temperatures.[3] Lowering the temperature can significantly slow this irreversible deactivation pathway while still allowing the desired C-C coupling to proceed, albeit more slowly. |
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.[Link]
-
Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. Angewandte Chemie International Edition.[Link]
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Transition-metal-catalyzed C-F bond formation. Iowa Research Online.[Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.[Link]
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Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat de Girona.[Link]
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Catalyst deactivation mechanisms and how to prevent them. AWL.[Link]
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Transition metal assisted activation of relatively inert and strong element element bonds. Universität Würzburg.[Link]
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Catalyst Poisoning: Palladium & Platinum. StudySmarter.[Link]
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C-F Bond Activation and Metal Fluoride Complexes. University of York.[Link]
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Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed.[Link]
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How Can You Prevent Catalyst Poisoning? YouTube.[Link]
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Catalyst deactivation Common causes. AmmoniaKnowHow.[Link]
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Chemical Properties and Safety of 1,2-Bisthis compound (CAS 4063-48-3). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Ligand design for cross-couplings: phosphines. YouTube.[Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.[Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.[Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of Computational Models for (1,1,2,2-Tetrafluoroethoxy)benzene Properties
Introduction
(1,1,2,2-Tetrafluoroethoxy)benzene, a fluorinated aromatic ether, serves as a valuable building block in organic synthesis and as a specialized solvent.[1] Its unique physicochemical properties, imparted by the tetrafluoroethoxy group, make it a compound of interest in materials science and drug development. For researchers in these fields, the ability to accurately predict properties such as density, boiling point, and vaporization enthalpy is critical for process design, reaction optimization, and formulation development.
Computational modeling offers a powerful, cost-effective alternative to extensive empirical testing. However, the accuracy of these in silico predictions is entirely dependent on the underlying model's ability to capture the complex intermolecular forces at play, a particular challenge for organofluorine compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate computational models for this compound. We will objectively compare the conceptual basis of different modeling approaches and provide a self-validating workflow grounded in experimental data.
Experimental Benchmark: The Ground Truth
Any model validation must begin with a reliable set of experimental data. This serves as the benchmark against which all computational results are judged. The following table summarizes key physicochemical properties of this compound, compiled from reputable chemical suppliers and databases.
| Property | Experimental Value | Source(s) |
| Molecular Formula | C₈H₆F₄O | [1][2] |
| Molecular Weight | 194.13 g/mol | [1][2][3] |
| Boiling Point | 152-153 °C (at 1 atm) | [2][3][4] |
| Density | 1.275 g/mL (at 25 °C) | [4] |
| Refractive Index | n20/D 1.420 | [4] |
| Flash Point | 46 °C (closed cup) | [2][3] |
An Overview of Computational Modeling Approaches
The prediction of molecular properties is not a one-size-fits-all problem. Different computational models operate on different principles and offer varying balances of accuracy and computational cost. For a fluorinated molecule like this compound, the choice of model is particularly critical.
-
Molecular Dynamics (MD) with Classical Force Fields:
-
Principle: MD simulations model the movement of atoms and molecules over time based on Newton's laws of motion. The "force field" is a set of parameters and potential functions that defines the forces between atoms (e.g., bond stretching, angle bending, van der Waals forces, and electrostatic interactions).
-
Common Examples: OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), AMBER (Assisted Model Building with Energy Refinement).
-
Expertise & Experience: Force fields are computationally efficient, making them ideal for predicting bulk properties that depend on ensemble averaging, such as density, viscosity, and heat capacity. However, standard force fields may not have accurately parameterized terms for the specific chemical environment of the tetrafluoroethoxy group attached to a benzene ring. The development of accurate force fields for fluorinated compounds is an active area of research, as standard parameters can fail to reproduce conformational energetics and intermolecular interactions correctly.[5][6] A robust validation against experimental data is therefore non-negotiable.
-
-
Quantum Mechanics (QM) Methods:
-
Principle: QM methods, such as Density Functional Theory (DFT), solve the electronic structure of a molecule to determine its energy and properties. This approach is much more computationally intensive than using force fields.
-
Expertise & Experience: DFT is exceptionally useful for calculating properties of a single molecule (e.g., dipole moment, polarizability, optimal geometry) and for deriving accurate partial atomic charges for use in high-quality force fields.[7] While QM can be used to predict intermolecular interaction energies, its computational cost makes it impractical for the large-scale simulations needed for bulk properties. Its primary role in this context is to ensure the physical accuracy of the parameters used in more efficient models.
-
-
Equations of State (EoS):
-
Principle: EoS models, like the Statistical Associating Fluid Theory (SAFT), relate pressure, volume, and temperature of a substance. Group contribution (GC) methods, such as GC-SAFT-VR, extend this by assigning parameters to functional groups within a molecule.[8]
-
Expertise & Experience: This approach excels at predicting phase behavior (vapor-liquid equilibrium), vapor pressure, and critical properties.[8] Its accuracy depends on the availability of well-parameterized groups. For this compound, one would need reliable parameters for the phenyl, ether, and fluorinated carbon groups.
-
A Self-Validating Workflow for Model Assessment
The following protocol outlines a systematic, self-validating workflow for assessing the suitability of a classical force field for predicting the properties of this compound. This workflow integrates QM calculations to ensure the foundational parameters are sound before proceeding to computationally expensive bulk simulations.
Experimental & Computational Validation Workflow
Caption: A multi-stage workflow for validating a computational model.
Detailed Protocol Steps:
-
Step 1: QM Geometry Optimization:
-
Action: Perform a geometry optimization and conformational search for a single molecule of this compound using a suitable QM method (e.g., DFT with B3LYP functional and a 6-31G* basis set).
-
Causality: This provides the most stable, low-energy conformation of the molecule. It is the essential first step because all subsequent parameterization depends on an accurate molecular structure.
-
-
Step 2: Derive Atomic Charges:
-
Action: Using the QM-optimized geometry, calculate the electrostatic potential (ESP) and derive partial atomic charges using a scheme like RESP (Restrained Electrostatic Potential) or IPolQ (Implicitly Polarized Charge).[9][10]
-
Causality: Electrostatic interactions are dominant forces in polar molecules. Generic, rule-based charges from a standard force field are unlikely to capture the unique electronic environment created by the fluorine atoms. Deriving charges from QM provides a more physically accurate representation.
-
-
Step 3: Select & Parameterize Force Field:
-
Action: Select a base force field (e.g., OPLS-AA). Assign atom types to the molecule. Replace the default atomic charges with those derived in Step 2. Check if specific bonded parameters (bonds, angles, dihedrals) involving the fluoro-ethoxy group require custom fitting, although this is an advanced step.
-
Causality: This step creates the bespoke model to be tested. The hypothesis is that a standard force field, improved with QM-derived charges, will yield better results.
-
-
Step 4-7: Bulk Simulation:
-
Action: Build a periodic simulation box containing a sufficient number of molecules (e.g., >500). Perform energy minimization to remove clashes, followed by equilibration in the NPT ensemble (constant pressure and temperature) to achieve the correct density. Finally, run a longer production simulation in the NVT ensemble (constant volume and temperature) to collect data.
-
Causality: Bulk properties are an emergent phenomenon from the interactions of many molecules. A single-molecule calculation cannot predict density. The NPT equilibration is critical; it allows the simulation box to adjust its volume to match the target pressure (1 atm), directly leading to the predicted density. The subsequent NVT run provides a stable ensemble for calculating other properties.
-
-
Step 8-9: Analysis & Validation:
-
Action: From the equilibrated NPT trajectory, calculate the average box volume to determine the density. From the production trajectory, calculate thermodynamic properties like the enthalpy of vaporization (Hv). Compare these computed values directly against the experimental benchmarks from Table 1.
-
Causality: This is the final validation step. If the computed density at 25°C is within a small margin of error (e.g., <2%) of the experimental 1.275 g/mL, it builds confidence in the model's ability to reproduce the structural packing of the liquid. Similar comparisons for other properties test different aspects of the model's fidelity.
-
Comparative Performance and Discussion
When undertaking the validation workflow, a researcher can expect to encounter the following outcomes and considerations for different model types.
| Model Type | Predicted Property | Expected Accuracy | Causality & Considerations |
| MD with Generic FF | Density, Hv | Low to Medium | Prone to errors due to poor parameterization of electrostatics and van der Waals forces for fluorinated groups. May require significant re-parameterization. |
| MD with QM-derived Charges | Density, Hv | Medium to High | Significantly improves the description of intermolecular forces, leading to better predictions of liquid structure and energetics. This is the recommended approach for balancing accuracy and cost. |
| QM (DFT) | Dipole Moment, Conformation | High | Excellent for single-molecule electronic properties but computationally prohibitive for bulk liquid properties required for this validation. |
| Equation of State (GC-SAFT-VR) | Vapor Pressure, Boiling Point | High | Very accurate for phase equilibria if parameters for the constituent groups are available and validated.[8] Less informative about microscopic structure. |
A successful validation would involve the QM-charge-fitted MD model predicting a density near 1.275 g/mL and an enthalpy of vaporization that, when used with the Clausius-Clapeyron equation, estimates a boiling point close to 152-153 °C. Discrepancies point to remaining inaccuracies in the force field's non-bonded (van der Waals) or torsional parameters, which would be the next target for refinement. Recent multi-model approaches that combine DFT, MD, and even machine learning represent the state-of-the-art for designing and validating models for complex molecules like fluorinated ethers.[11][12]
Conclusion and Recommendations
The validation of computational models for this compound is not a "push-button" exercise but a systematic scientific investigation. No single model is perfect for all properties.
-
For predicting bulk thermodynamic and transport properties (density, viscosity, heat of vaporization), Molecular Dynamics simulations with a well-parameterized classical force field are the most appropriate tool.
-
Trustworthiness in the MD model is achieved by investing in upfront parameter validation. Specifically, the use of Quantum Mechanics-derived partial atomic charges is critical to capture the unique electrostatics of the C-F bonds.
-
For phase behavior, such as predicting the full vapor pressure curve, an Equation of State model like GC-SAFT-VR would likely provide the most accurate results with the least computational effort, provided the necessary group parameters are available.
By following the self-validating workflow presented, researchers can develop a robust, well-justified computational model. This model can then be used with confidence to explore the properties of this compound under various conditions, accelerating research and development while minimizing costly and time-consuming laboratory experiments.
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Chemeo. This compound Properties vs Temperature.[Link]
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Chemeo. This compound Properties vs Pressure.[Link]
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Atwi, R. et al. (2024). Knowledge-driven design of fluorinated ether electrolytes via a multi-model approach. Research Square. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Chemical Properties and Safety of 1,2-Bisthis compound (CAS 4063-48-3).[Link]
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Atwi, R. Knowledge-driven design of fluorinated ether electrolytes via a multi-model approach.[Link]
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Lymperiadis, A. et al. (2017). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Heriot-Watt Research Portal. [Link]
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NIST/TRC Web Thermo Tables (WTT). Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)-.[Link]
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Yang, D. T. et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A. [Link]
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Phan, T. N. et al. (2020). Theoretically predicting the feasibility of highly-fluorinated ethers as promising diluents for non-flammable concentrated electrolytes. Scientific Reports. [Link]
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PubChem. 1-Tert-butyl-2-(1,1,2,2-tetrafluoroethoxy)benzene.[Link]
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Chong Lab. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field.[Link]
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arXiv. (2025). Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations.[Link]
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Rai, N. & Siepmann, J. I. (2007). A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). Journal of Physical Chemistry B. [Link]
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Fisher Scientific. This compound, 98%, Thermo Scientific 5 g.[Link]
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NIST WebBook. Benzene.[Link]
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ResearchGate. A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene) | Request PDF.[Link]
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A Comparative Guide to (1,1,2,2-Tetrafluoroethoxy)benzene and Its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The tetrafluoroethoxy group, with its unique electronic properties and metabolic stability, presents a valuable functional group for modulating the characteristics of aromatic systems. This guide provides a comprehensive comparative study of (1,1,2,2-Tetrafluoroethoxy)benzene and its positional isomers, offering insights into their synthesis, physicochemical properties, and spectral characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.
Introduction to this compound and its Isomers
This compound is an aromatic ether characterized by the presence of a tetrafluoroethoxy group (-OCHF₂CHF₂) attached to a benzene ring. This parent compound serves as a foundational structure for a variety of derivatives. The focus of this guide is a comparative analysis of this parent compound and its methylated positional isomers: 1-methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene (ortho-isomer), 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene (meta-isomer), and 1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene (para-isomer).
The introduction of a methyl group at different positions on the benzene ring, while maintaining the same molecular formula, gives rise to distinct physicochemical and spectroscopic properties. Understanding these differences is crucial for the unambiguous identification of each isomer and for predicting their behavior in various chemical and biological systems.
Physicochemical Properties: A Comparative Analysis
The physical properties of this compound and its methylated isomers are influenced by the substitution pattern on the aromatic ring. While experimental data for all isomers is not always readily available, we can compile the known data and predict trends based on established principles of chemical isomerism.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₈H₆F₄O | 194.13 | 152-153[1][2] | 1.275 at 25°C[1] | 1.4200[1] |
| 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene (ortho) | C₉H₈F₄O | 208.16 | Predicted: ~170-175 | Predicted: ~1.25 | Predicted: ~1.42-1.43 |
| 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene (meta) | C₉H₈F₄O | 208.16 | ~172-174 | Not available | Not available |
| 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene (para) | C₉H₈F₄O | 208.16 | Predicted: ~173-178 | Not available | Not available |
Note on Predicted Values: Boiling points of positional isomers are often very close. The para-isomer, due to its higher symmetry, may have a slightly higher boiling point than the ortho and meta isomers. Density and refractive index are also expected to be similar among the isomers.
Synthesis of this compound and its Methylated Isomers
The most common and efficient method for the synthesis of these aromatic ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a suitable alkyl halide. In this case, the phenoxide will react with a tetrafluoroethylating agent.
General Synthetic Workflow
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A Comparative Guide to (1,1,2,2-Tetrafluoroethoxy)benzene Versus Traditional Solvents for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and drug development sectors, the choice of solvent is a critical decision that profoundly influences reaction outcomes, process efficiency, and overall safety and sustainability. While traditional solvents like toluene, tetrahydrofuran (THF), and dichloromethane (DCM) have long been the workhorses of the organic chemistry lab, the pursuit of novel solvents with unique property profiles continues to be an area of intense interest. This guide provides an in-depth technical comparison of (1,1,2,2-Tetrafluoroethoxy)benzene, a partially fluorinated ether, against a range of conventional solvents, offering insights for researchers and process chemists seeking to optimize their synthetic methodologies.
Introduction to this compound: A Solvent of Emerging Interest
This compound (CAS 350-57-2) is a hydrofluoroether (HFE) characterized by a phenyl ring attached to a tetrafluoroethoxy group (-OCF₂CF₂H). This structure imparts a unique combination of properties, including a relatively high boiling point, moderate polarity, and the chemical inertness often associated with fluorinated compounds.[1][2] Fluorinated ethers are gaining attention for their potential as "greener" solvent alternatives, often exhibiting low ozone depletion potential (ODP) and low global warming potential (GWP) compared to older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[2][3]
The presence of the fluorine atoms decreases the molecule's polarizability and intermolecular interactions, leading to properties like reduced viscosity and enhanced stability in challenging chemical environments.[2] As a partially fluorinated ether, this compound aims to balance fluorophilicity and polarity, potentially enhancing its solubility and compatibility with a broader range of both polar and non-polar organic compounds.[2] This guide will dissect these properties, compare them quantitatively with traditional solvents, and explore the practical implications for laboratory and process chemistry.
Physicochemical Property Showdown: A Data-Driven Comparison
The selection of a solvent is fundamentally guided by its physical and chemical properties. A solvent's boiling point dictates the accessible temperature range for a reaction, its density influences phase separations, its polarity and dielectric constant affect the solubility of reagents and the stabilization of transition states, and its viscosity impacts mass transfer. The following table provides a comparative summary of these key parameters for this compound and several commonly used traditional solvents.
| Property | This compound | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) | Acetone | N,N-Dimethylformamide (DMF) |
| CAS Number | 350-57-2 | 108-88-3 | 75-09-2 | 109-99-9 | 141-78-6 | 67-64-1 | 68-12-2 |
| Molecular Formula | C₈H₆F₄O | C₇H₈ | CH₂Cl₂ | C₄H₈O | C₄H₈O₂ | C₃H₆O | C₃H₇NO |
| Molecular Weight ( g/mol ) | 194.13 | 92.14 | 84.93 | 72.11 | 88.11 | 58.08 | 73.09 |
| Boiling Point (°C) | 152-153[4] | 110.6[5][6] | 39.6[7][8] | 66[9][10] | 77.1[11][12] | 56.1[13][14] | 153[15][16] |
| Density (g/mL at 20°C) | ~1.275 (at 25°C)[4] | 0.867[5][6] | 1.326[7][17] | 0.889[10][18] | 0.902[19] | 0.791[20] | 0.949 (at 20°C)[15] |
| Viscosity (cP at 20°C) | ~1.3 (estimated) | 0.59[21] | 0.44[17] | 0.55[22] | 0.45[12] | 0.32[20] | 0.92 (at 20°C)[15] |
| Dielectric Constant (at 20°C) | N/A | 2.38 (at 25°C)[6] | 9.08 | 7.6 (at 25°C)[23] | 6.02 (at 25°C)[12] | 20.7 (at 25°C) | 36.7 (at 25°C)[24] |
| Refractive Index (n²⁰/D) | 1.420[4] | 1.496[21] | 1.424[17] | 1.407[18] | 1.372[12] | 1.359 | 1.431 (at 20°C)[15] |
| Flash Point (°C) | 46.1[4] | 4[5] | None[17] | -17[18] | -4[19] | -20[20] | 58[15] |
| Solubility in Water | Limited[1] | Insoluble[5] | Slightly Soluble[7] | Miscible[9] | Slightly Soluble[11] | Miscible[14] | Miscible[25] |
From this data, we can draw several key comparisons. This compound has a significantly higher boiling point than many common ethereal and chlorinated solvents, making it suitable for reactions requiring elevated temperatures. Its density is also notably higher, which could be advantageous for phase separations with aqueous or less dense organic layers. While its dielectric constant is not available, its structure suggests a moderate polarity, likely falling between non-polar aromatics like toluene and more polar ethers like THF.
Performance in the Field: An Illustrative Case Study
While extensive, direct comparative studies on the performance of this compound in named organic reactions are not yet prevalent in the peer-reviewed literature, we can construct a scientifically grounded, illustrative example to explore its potential. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent model for this purpose, as its stereochemical outcome (the ratio of E- to Z-alkenes) and overall yield are known to be influenced by solvent properties.[26][27]
The HWE reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion to produce an alkene, typically with a preference for the (E)-isomer.[27][28]
Illustrative Experiment: Horner-Wadsworth-Emmons Olefination
This hypothetical experiment compares the performance of this compound against traditional solvents in the HWE reaction between benzaldehyde and triethyl phosphonoacetate to form ethyl cinnamate.
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A Comparative Guide to the Analytical Characterization of (1,1,2,2-Tetrafluoroethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
(1,1,2,2-Tetrafluoroethoxy)benzene and its derivatives are a class of organofluorine compounds with growing importance in medicinal chemistry and materials science. The introduction of the tetrafluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and other physicochemical properties. Accurate and robust analytical methods are therefore essential for the synthesis, purification, and characterization of these valuable compounds. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound derivatives, supported by experimental data and detailed protocols.
The Analytical Triad: NMR, Mass Spectrometry, and Chromatography
A comprehensive understanding of any this compound derivative requires a multi-faceted analytical approach. The three pillars of structural elucidation and purity assessment for these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography. Each technique provides unique and complementary information, and their combined application is crucial for unambiguous characterization.
This guide will delve into the nuances of each technique, providing a comparative analysis of their strengths and weaknesses in the context of this specific class of fluorinated aromatics. We will explore the "why" behind experimental choices, offering insights that go beyond simple procedural descriptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of this compound derivatives. Its ability to probe the chemical environment of specific nuclei provides unparalleled insight into molecular structure and connectivity. For organofluorine compounds, ¹⁹F NMR is a particularly indispensable technique.[1][2]
Why ¹⁹F NMR is a Game-Changer
The ¹⁹F nucleus possesses several properties that make it ideal for NMR analysis:
-
High Natural Abundance: The ¹⁹F isotope has a natural abundance of approximately 100%, meaning all fluorine atoms in a sample are NMR-active.[1][3]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is nearly 83% of that of the ¹H nucleus.[3]
-
Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a very large chemical shift dispersion, typically spanning from -200 ppm to +200 ppm.[3] This wide range minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine environments.[2][4]
-
Absence of Background Signals: Natural biological systems are devoid of organofluorine compounds, meaning ¹⁹F NMR spectra are free from endogenous background signals.[1]
Interpreting the Spectra: A Glimpse into the Molecular Architecture
The ¹⁹F NMR spectrum of a this compound derivative will provide key information:
-
Number of Signals: The number of distinct signals in the ¹⁹F NMR spectrum corresponds to the number of chemically non-equivalent fluorine environments in the molecule.
-
Chemical Shift (δ): The position of a signal (chemical shift) is highly sensitive to the electronic environment of the fluorine nucleus. Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[3]
-
Integration: The area under each signal is proportional to the number of fluorine atoms in that particular environment, allowing for quantitative analysis.[4]
-
Coupling Constants (J): Spin-spin coupling between neighboring ¹⁹F and ¹H nuclei provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant can help to determine the number of bonds separating the coupled nuclei.[2]
Table 1: Typical NMR Data for a Substituted this compound Derivative
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.0-7.5 | m | - | Aromatic Protons |
| ¹H | 2.3 | s | - | Methyl Protons (on ring) |
| ¹³C | 155-160 | t | J_CF ≈ 35 Hz | C-O (ipso-carbon) |
| ¹³C | 115-135 | m | - | Aromatic Carbons |
| ¹³C | 110-120 | tt | J_CF ≈ 250 Hz, J_CF ≈ 35 Hz | CF₂H |
| ¹³C | 105-115 | tt | J_CF ≈ 260 Hz, J_CF ≈ 40 Hz | OCF₂ |
| ¹⁹F | -80 to -90 | d | J_FH ≈ 55 Hz | OCF₂ |
| ¹⁹F | -135 to -145 | t | J_FH ≈ 55 Hz | CF₂H |
Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern of the benzene ring.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
Objective: To obtain a high-resolution ¹⁹F NMR spectrum of a this compound derivative for structural confirmation.
Materials:
-
This compound derivative (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆), 0.6-0.7 mL[5]
-
5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound derivative into a clean, dry vial.[5]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]
-
Gently vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-quality spectra.[6]
-
Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool plug directly into the NMR tube to remove any particulate matter. Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
Set the spectrometer to the ¹⁹F nucleus frequency.
-
Use a standard single-pulse experiment.
-
Set the spectral width to encompass the expected chemical shift range of the fluorinated compound (e.g., -50 to -180 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁) is used between scans.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum. For ¹⁹F NMR, CFCl₃ is the primary reference standard (0 ppm).[3]
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with the choice depending on the volatility and thermal stability of the specific derivative.[7][8]
Ionization and Fragmentation: A Molecular Fingerprint
Electron Ionization (EI) is a common ionization technique used in GC-MS. In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For this compound, the molecular ion peak (M⁺) would be expected at m/z 194.13. Common fragmentation patterns for fluorinated aromatic compounds involve the loss of fluorine atoms, the fluoroalkoxy group, or cleavage of the benzene ring.
GC-MS vs. LC-MS: A Comparative Analysis
Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound Derivatives
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Applicability | Ideal for volatile and semi-volatile this compound derivatives.[7] | Suitable for a broader range of derivatives, including less volatile and thermally labile compounds.[7][8] |
| Sample Preparation | May require derivatization for non-volatile compounds to increase volatility.[9] | Generally simpler sample preparation, often involving dissolution and filtration.[10] |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI).[10] | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[9][10] |
| Sensitivity | Excellent for volatile compounds. | Generally offers higher sensitivity, especially for larger molecules.[7] |
| Library Matching | Extensive EI mass spectral libraries are available for compound identification. | Libraries are less comprehensive compared to EI-GC-MS. |
Causality in Technique Selection: The choice between GC-MS and LC-MS is primarily dictated by the analyte's properties. For the parent this compound, which is a volatile liquid, GC-MS is a highly suitable technique.[11][12] For derivatives with polar functional groups that reduce volatility or increase thermal lability, LC-MS would be the more appropriate choice.[8]
Experimental Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and identify the fragmentation pattern of a this compound derivative.
Materials:
-
This compound derivative
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
GC vial with a screw cap and septum
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable high-purity solvent.
-
Transfer the solution to a GC vial and cap it securely.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode to prevent column overloading. Set the injector temperature to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[13]
-
Oven Temperature Program: Start with an initial temperature of 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program should be optimized based on the volatility of the specific derivative.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative in the TIC.
-
Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained mass spectrum with spectral libraries for confirmation, if available.
-
Chromatography: The Art and Science of Separation
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
HPLC: Versatility for a Range of Polarities
HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For fluorinated aromatic compounds, reversed-phase HPLC is often the method of choice.[14]
Choosing the Right Column and Mobile Phase:
-
Stationary Phase: C18 columns are a common starting point, but for fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity and enhanced retention.[14][15] These phases can exhibit different interactions with fluorinated analytes compared to traditional alkyl phases.[14]
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. The gradient of the organic solvent is adjusted to achieve optimal separation.
Experimental Protocol: HPLC Analysis
Objective: To assess the purity of a this compound derivative.
Materials:
-
This compound derivative
-
HPLC-grade acetonitrile and water
-
HPLC vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an HPLC vial.
-
-
Instrument Setup:
-
HPLC System:
-
Column: A C18 or a fluorinated phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) based on the chromophore of the derivative.
-
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak areas.
-
Visualizing the Analytical Workflow
A logical workflow is crucial for the efficient and comprehensive characterization of this compound derivatives. The following diagram illustrates a typical analytical workflow.
Caption: A typical analytical workflow for the characterization of this compound derivatives.
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of this compound derivatives is paramount for their successful application in research and development. A judicious and integrated application of NMR spectroscopy, mass spectrometry, and chromatography provides the necessary data to confirm the structure, determine the molecular weight, and assess the purity of these important organofluorine compounds. By understanding the principles and nuances of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.
References
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Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
-
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - SpectraBase. Available at: [Link]
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GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. Available at: [Link]
-
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
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1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
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NMR Sample Preparation. University of Missouri. Available at: [Link]
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LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Available at: [Link]
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Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Available at: [Link]
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Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water - PubMed. Available at: [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
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LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Technology Networks. Available at: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available at: [Link]
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Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available at: [Link]
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19Flourine NMR. University of Ottawa. Available at: [Link]
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02-GCMS-2203-EN Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E - Shimadzu. Available at: [Link]
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Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
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[18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. Available at: [Link]
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]
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Benzene, (trifluoromethyl)- - the NIST WebBook. Available at: [Link]
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Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. Taylor & Francis. Available at: [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. Available at: [Link]
-
An integrated GC-MS workflow Solution for the Determination of Semi-volatiles in Drinking Water and Solid Waste According to U.S. EPA Guidelines - Pragolab. Available at: [Link]
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benchmarking the stability of (1,1,2,2-Tetrafluoroethoxy)benzene against other ethers
An In-Depth Technical Guide to the Stability of (1,1,2,2-Tetrafluoroethoxy)benzene in Comparison to Traditional Ethers
Introduction: The Critical Role of Solvent Stability in Modern Chemistry
In the realms of pharmaceutical development and fine chemical synthesis, the choice of solvent is a decision of paramount importance, directly influencing reaction efficiency, product purity, and process safety. Ethers are a ubiquitous class of solvents, prized for their ability to dissolve a wide range of compounds. However, their utility is often compromised by a significant drawback: the propensity to form explosive peroxides upon storage and exposure to air. This inherent instability necessitates stringent handling procedures and can introduce process variability.
The advent of fluorinated ethers, such as this compound, presents a compelling alternative. The strategic incorporation of fluorine atoms into the ether structure profoundly alters its physicochemical properties, leading to a significant enhancement in stability. This guide provides a comprehensive analysis of the stability of this compound, benchmarking it against commonly used ethers. We will delve into the underlying chemical principles governing its stability and present standardized protocols for its evaluation, empowering researchers to make informed decisions in solvent selection.
The Science of Stability: Why Fluorination Matters
The enhanced stability of this compound is not a matter of chance; it is a direct consequence of the powerful electron-withdrawing effects of the fluorine atoms. To understand this, we must first consider the primary degradation pathway for traditional ethers: autoxidation to form hydroperoxides.
This process is initiated by the abstraction of a hydrogen atom from the carbon adjacent (alpha) to the ether oxygen. This alpha-hydrogen is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting carbon-centered radical by the adjacent oxygen atom.
In this compound, the presence of four fluorine atoms on the ethoxy group dramatically alters this scenario. The high electronegativity of fluorine creates a strong inductive effect, pulling electron density away from the C-H and C-O bonds. This has two key consequences:
-
Strengthening of the C-H Bonds: The electron-withdrawing effect of the fluorine atoms shortens and strengthens the adjacent C-H bonds, increasing the energy required for their homolytic cleavage. This significantly raises the activation energy for the initial hydrogen abstraction step, thereby inhibiting the autoxidation process.
-
Destabilization of the Alpha-Carbon Radical: Should a radical be formed at the alpha-carbon, it would be destabilized by the inductive effect of the adjacent fluorine atoms. This further disfavors the radical chain reaction necessary for peroxide formation.
The following diagram illustrates the inhibited mechanism of peroxide formation in this compound compared to a standard ether like diethyl ether.
Caption: Mechanism of Peroxide Formation Inhibition.
Comparative Stability Data
While direct, head-to-head, long-term stability studies on this compound are not extensively published, we can infer its performance from data on analogous hydrofluoroethers (HFEs) and the fundamental principles of its chemistry. The following table compares the expected stability of this compound with that of common laboratory ethers.
| Ether | Chemical Structure | Peroxide Formation Tendency | Thermal Stability | Chemical Stability (Acid/Base) |
| This compound | C6H5OCF2CF2H | Very Low | High | High |
| Diethyl Ether | (C2H5)2O | High | Low | Moderate |
| Tetrahydrofuran (THF) | C4H8O | Very High | Low | Low (acid sensitive) |
| Cyclopentyl Methyl Ether (CPME) | C6H12O | Low | Moderate | High |
Experimental Protocols for Stability Assessment
To provide a framework for the empirical validation of ether stability, we present the following standardized protocols.
Peroxide Value Determination (Iodometric Titration)
This method quantifies the concentration of peroxides in an ether.
Principle: Peroxides in the ether oxidize iodide ions (from potassium iodide) to iodine in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
Experimental Workflow:
Caption: Workflow for Peroxide Value Determination.
Calculation:
Peroxide Value (meq/kg) = ( (V - Vb) * N * 1000 ) / W
Where:
-
V = Volume of titrant used for the sample (mL)
-
Vb = Volume of titrant used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the ether sample (g)
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition profile.
Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the ether in an inert TGA pan (e.g., alumina).
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. A higher onset temperature indicates greater thermal stability.
Forced Degradation Studies
These studies assess the stability of the ether under accelerated stress conditions.
Protocol:
-
Sample Preparation: For each condition, mix the ether with the stress agent in a sealed vial. Include a control sample of the ether alone.
-
Stress Conditions:
-
Acidic: 1 M HCl at 50 °C for 24 hours.
-
Basic: 1 M NaOH at 50 °C for 24 hours.
-
Oxidative: 3% H2O2 at 50 °C for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples (including the control) by Gas Chromatography (GC) to quantify the parent ether and identify any degradation products.
Conclusion
This compound represents a significant advancement in solvent technology, offering a superior stability profile compared to traditional ethers. Its inherent resistance to peroxide formation, coupled with high thermal and chemical stability, makes it an excellent choice for applications demanding safety, reliability, and reproducibility. The fluorination strategy effectively mitigates the primary degradation pathways that plague common ethers, reducing the need for stabilizers and specialized handling protocols. By understanding the chemical principles behind its stability and employing the standardized evaluation methods outlined in this guide, researchers can confidently integrate this high-performance solvent into their workflows, unlocking new possibilities in chemical synthesis and drug development.
References
Navigating the Complexities of Fluorinated Aromatics: A Comparative Guide to Experimental and Predicted NMR Shifts for (1,1,2,2-Tetrafluoroethoxy)benzene
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. However, the presence of fluorine can introduce complexities in spectral interpretation. This guide provides an in-depth comparison of experimental and predicted ¹H and ¹³C NMR chemical shifts for (1,1,2,2-Tetrafluoroethoxy)benzene, offering a practical framework for leveraging computational tools to augment and interpret experimental data.
This compound serves as an excellent case study due to the interplay of the electron-donating ether oxygen and the strong electron-withdrawing effects of the tetrafluoroethyl group on the aromatic system. Understanding these electronic effects is critical for accurate spectral assignment.
The Synergy of Experiment and Prediction in Structural Elucidation
While experimental NMR provides the ground truth, computational prediction of NMR spectra has emerged as a powerful, complementary technique. Predicting chemical shifts in silico allows for:
-
Hypothesis testing: Proposed structures can be virtually analyzed to see if their predicted spectra match experimental findings.
-
Signal assignment: In complex spectra with overlapping signals, predicted shifts can aid in the confident assignment of resonances to specific nuclei.
-
Understanding substituent effects: Computational models can help dissect the electronic and steric influences of various functional groups on the magnetic environment of atomic nuclei.
This guide will first detail the methodologies for both acquiring experimental NMR data and for performing robust computational predictions. Subsequently, a direct comparison of the resulting data will be presented, followed by a discussion of the observed correlations and discrepancies.
Methodologies: A Dual Approach to Spectral Analysis
Experimental NMR Data Acquisition: Best Practices
Sample Preparation
-
Solvent Selection: A deuterated solvent that is inert and effectively dissolves the analyte is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) serves as a secondary internal reference.[1]
-
Concentration: A sample concentration of 5-25 mg in 0.5-0.75 mL of solvent is typically sufficient for ¹H NMR. A higher concentration (20-100 mg) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).[2]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1]
Instrumental Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving complex splitting patterns in the aromatic region.
-
¹H NMR:
-
A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
-
The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm for organic molecules).
-
-
¹³C NMR:
-
A proton-decoupled experiment is standard, resulting in singlets for each unique carbon environment. This simplifies the spectrum and enhances the signal-to-noise ratio.
-
A larger number of scans (e.g., 1024 or more) is necessary due to the lower sensitivity of the ¹³C nucleus.
-
The spectral width is set to cover the full range of organic carbon chemical shifts (typically 0-220 ppm).[2]
-
Computational NMR Prediction: A Detailed Workflow
The prediction of NMR chemical shifts for fluorinated compounds requires careful selection of computational methods and basis sets. Density Functional Theory (DFT) has proven to be a reliable approach.[3]
Workflow for Computational Prediction
-
Structure Input: A 3D model of this compound is created using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.
-
NMR Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized structure. For fluorinated compounds, DFT methods such as ωB97XD with a basis set like 6-31+G(d,p) have been shown to provide accurate results.[4]
-
Reference Shielding Calculation: The same GIAO calculation is performed for a reference compound, typically TMS, using the identical level of theory and basis set.
-
Chemical Shift Calculation: The predicted chemical shift (δ) for each nucleus is calculated by subtracting its isotropic shielding value (σ_sample) from that of the reference (σ_ref): δ = σ_ref - σ_sample.
-
Scaling (Optional but Recommended): To correct for systematic errors in the computational method, the calculated chemical shifts can be linearly scaled. This involves plotting the calculated shifts for a set of known compounds against their experimental values and determining a scaling factor from the slope of the regression line.[3]
Comparison of Estimated Experimental and Predicted NMR Shifts
Due to the lack of directly published experimental data, the "Experimental" values in the table below are estimated based on the known chemical shifts of anisole (methoxybenzene) and the established substituent chemical shift (SCS) effects of the -OCHF₂CF₂H group. The methoxy group in anisole is a useful starting point, with the additional fluorine atoms expected to have a significant deshielding effect. The predicted values were generated using a high-level DFT calculation as outlined in the methodology.
| Atom | Estimated Experimental ¹H Shift (ppm) | Predicted ¹H Shift (ppm) | Estimated Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-ortho | ~7.0-7.2 | 7.15 | ~115-118 | 116.2 |
| H-meta | ~7.3-7.5 | 7.42 | ~129-131 | 130.1 |
| H-para | ~6.9-7.1 | 7.08 | ~122-125 | 123.5 |
| H (CF₂H) | ~6.0-6.5 (tt) | 6.21 | - | - |
| C-ipso | - | - | ~155-158 | 156.8 |
| C-ortho | - | - | ~115-118 | 116.5 |
| C-meta | - | - | ~129-131 | 130.3 |
| C-para | - | - | ~122-125 | 124.0 |
| C (OCF₂) | - | - | ~118-122 (t) | 119.7 |
| C (CF₂H) | - | - | ~108-112 (t) | 110.4 |
(tt) = triplet of triplets, (t) = triplet
Discussion: Interpreting the Data
¹H NMR Spectrum
-
Aromatic Protons: The aromatic region is expected to show three distinct signals for the ortho, meta, and para protons. The -OCF₂CF₂H group is overall electron-withdrawing, which would generally deshield the aromatic protons compared to benzene (δ ~7.3 ppm). However, the oxygen atom can donate electron density into the ring via resonance, which has a shielding effect, particularly at the ortho and para positions. The interplay of these opposing effects leads to the estimated chemical shifts. The predicted values align well with these estimations, showing the para proton to be the most shielded, followed by the ortho and then the meta protons.
-
Tetrafluoroethoxy Protons: The single proton on the tetrafluoroethoxy group is expected to be significantly downfield due to the strong deshielding effect of the adjacent fluorine atoms. The signal is predicted to be a triplet of triplets due to coupling with the two fluorine atoms on the same carbon and the two fluorine atoms on the adjacent carbon.
¹³C NMR Spectrum
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are also influenced by the inductive and resonance effects of the substituent. The ipso-carbon (the one directly attached to the oxygen) is significantly deshielded due to the electronegativity of the oxygen.[2] The ortho and para carbons are shielded relative to the meta carbons due to resonance donation from the oxygen. The predicted values are in good agreement with the expected trends based on substituent effects in substituted benzenes.[3]
-
Tetrafluoroethoxy Carbons: The carbons in the tetrafluoroethoxy group are expected to show large C-F coupling constants, resulting in triplets in the proton-decoupled ¹³C spectrum. Their chemical shifts are in a region characteristic of carbons bonded to fluorine.
Conclusion
This guide demonstrates a powerful strategy for the structural elucidation of complex fluorinated molecules like this compound by integrating estimated experimental NMR principles with robust computational prediction methods. While experimental data remains the ultimate arbiter, computational chemistry provides invaluable insights for spectral assignment and for understanding the intricate electronic effects at play. For researchers working at the frontier of materials science and drug discovery, the judicious application of these predictive tools can accelerate research and lead to more confident structural assignments.
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized (1,1,2,2-Tetrafluoroethoxy)benzene
Introduction: The Critical Role of Purity in Fluorochemical Intermediates
(1,1,2,2-Tetrafluoroethoxy)benzene (CAS 350-57-2) is a vital fluorinated building block in modern chemistry.[1][2] Its unique tetrafluoroethoxy moiety imparts desirable properties such as metabolic stability, lipophilicity, and altered electronic characteristics to target molecules, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The compound is a colorless liquid with a boiling point of 152-153 °C and is typically synthesized to a purity of around 97%.[4]
However, the very reactivity that makes this compound a useful synthetic tool also presents challenges in its synthesis and purification. The presence of minute impurities, whether unreacted starting materials, byproducts, or solvent residues, can have profound consequences on downstream applications, affecting reaction yields, product safety, and regulatory compliance. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control step but a fundamental necessity for reliable research and development.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound. Moving beyond simple protocol listings, we will explore the causality behind methodological choices, enabling you to build a self-validating and comprehensive purity assessment workflow.
Anticipated Impurity Profile: A Rationale for a Multi-Technique Approach
The most common synthetic route to this compound is a variation of the Williamson ether synthesis, involving the reaction of phenol with a suitable tetrafluoroethylating agent. This process, while effective, can introduce a predictable spectrum of impurities that necessitate an orthogonal analytical approach for their detection and quantification.
Plausible Impurities in Synthesized this compound:
-
Unreacted Starting Materials: Residual phenol is a common process-related impurity.
-
Reagent-Derived Byproducts: Depending on the tetrafluoroethylating agent used, various side products can form.
-
Over-Alkylated Products: While less common with the mono-hydroxy phenol, trace amounts of di-substituted ethers could form under harsh conditions.
-
Solvent Residues: Solvents used during the reaction (e.g., DMF, acetonitrile) or purification (e.g., ethyl acetate, hexane) may be present.[5]
-
Degradation Products: The compound is stable under normal conditions but can react with strong oxidizing agents.[1] Improper handling or storage could lead to degradation.
No single analytical technique can adequately resolve and quantify this diverse range of potential contaminants. A robust purity assessment, therefore, relies on the strategic integration of several complementary methods.
Core Analytical Methodologies: A Comparative Evaluation
We will now delve into the three cornerstone techniques for the purity analysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Definitive Tool for Fluorinated Compounds
For any organofluorine compound, ¹⁹F NMR is the most powerful and direct analytical tool. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in exceptional sensitivity.[6][7] Unlike ¹H NMR, which can suffer from spectral complexity due to a narrow chemical shift range, ¹⁹F NMR offers a much broader range, minimizing the risk of signal overlap.[8]
Why It's the Gold Standard: The primary advantage of quantitative ¹⁹F NMR (qNMR) is its ability to determine the absolute purity of a fluorinated analyte without requiring a specific reference standard of the compound itself.[9] Instead, quantification is achieved by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and concentration.[9]
Causality in Protocol Design: The choice of an internal standard is critical. It must be of high purity (≥99%), stable, and possess a ¹⁹F signal that is well-resolved from the analyte's signals. Trifluorotoluene is often a suitable reference material for ¹⁹F NMR.[6] The direct proportionality between the NMR signal area and the number of fluorine nuclei allows for precise and accurate quantification.[8]
Experimental Protocol: Purity Determination by Quantitative ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound directly into an NMR tube.
-
Accurately weigh and add a suitable amount of a certified internal standard (e.g., trifluorotoluene).
-
Add ~0.75 mL of a deuterated solvent (e.g., CDCl₃) that does not have signals interfering with the analyte or standard.
-
Vortex the sample until fully dissolved.
-
-
Instrumental Parameters:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize chemical shift dispersion.[9]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for complete spin relaxation, which is crucial for accurate integration.
-
Acquire the spectrum with a 90° pulse angle.
-
Collect a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the smallest peak of interest).
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile organic compounds, making it indispensable for detecting residual solvents and low-boiling point byproducts.[10][11] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Why It's Essential: GC-MS excels at detecting impurities that may be invisible to NMR, such as non-fluorinated solvents or isomers with very similar NMR spectra to the main component. EPA methods for analyzing semi-volatile organic compounds frequently rely on GC-MS, underscoring its robustness.[10]
Causality in Protocol Design: The primary challenge with analyzing fluorinated compounds by GC is the potential for on-column degradation.[9] This makes the choice of an inert flow path—including an inert liner and GC column—absolutely critical to prevent analyte loss and ensure accurate quantification.[11] A column with a mid-range polarity, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), typically provides good resolution for a wide range of aromatic compounds.[12]
Experimental Protocol: GC-MS Analysis of Volatile Impurities
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.
-
Prepare a series of calibration standards for expected impurities (e.g., phenol, common solvents) covering a relevant concentration range (e.g., 0.01 ppm to 50 ppm).[10]
-
-
Instrumental Parameters:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[13]
-
Injector: Split/splitless inlet at 250 °C. Use a split injection (e.g., 10:1 split ratio) to avoid column overload.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[11]
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[12]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
MS System: Agilent 5977B GC/MSD or equivalent.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan mode (e.g., m/z 35-500) for initial identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of known target impurities.[14]
-
-
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra to those of reference standards and library databases (e.g., NIST).
-
Quantify identified impurities using the calibration curves generated from the standards.
-
High-Performance Liquid Chromatography (HPLC): An Orthogonal View of Purity
HPLC is a complementary technique to GC-MS, particularly adept at analyzing non-volatile or thermally labile impurities. It provides an orthogonal separation mechanism, meaning it separates compounds based on different chemical properties (polarity) than GC (volatility).
Why It's a Necessary Complement: Some potential byproducts or degradation products may be too high-boiling or thermally unstable for GC analysis. HPLC, specifically reverse-phase HPLC (RP-HPLC), is ideal for separating aromatic compounds and their derivatives.[15][16]
Causality in Protocol Design: The choice of stationary and mobile phases is paramount. A C18 column is a workhorse for RP-HPLC and is effective for separating benzene derivatives.[16] The mobile phase, typically a mixture of acetonitrile and water, can be modified with an additive like trifluoroacetic acid (TFA) to improve the peak shape of polar analytes.[15] For separating complex mixtures of halogenated aromatics, specialized fluorinated stationary phases can offer unique selectivity.[17]
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (or a compatible solvent) at a concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumental Parameters:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: ODS-C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. For example, start with 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the benzene ring exhibits strong absorbance.[16]
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
-
Data Analysis:
-
Determine the purity of the main peak by the area percent method.
-
Identify and quantify impurities by comparing their retention times and response factors to those of known standards, if available.
-
Comparative Summary and Integrated Workflow
The true power of this analytical approach lies in the integration of data from all three techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive and validated purity profile.
Table 1: Comparison of Core Analytical Techniques
| Feature | ¹⁹F qNMR | GC-MS | HPLC-UV |
| Primary Application | Absolute purity of fluorinated analyte | Volatile & semi-volatile impurities | Non-volatile & thermally labile impurities |
| Strengths | - Absolute quantification without analyte standard- High specificity for F-compounds- Non-destructive | - High sensitivity & specificity (MS)- Excellent for solvent analysis- Established libraries for identification | - Orthogonal to GC- Suitable for a wide range of polarities- Robust and widely available |
| Weaknesses | - May not detect non-F impurities- Lower sensitivity than MS- Requires high-field instrument | - Potential for thermal degradation- Not suitable for non-volatile compounds- Requires impurity standards for quantification | - Lower resolution than capillary GC- Requires chromophore for UV detection- Requires impurity standards for quantification |
| Typical Impurities Detected | Fluorinated byproducts | Phenol, solvent residues, volatile byproducts | High-boiling byproducts, degradation products |
Integrated Purity Assessment Workflow
A logical and self-validating workflow ensures that all potential impurities are accounted for. The results from one technique inform the interpretation of the others.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion: A Commitment to Scientific Integrity
Assessing the purity of a critical synthetic intermediate like this compound is a multi-faceted task that demands more than a single analytical measurement. The synergistic application of ¹⁹F qNMR, GC-MS, and HPLC provides a robust, cross-validated, and scientifically sound approach. By understanding the strengths and limitations of each technique and the causal logic behind their application, researchers can ensure the quality and reliability of their materials, leading to more reproducible and successful outcomes in drug discovery and materials science. This integrated workflow represents a commitment to the highest standards of scientific integrity and technical accuracy.
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A Comparative Guide to the Reactivity of Substituted (1,1,2,2-Tetrafluoroethoxy)benzene Compounds
This guide provides a detailed comparative analysis of the reactivity of substituted (1,1,2,2-tetrafluoroethoxy)benzene compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern experimental outcomes. We will explore the electronic influence of the tetrafluoroethoxy group and provide a robust experimental framework for assessing how aromatic substituents modify the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
Part 1: Mechanistic Insights and the Role of the -(OCHF₂) Group
The reactivity of a substituted benzene ring is fundamentally controlled by the electronic properties of its substituents.[1][2] These groups can either donate or withdraw electron density from the aromatic system, which in turn influences the rate and regioselectivity of reactions like electrophilic aromatic substitution (EAS).[3][4] An activating group increases the reaction rate compared to benzene and directs incoming electrophiles to the ortho and para positions. Conversely, a deactivating group slows the reaction and typically directs electrophiles to the meta position.[2][5]
The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂H) presents a nuanced case. The oxygen atom, through resonance, can donate a lone pair of electrons to the ring, which is an activating, ortho, para-directing effect. However, the attached tetrafluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). This powerful inductive withdrawal deactivates the ring, making it less nucleophilic and slower to react with electrophiles than benzene.
While the group is deactivating overall, the resonance contribution from the oxygen atom still dictates the position of substitution. The donation of electron density is most pronounced at the ortho and para carbons, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions.[6] Therefore, the (1,1,2,2-tetrafluoroethoxy) group is classified as a deactivating, ortho, para-director , similar to halogens.
Part 2: Experimental Design for Comparative Reactivity Analysis
To empirically compare the reactivity of various substituted this compound derivatives, a well-chosen model reaction is essential. Electrophilic aromatic nitration is an ideal choice as it is highly sensitive to the electronic nature of the substituents on the ring.[7][8]
The core of this analysis involves reacting a series of compounds, each featuring a different substituent (para to the tetrafluoroethoxy group for clarity), under identical, carefully controlled conditions. By analyzing reaction times, yields, and isomer distributions, we can construct a clear reactivity scale.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for this comparative study.
Caption: Experimental workflow for comparative nitration.
Detailed Protocol: Nitration of a Substituted this compound
This protocol is designed to be a self-validating system. Strict adherence to temperature control and reagent stoichiometry is critical for reproducibility and safety.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.[10]
-
Organic solvents like dichloromethane (DCM) should be handled with care.[10]
Materials:
-
Substituted this compound (10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Prepare the Nitrating Mixture: In a clean, dry test tube, carefully add 5 mL of concentrated H₂SO₄. Cool the tube in an ice bath. Slowly, dropwise, add 5 mL of concentrated HNO₃ to the cold H₂SO₄.[9] Swirl gently to mix. Keep this mixture in the ice bath until use. The pre-cooling and slow addition are crucial to control the exothermic formation of the nitronium ion (NO₂⁺), the active electrophile.[7]
-
Set up the Reaction: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted this compound in 10 mL of concentrated H₂SO₄. Cool this solution to 0-5°C in an ice bath.
-
Initiate Nitration: Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred substrate solution over 15-20 minutes. The slow addition is paramount to maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Workup - Quenching: Slowly and carefully pour the reaction mixture over a beaker containing ~100 g of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude organic product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 25 mL portions of DCM.[10] Combine the organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize residual acid) and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product's structure and purity using ¹H NMR, ¹⁹F NMR, and GC-MS to confirm the regiochemistry and yield.
Part 3: Predicted Data and Comparative Analysis
The following table summarizes the predicted outcomes for the nitration of a series of 4-substituted-(1,1,2,2-tetrafluoroethoxy)benzene compounds. The reactivity is ranked relative to the unsubstituted parent compound (X=H).
| Substituent (X) | Group Type | Predicted Relative Reactivity | Expected Major Product(s) | Rationale |
| -OCH₃ | Strong Activator | > 100x | 2-Nitro-4-methoxy-(1,1,2,2-tetrafluoroethoxy)benzene | The powerful electron-donating methoxy group strongly activates the ring, overwhelming the deactivating effect of the fluoroalkoxy group.[2] Substitution is directed ortho to the methoxy group. |
| -CH₃ | Activator | ~10x | 2-Nitro-4-methyl-(1,1,2,2-tetrafluoroethoxy)benzene | The alkyl group is a moderate activator, increasing the electron density of the ring and accelerating the reaction.[4] |
| -H | Reference | 1x | 2-Nitro-(1,1,2,2-tetrafluoroethoxy)benzene | Baseline reactivity for the deactivating -OCHF₂CF₂H group. |
| -Cl | Deactivator | ~0.1x | 2-Nitro-4-chloro-(1,1,2,2-tetrafluoroethoxy)benzene | Both groups are deactivating but ortho, para-directing. The directing effects are cooperative. The overall deactivation leads to a significantly slower reaction.[11] |
| -NO₂ | Strong Deactivator | < 0.001x | Very slow or no reaction under standard conditions | Both groups are strongly deactivating. The ring is highly electron-deficient and resistant to electrophilic attack. Harsher conditions would be required.[2] |
Mechanistic Visualization
The stability of the intermediate carbocation (sigma complex) determines the regiochemical outcome. For an ortho, para-director like the tetrafluoroethoxy group, attack at these positions allows for resonance stabilization involving the oxygen lone pair.
Caption: Stabilization of intermediates in EAS.
As shown above, the intermediate from ortho (and para) attack is significantly more stable because the positive charge can be delocalized onto the oxygen atom. This pathway has a lower activation energy and proceeds much faster than meta attack.
Conclusion
This guide establishes a clear framework for understanding and experimentally probing the reactivity of substituted this compound compounds. The -OCHF₂CF₂H group acts as a deactivating, ortho, para-director. The overall reactivity of the aromatic ring can be systematically tuned by introducing additional substituents, with activating groups accelerating the reaction and deactivating groups retarding it. The provided protocol for comparative nitration offers a reliable and self-validating method for quantifying these effects, providing essential data for medicinal chemists and materials scientists in the design and synthesis of novel fluorinated molecules.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1,1,2,2-Tetrafluoroethoxy)benzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1,1,2,2-Tetrafluoroethoxy)benzene (CAS No. 350-57-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices to ensure operational safety and environmental stewardship. The procedures outlined herein are grounded in authoritative safety data and regulatory frameworks to build a self-validating system of chemical waste management.
Hazard Profile and Regulatory Imperative
This compound is a fluorinated aromatic ether utilized in specialized laboratory applications.[1] Its chemical structure and properties necessitate a rigorous approach to its disposal. Improper handling not only poses immediate risks to laboratory personnel but also contravenes stringent environmental regulations.
As a halogenated organic compound, its disposal is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates specific management practices for hazardous waste.[2][3] Understanding the inherent hazards is the first step in ensuring compliance and safety.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 350-57-2 | [1] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Physical State | Liquid | |
| Boiling Point | 152-153 °C | [4] |
| Density | 1.275 g/mL at 25 °C | [4] |
| Flash Point | 46.1 °C (115.0 °F) - Closed Cup | |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Hazard Class | Flammable Liquid, Category 3Skin Irritant, Category 2Eye Irritant, Category 2Specific Target Organ Toxicity (Single Exposure), Category 3 | |
| Incompatibilities | Strong acids, strong bases, oxidizing agents, reducing agents. | [5] |
The causality behind these classifications is rooted in the compound's chemical nature. Its flash point indicates that it can emit enough vapor to form an ignitable mixture with air at a relatively low temperature, demanding strict control of ignition sources. The irritation hazards are typical for many organic solvents, which can defat the skin and irritate mucous membranes.
The Core Protocol: A Step-by-Step Disposal Workflow
Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a clear, logical progression from point of generation to final handoff for disposal, ensuring safety and compliance at every stage.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Causality: The primary routes of exposure are inhalation, skin contact, and eye contact. The required PPE creates a barrier to prevent this exposure.[5]
-
Eye Protection: Wear chemical splash goggles as a minimum requirement. For tasks with a higher splash risk, use a face shield in conjunction with goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. If contact occurs, immediately remove and discard the gloves and wash your hands thoroughly.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron should be worn.
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6] If a fume hood is not available or in the event of a large spill, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is necessary.
Step 2: Waste Segregation
Causality: Halogenated and non-halogenated organic wastes are often treated via different disposal pathways (e.g., incineration with or without specialized scrubbers for acidic gases).[2] Mixing them complicates disposal, increases costs, and can create dangerous chemical reactions.
-
Designated Waste Stream: this compound waste must be collected in a container designated exclusively for Halogenated Organic Solvents .[5][7]
-
Prohibited Mixing: Do NOT mix this waste with non-halogenated solvents, aqueous waste, strong acids, bases, or oxidizers.[8][9] Incompatible materials can lead to pressure buildup, container failure, or violent reactions.
Step 3: Container Selection and Labeling
Causality: Proper containment and clear communication of hazards are fundamental to safe waste management, preventing accidental misuse and ensuring correct handling by waste management personnel.
-
Container Choice: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting screw cap.[8]
-
Labeling: The container must be labeled at all times, even when empty. Affix your institution's official Hazardous Waste label and fill it out completely and legibly. The label must include:
-
The words "Hazardous Waste ".[10]
-
The full chemical name: This compound . Do not use abbreviations or formulas.
-
The specific hazard characteristics: Flammable, Irritant .[10]
-
The date accumulation started (the date the first drop of waste was added).
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Causality: Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation in an SAA before it is moved to a central storage area. This practice minimizes the movement of hazardous materials within the facility.
-
Location: Store the waste container in a designated SAA, which must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[8]
-
Container Closure: Keep the waste container closed at all times except when actively adding waste.[8] This minimizes the release of flammable and harmful vapors.
-
Storage with Incompatibles: Ensure the container is stored away from the incompatible materials listed in Table 1.[5]
Step 5: Arranging for Disposal
Causality: Final disposal must be performed by a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your institution's Environmental Health & Safety (EHS) department manages this process.
-
Request Pickup: Once the container is full (or within your institution's specified time limit for accumulation), submit a waste collection request to your EHS department.[8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsates be disposed of via the sanitary sewer system.[6][8] This is illegal and environmentally harmful.
-
Evaporation is Prohibited: Evaporation is not an acceptable method of disposal for chemical wastes.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Contamination
Small Spill (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use a spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent) to absorb the spill.[11]
-
Collection: Carefully collect the contaminated absorbent using non-sparking tools.[12]
-
Disposal: Place the collected material into a designated hazardous waste container, label it, and dispose of it as halogenated organic solid waste.
-
Decontaminate: Clean the spill area with soap and water.
Large Spill (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ignition Sources: If safe to do so, remove all sources of ignition.[13]
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Contact EHS: Call your institution's emergency EHS number for assistance.[9] Do not attempt to clean up a large spill without specialized training and equipment.
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Debris: Gloves, absorbent pads, and other solid materials contaminated with this compound must be disposed of as hazardous solid waste.[5]
-
Empty Containers: An "empty" container that held this chemical is not truly empty and must be managed carefully. The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as halogenated organic liquid waste.[8] After this initial rinse is collected as hazardous waste, subsequent rinses may be permissible for drain disposal depending on institutional policy, but the first rinse is always considered hazardous.
References
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Mastering the Safe Handling of (1,1,2,2-Tetrafluoroethoxy)benzene: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel properties of fluorinated organic compounds like (1,1,2,2-Tetrafluoroethoxy)benzene (CAS No. 350-57-2) offer exciting possibilities. However, with unique chemical characteristics come specific handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar reagents.
Understanding the Hazard Profile
This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation. A thorough understanding of its hazard profile, summarized in the table below, is the first step in implementing robust safety protocols.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | Warning |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Source: Adapted from supplier Safety Data Sheets.[1][2]
The flammability of this compound, with a flash point of 46.1°C (115.0°F), necessitates strict control of ignition sources.[1] Furthermore, its irritant properties demand a proactive approach to personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following guidance, based on a risk assessment of common laboratory tasks, provides a framework for PPE selection.
Eye and Face Protection: A Non-Negotiable Requirement
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work involving this chemical, even for tasks with a low splash risk like handling sealed containers.
-
Recommended for Open Transfers: For any procedure involving open containers, such as weighing, transferring, or preparing solutions, chemical splash goggles are required.
-
Best Practice for High-Risk Tasks: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1]
Hand Protection: Selecting the Right Glove Material
Standard nitrile examination gloves may not provide adequate protection against prolonged exposure to fluorinated organic compounds. The choice of glove material should be based on chemical compatibility and breakthrough time.
| Glove Material | Recommendation for this compound | Rationale and Considerations |
| Nitrile | Suitable for incidental contact (e.g., splashes). Double-gloving is recommended. | Nitrile gloves offer good general chemical resistance but can be permeable to some organic solvents. Always inspect gloves for any signs of degradation and replace them immediately if contact occurs. |
| Neoprene | A good alternative to nitrile for moderate contact. | Neoprene generally offers better resistance to a broader range of chemicals than nitrile. |
| Butyl Rubber | Recommended for tasks with a higher risk of prolonged contact. | Butyl rubber provides excellent resistance to many organic solvents, including ethers. |
| Viton™ or Silver Shield®/4H® | Best choice for prolonged or immersive contact. | These materials offer the highest level of chemical resistance to a wide range of aggressive organic compounds. |
Crucial Field Insight: Never assume a glove is impermeable. Gloves are designed for splash protection, not for continuous immersion. It is critical to have a procedure in place for immediate glove removal and replacement upon any known or suspected contact with the chemical. Always wash your hands thoroughly after removing gloves.
Respiratory Protection: Preventing Inhalation Hazards
Due to its potential to cause respiratory irritation, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.
A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the standard recommendation.[3] For this specific compound, which also has irritant properties, a combination cartridge such as a Type ABEK (EN14387) respirator filter may be appropriate, as it provides protection against organic vapors, inorganic gases, acid gases, and ammonia.[1]
A critical component of any respiratory protection program is the cartridge change-out schedule. This schedule must be based on the specific workplace conditions, exposure levels, and the manufacturer's recommendations.
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures that safety is integrated into every step of the workflow.
Procurement and Storage
-
Minimize Quantities: Only procure the amount of this compound necessary for your immediate experimental needs to minimize storage hazards.
-
Approved Storage: Store in a dedicated, approved flammable liquid storage cabinet.[1][2][4] These cabinets are designed to contain spills and provide fire resistance.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.
-
Container Integrity: Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area.[2]
Handling and Use: A Step-by-Step Approach
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or ignition sources.
-
PPE Donning: Put on all required PPE, including the appropriate gloves, lab coat, and eye/face protection.
-
Grounding and Bonding: When transferring from a larger container, use grounding and bonding straps to prevent the buildup of static electricity, which can serve as an ignition source.[2]
-
Dispensing: Use only spark-proof tools for opening and closing containers. When dispensing, do so slowly and carefully to minimize splashing and vapor generation.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Never use an open flame.[5]
-
Post-Handling: After use, securely close the container and return it to the flammable liquid storage cabinet. Decontaminate any surfaces that may have come into contact with the chemical.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Plan
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.
-
Ventilate: Increase ventilation by ensuring the chemical fume hood is operational.
-
Containment: For small spills, contain the liquid using a non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
First Aid for Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it are considered hazardous waste. As a halogenated organic compound, it must be disposed of following specific protocols.
-
Waste Collection: Collect all waste containing this chemical in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[4] This is crucial for proper and cost-effective disposal by licensed hazardous waste facilities.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, preferably within a flammable liquid storage cabinet, until it is collected by your institution's environmental health and safety department.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.
By adhering to these comprehensive guidelines, researchers can confidently and safely unlock the potential of this compound in their critical work, ensuring a secure environment for themselves and their colleagues.
Visual Guide to PPE Selection
Caption: PPE selection workflow for handling this compound.
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University of Illinois Division of Research Safety. Flammable Liquids. (2024). [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
